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(R)-octahydropyrazino[2,1-c][1,4]oxazine Documentation Hub

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  • Product: (R)-octahydropyrazino[2,1-c][1,4]oxazine
  • CAS: 508241-14-3

Core Science & Biosynthesis

Foundational

The (R)-Octahydropyrazino[2,1-c][1,4]oxazine Scaffold: A Technical Guide to Structural Properties and Medicinal Chemistry Applications

Executive Summary: Escaping Flatland In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. This paradigm, often referred to as "escaping flatland," enhances target selectivity, increases metabolic stability, and improves overall pharmacokinetic (ADME) profiles.

Among these privileged sp3-rich structures, (R)-octahydropyrazino[2,1-c][1,4]oxazine has emerged as a critical bicyclic building block. By fusing a morpholine ring with a piperazine ring, this scaffold creates a rigid, stereochemically defined core that locks the nitrogen lone pairs into specific vectors. As a Senior Application Scientist, I have structured this guide to provide researchers and medicinal chemists with a deep, mechanistic understanding of this scaffold's properties, its rationale in drug design, and field-proven protocols for its synthetic integration.

Physicochemical Profiling & Structural Elucidation

The utility of (R)-octahydropyrazino[2,1-c][1,4]oxazine stems from its unique physicochemical footprint. The (9aR) stereocenter dictates the puckering of the fused 6,6-bicyclic system, forcing it into a highly stable chair-chair conformation. This structural rigidity significantly reduces the entropic penalty typically associated with the binding of flexible diamines (like unsubstituted piperazine) to target proteins.

Below is a consolidated profile of the scaffold's core quantitative data[1],[2],[3]:

PropertyValue
IUPAC Name (9aR)-octahydropyrazino[2,1-c][1,4]oxazine
CAS Registry Number 508241-14-3
Molecular Formula C7H14N2O
Molecular Weight 142.19 g/mol
Monoisotopic Mass 142.11061 Da
SMILES C1CN2CCOC[C@H]2CN1
InChIKey ZWNWCROZSHWHSF-SSDOTTSWSA-N
Predicted XlogP -0.7
Physical State Off-white solid / viscous liquid (Free base)
Common Salt Form Dihydrochloride (Highly hygroscopic)

Note: Due to the highly polar nature of the free base and its tendency to absorb atmospheric moisture, the compound is predominantly commercialized and stored as a dihydrochloride salt to ensure long-term stability[4].

Mechanistic Rationale in Drug Design

The decision to incorporate (R)-octahydropyrazino[2,1-c][1,4]oxazine into a lead compound is rarely arbitrary; it is driven by specific mechanistic goals:

  • Vector Alignment: The secondary amine (piperazine nitrogen) serves as the primary attachment point (via alkylation, acylation, or SNAr). Because of the fused morpholine ring, the trajectory of the substituent attached to this nitrogen is tightly constrained. This allows chemists to precisely project pharmacophores into narrow binding pockets, such as the hinge region of kinases.

  • pKa Modulation: Unconstrained piperazines often possess high basicity, which can lead to poor membrane permeability and hERG liability. The introduction of the bridgehead tertiary amine and the adjacent oxygen atom in the morpholine ring inductively lowers the overall basicity of the system, optimizing the compound for physiological pH.

  • Metabolic Shielding: The dense, bicyclic steric bulk shields the core from rapid oxidative metabolism by Cytochrome P450 enzymes, significantly extending the compound's half-life compared to its flexible analogs.

Workflow: Scaffold Integration in Drug Discovery

G N1 Lead Identification (Flexible Piperazine) N2 Scaffold Hopping Insert (R)-Octahydropyrazino[2,1-c][1,4]oxazine N1->N2 Structural Optimization N3 Conformational Restriction & Vector Alignment N2->N3 Stereochemical Control N4 Target Binding (e.g., Kinase Hinge Region) N3->N4 N5 Improved ADME Profile (Metabolic Stability) N3->N5 N6 Preclinical Candidate Selection N4->N6 N5->N6

Workflow illustrating the integration of the bicyclic scaffold into drug discovery pipelines.

Experimental Protocol: Regioselective SNAr Coupling

To utilize this scaffold effectively, chemists must navigate the steric hindrance inherent to the bicyclic system. The following is a self-validating, field-proven protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) of the scaffold with a heteroaryl chloride.

Objective: Couple the secondary amine of (R)-octahydropyrazino[2,1-c][1,4]oxazine with 2-chloropyrimidine to generate a conformationally restricted probe.

Step-by-Step Methodology:

  • Preparation of the Free Base in Situ:

    • Action: Suspend 1.0 equivalent (eq) of (R)-octahydropyrazino[2,1-c][1,4]oxazine·2HCl in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: The dihydrochloride salt is used for precise stoichiometric weighing[4]. DMF is selected as the solvent because its high dielectric constant stabilizes the highly polar transition state of the SNAr reaction, accelerating the rate of substitution.

  • Base Addition:

    • Action: Cool the suspension to 0°C. Add 3.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Two equivalents are consumed to neutralize the HCl salts and liberate the secondary amine. The remaining 1.5 eq acts as an acid scavenger for the HCl generated during the coupling event.

  • Electrophile Introduction & Thermal Activation:

    • Action: Add 1.1 eq of 2-chloropyrimidine. Attach a reflux condenser and elevate the reaction temperature to 80°C for 12 hours.

    • Causality: The bicyclic nature of the scaffold creates significant steric bulk around the nucleophilic nitrogen. Room temperature reactions often stall at <20% conversion. Heating to 80°C provides the necessary thermal energy to overcome this activation energy barrier without degrading the starting materials.

  • Quenching and Phase Partitioning:

    • Action: Cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: The mildly basic NaHCO3 ensures the newly formed tertiary amine product remains in its unprotonated, lipophilic free-base form, allowing it to partition cleanly into the EtOAc layer. DMF and unreacted polar salts remain trapped in the aqueous phase.

  • Purification:

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (95:5 to 90:10).

Pharmacological Applications & Patent Landscape

The strategic value of (R)-octahydropyrazino[2,1-c][1,4]oxazine is heavily reflected in recent patent literature. It is frequently utilized as a core intermediate in the synthesis of highly complex therapeutics:

  • Psychotic Disorders: The scaffold has been successfully integrated into pyridine derivatives targeting central nervous system (CNS) receptors. The lipophilicity and pKa of the oxazine system allow these molecules to cross the blood-brain barrier effectively while maintaining high target affinity[5].

  • Kinase Inhibition & Oncology: The scaffold is a key intermediate in the preparation of compounds like 6-chloro-4-(4-fluoro-2-methylphenyl)pyridine-3-amine derivatives (e.g., NT-814 analogs). In these architectures, the bicyclic system is used to project functional groups directly into the solvent-exposed regions of kinase binding pockets, enhancing both potency and selectivity[6].

By mastering the structural nuances and synthetic handling of (R)-octahydropyrazino[2,1-c][1,4]oxazine, drug development professionals can unlock new chemical space, turning previously intractable targets into viable therapeutic opportunities.

References

Sources

Exploratory

Bicyclic Oxazine Scaffolds: A Technical Guide to Synthesis and Medicinal Application

Topic: Bicyclic Oxazine Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Bicyclic Oxazines...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bicyclic Oxazine Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bicyclic Oxazines

In the landscape of modern medicinal chemistry, bicyclic oxazine scaffolds represent a critical intersection between structural rigidity and physicochemical optimization. Unlike simple monocyclic heterocycles, bicyclic oxazines—specifically benzo-fused [1,3]- and [1,4]-oxazines and bridged morpholine analogs —offer unique vectors for side-chain attachment, defined exit vectors, and modulation of lipophilicity (LogP) without proportional increases in molecular weight.

For the drug hunter, these scaffolds serve two primary functions:

  • Bioisosteric Replacement: Bridged oxazines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) act as conformationally restricted surrogates for morpholines, often improving metabolic stability by blocking oxidation sites.

  • Privileged Structures: Fused benzo-oxazines mimic endogenous ligands (e.g., catecholamines) and provide a rigid core for targeting GPCRs and kinases, particularly in oncology and CNS indications.

This guide analyzes the synthesis, properties, and application of these scaffolds, moving beyond textbook definitions to field-proven strategies.

Structural Classification & Physicochemical Profiles

Fused Systems: The Benzo-Oxazines

The fusion of a benzene ring to an oxazine creates a flat, lipophilic core. The position of the heteroatoms dictates the electronic landscape.

  • 1,3-Benzoxazines: Often found as 4H-benzo[d][1,3]oxazin-4-ones.[1][2][3] These are electrophilic in nature and often serve as serine protease inhibitors or prodrugs.

  • 1,4-Benzoxazines: Specifically the 3,4-dihydro-2H-benzo[b][1,4]oxazine core.[4][5][6] This scaffold is electron-rich, oxidation-resistant, and serves as a robust template for kinase inhibitors (e.g., PI3K) and hypoxia-activated prodrugs.

Bridged Systems: The Morpholine Bioisosteres

Bridged bicyclic oxazines are increasingly deployed to solve "morpholine liabilities" (high clearance via CYP metabolism). By bridging the morpholine ring, the chair conformation is locked, reducing entropic penalties upon binding and shielding the nitrogen lone pair.

Table 1: Physicochemical Comparison of Morpholine vs. Bridged Scaffolds

PropertyMorpholine8-Oxa-3-azabicyclo[3.2.1]octaneMedicinal Chemistry Impact
Conformation Fluxional (Chair/Boat)Locked (Bridged Chair)Reduced entropic penalty in binding pocket.
Basicity (pKa) ~8.3~8.5 - 9.0Bridging often slightly increases basicity; affects solubility.
Metabolic Stability Moderate (α-C oxidation)HighBridgehead carbons are sterically hindered from CYP oxidation.
Vector Orientation Equatorial/Axial mixDefined EquatorialPredictable SAR vectors.

Synthetic Methodologies: Protocols and Causality

Protocol A: Regioselective Synthesis of 3,4-Dihydro-2H-benzo[1,4]oxazines

Context: This reaction utilizes a base-mediated cyclization of 2-aminophenols with dihaloalkanes. It is preferred over the reduction of nitrophenoxy ketones due to milder conditions and scalability.

Experimental Workflow:

  • Reagents: 2-Aminophenol (1.0 equiv), 1,2-Dibromoethane (1.2 equiv), K₂CO₃ (2.5 equiv), Acetone (Solvent). Note: Tetrabutylammonium bromide (TBAB) can be added as a Phase Transfer Catalyst (PTC) to accelerate kinetics.

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser. Inert atmosphere (N₂ or Ar) is recommended to prevent aminophenol oxidation (darkening of reaction).

  • Procedure:

    • Dissolve 2-aminophenol in acetone (0.5 M).

    • Add finely ground anhydrous K₂CO₃. Why: Grinding increases surface area for the heterogeneous reaction.

    • Add 1,2-dibromoethane dropwise.

    • Reflux at 60°C for 6-12 hours. Monitor by TLC (EtOAc/Hexane).[6]

    • Checkpoint: The reaction mixture typically turns from dark brown to a lighter suspension as salts precipitate.

  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Mechanism & Logic: The reaction proceeds via an initial SN2 attack by the phenoxide oxygen (more nucleophilic than the aniline nitrogen under these conditions) on the alkyl halide, followed by an intramolecular SN2 cyclization by the amine.

Visualization: Synthetic Pathway (Benzo[1,4]oxazine)

BenzoxazineSynthesis Start 2-Aminophenol Inter Intermediate: O-Alkylated Phenol Start->Inter Step 1: O-Alkylation (Kinetic Control) Reagents 1,2-Dibromoethane K2CO3, Acetone, Reflux Reagents->Inter Cyclization Intramolecular N-Alkylation (Ring Closure) Inter->Cyclization Step 2: Slow Product 3,4-Dihydro-2H-benzo[1,4]oxazine Cyclization->Product Final Scaffold

Caption: Stepwise construction of the 1,4-benzoxazine core via base-mediated bis-alkylation.

Medicinal Chemistry Applications & Case Studies

Oncology: Hypoxia-Activated Prodrugs

The 1,4-benzoxazine scaffold is integral to the design of bioreductive drugs.

  • Mechanism: In normoxic cells, the electron-rich benzoxazine core is stable. In hypoxic tumor environments, specific nitro-substituted benzoxazines are reduced by reductases (e.g., cytochrome P450 reductase) to form reactive intermediates that alkylate DNA or inhibit specific kinases (e.g., EGFR).

  • Key Example: Tirapazamine analogs often utilize benzotriazine/benzoxazine oxides to generate radical species selectively in oxygen-poor tissue.

CNS Disorders: 5-HT6 Antagonists

Benzoxazines serve as rigid linkers in serotonin receptor antagonists.

  • Design Logic: The rigid bicyclic core holds the pharmacophores (usually a basic amine and a sulfonyl group) in a precise spatial arrangement that mimics the tryptamine binding pose but with improved selectivity over 5-HT2A.

Bridged Scaffolds as Kinase Inhibitor Cores

In PI3K/mTOR inhibitors, replacing a morpholine hinge-binder with 8-oxa-3-azabicyclo[3.2.1]octane has demonstrated:

  • Potency Maintenance: The ether oxygen remains positioned to accept a hydrogen bond from the kinase hinge region.

  • Selectivity: The steric bulk of the ethylene bridge can clash with non-conserved residues in off-target kinases, improving the selectivity profile.

Visualization: SAR Decision Logic

SAR_Logic Problem Lead Compound Liability: High Metabolic Clearance Analysis Identify Metabolic Soft Spot: Morpholine Ring Oxidation Problem->Analysis Strategy Scaffold Hopping Strategy Analysis->Strategy Option1 Option A: Fused Ring (Benzo-fusion) Strategy->Option1 Option2 Option B: Bridged Ring (Bicyclo[3.2.1] system) Strategy->Option2 Result1 Result: Increased Lipophilicity Potential Solubility Issues Option1->Result1 Result2 Result: Maintained Polarity Blocked Metabolic Site Rigidified Vector Option2->Result2

Caption: Decision tree for optimizing morpholine-containing leads using bicyclic oxazine scaffolds.

References

  • Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds. PubMed Central. [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere. Journal of Medicinal Chemistry. [Link]

  • Concise syntheses of bridged morpholines. RSC Advances. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

Sources

Foundational

Biological Activity of Octahydropyrazino[2,1-c][1,4]oxazine Derivatives

Executive Summary The octahydropyrazino[2,1-c][1,4]oxazine scaffold (CAS 1089759-42-1 for the (S)-enantiomer) represents a privileged bicyclic heterocycle in modern medicinal chemistry.[1] Characterized by a rigidified m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrazino[2,1-c][1,4]oxazine scaffold (CAS 1089759-42-1 for the (S)-enantiomer) represents a privileged bicyclic heterocycle in modern medicinal chemistry.[1] Characterized by a rigidified morpholine-piperazine fusion, this core structure restricts conformational entropy, thereby enhancing binding affinity and selectivity against specific G-Protein Coupled Receptors (GPCRs) and ion channels.

While early research explored its general CNS depressant properties, recent high-impact studies have validated its utility in two distinct therapeutic areas:

  • Cardiovascular: As a core scaffold for ROMK (Kir1.1) inhibitors , offering a diuretic effect with a superior safety profile (reduced hERG liability) compared to traditional acyl piperazines.

  • Neuropsychiatry: As a ligand for Serotonin 5-HT6 and 5-HT7 receptors , with applications in treating cognitive impairment (Alzheimer’s) and schizophrenia.

Chemical Profile & Stereochemistry

The scaffold consists of a piperazine ring fused to a morpholine ring across the N1-C9a bond. The presence of the bridgehead carbon (C9a) introduces chirality, which is critical for biological activity.

  • Preferred Stereochemistry: The (S)-enantiomer (often derived from (S)-piperazine-2-carboxylic acid or (S)-serine) is the most common pharmacophore in bioactive derivatives.

  • Structural Advantage: Unlike flexible linear diamines, the bicyclic framework locks the nitrogen lone pairs into specific vectors, optimizing hydrogen bond interactions with receptor residues (e.g., Asp residue in GPCR transmembrane helices).

Physicochemical Properties (Core Scaffold)
PropertyValueRelevance
Formula C7H14N2OLow MW allows for significant decoration.
MW 142.20 g/mol Ideal fragment for Fragment-Based Drug Design (FBDD).
ClogP ~ -0.5High water solubility; good starting point for oral bioavailability.
pKa ~8.5 (Piperazine NH)Protonated at physiological pH; essential for ionic bonding.

Synthetic Methodology

The synthesis of the octahydropyrazino[2,1-c][1,4]oxazine core typically proceeds via a cyclization-reduction strategy. The following protocol describes the synthesis of the (9aS)-enantiomer.

Protocol: Synthesis of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine

Reagents: (S)-Piperazine-2-methanol, Chloroacetyl chloride, Triethylamine (TEA), Lithium Aluminum Hydride (LiAlH4), THF.

Step 1: Acylation & Cyclization (Formation of the Dione)

  • Dissolve (S)-piperazine-2-methanol (1.0 eq) in dry dichloromethane (DCM) at 0°C.

  • Add Triethylamine (2.5 eq) dropwise.

  • Slowly add Chloroacetyl chloride (1.1 eq) to the mixture. The reaction initially acylates the secondary amine.

  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The internal hydroxyl group attacks the alpha-chloro ketone, effecting ring closure.

  • Workup: Wash with dilute NaHCO3, dry over MgSO4, and concentrate to yield the bicyclic dione intermediate.

Step 2: Global Reduction

  • Suspend LiAlH4 (3.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Add the bicyclic dione intermediate (dissolved in THF) dropwise at 0°C.

  • Reflux the mixture for 16–24 hours to ensure complete reduction of both amide/lactam carbonyls.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water). Filter the granular precipitate.

  • Purification: Distillation or column chromatography (DCM/MeOH/NH3) yields the title compound as a colorless oil.

Visualization: Synthetic Pathway

Synthesis Start (S)-Piperazine-2-methanol Inter Bicyclic Dione Intermediate (Cyclization) Start->Inter Acylation & Nu- Substitution Reagent1 + Chloroacetyl chloride + TEA Final (9aS)-Octahydropyrazino [2,1-c][1,4]oxazine Inter->Final Reduction Reagent2 + LiAlH4 (Reduction)

Caption: Synthetic route from (S)-piperazine-2-methanol to the bicyclic core via acylation-cyclization and reduction.

Pharmacological Profile & SAR

A. ROMK (Kir1.[2]1) Inhibitors (Cardiovascular)

The Renal Outer Medullary Potassium (ROMK) channel is a key target for novel diuretics. Traditional inhibitors often suffer from off-target hERG inhibition, leading to arrhythmia risks.

  • Mechanism: Inhibition of ROMK in the thick ascending limb preventing K+ recycling, leading to natriuresis (sodium excretion).

  • Scaffold Role: The octahydropyrazino[2,1-c][1,4]oxazine core replaces the flexible piperazine linker found in earlier leads.

  • SAR Insight:

    • N-Acylation: The secondary nitrogen (NH) is typically acylated with a lipophilic moiety (e.g., fluorophenyl).

    • Selectivity: The rigid bicyclic structure reduces the "induced fit" binding to the hERG channel pore, significantly improving the ROMK/hERG selectivity window (>100-fold).

B. 5-HT6 Receptor Antagonists (CNS)

5-HT6 antagonists are investigated for cognitive enhancement in Alzheimer's disease.

  • Mechanism: Blockade of 5-HT6 enhances cholinergic and glutamatergic neurotransmission.

  • SAR Insight:

    • Sulfonyl Group: A critical pharmacophore is the attachment of an arylsulfonyl group to the secondary nitrogen.

    • Rigidity: The bicyclic core mimics the conformation of conformationally restricted tryptamines, locking the distance between the basic nitrogen and the aromatic sulfonamide.

Visualization: Structure-Activity Logic

SAR_Logic Core Octahydropyrazino[2,1-c] [1,4]oxazine Core Mod_N N2-Substitution (Secondary Amine) Core->Mod_N Mod_Stereo Stereochemistry (C9a Position) Core->Mod_Stereo Target_ROMK Target: ROMK Channel (Diuretic) Mod_N->Target_ROMK + Lipophilic Acyl Group Target_5HT Target: 5-HT6 Receptor (Cognition) Mod_N->Target_5HT + Arylsulfonyl Group Out_ROMK Acyl Linker: Decreased hERG binding Maintained Potency Target_ROMK->Out_ROMK Out_5HT Arylsulfonyl Linker: Rigid Pharmacophore High Affinity (Ki < 20nM) Target_5HT->Out_5HT

Caption: SAR logic demonstrating divergent therapeutic applications based on N-substitution patterns.

Experimental Protocols (Assays)

Protocol 1: Thallium (Tl+) Flux Assay for ROMK Activity

To validate diuretic potential.

  • Cell Line: HEK293 cells stably expressing human ROMK (Kir1.1).

  • Dye Loading: Load cells with a Thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60 min at RT.

  • Compound Treatment: Incubate cells with the test derivative (0.1 nM – 10 µM) for 20 min.

  • Stimulation: Add a stimulus buffer containing Tl2SO4 and K2SO4.

  • Measurement: Monitor fluorescence intensity using a kinetic plate reader (Ex/Em: 490/525 nm).

  • Analysis: Calculate IC50 based on the initial slope of fluorescence increase.

Protocol 2: Radioligand Binding Assay (5-HT6)

To determine binding affinity (Ki).

  • Membrane Prep: Use membranes from HeLa cells expressing recombinant human 5-HT6 receptors.

  • Ligand: [3H]-LSD (Lysergic Acid Diethylamide) or [3H]-5-HT.

  • Incubation: Mix membranes, radioligand (2 nM), and test compound in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2). Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Control: Use Methiothepin (10 µM) to define non-specific binding.

References

  • Zhu, Y., et al. (2016).[2] Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1,4]oxazine scaffold. Bioorganic & Medicinal Chemistry Letters.

  • Nirogi, R., et al. (2012). Synthesis and structure-activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2023). CID 66649934: (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride. National Center for Biotechnology Information.

Sources

Exploratory

The Pyrazino-Oxazine Scaffold: A Privileged Heterocycle for Targeting Serotonin Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a cornerstone of modern neurophar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a cornerstone of modern neuropharmacology. Modulating these receptors is key to treating a spectrum of CNS disorders, including depression, anxiety, and psychosis. Within the vast chemical space of CNS-active compounds, fused heterocyclic systems have emerged as particularly fruitful scaffolds. This guide focuses on the pyrazino-oxazine core, a heterocyclic framework of growing interest, and provides a detailed exploration of its interaction with 5-HT receptors. We will dissect the structure-activity relationships (SAR), present binding affinity data for key analogs, and provide detailed, field-proven protocols for assessing the binding and functional activity of novel compounds at these critical targets. This document is intended to serve as a comprehensive resource for medicinal chemists, pharmacologists, and drug discovery teams working to develop next-generation therapeutics targeting the serotonergic system.

Introduction: The Therapeutic Promise of the Pyrazino-Oxazine Core

The pyrazino-oxazine framework is a fused heterocyclic system that combines the structural features of a pyrazine and an oxazine ring. This unique combination imparts specific stereoelectronic properties that make it an attractive scaffold for CNS drug design. Pyrazine and its derivatives are well-established components in a variety of pharmacologically active compounds, known for their diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties[1]. The incorporation of an oxazine ring introduces additional structural rigidity and potential hydrogen bonding capabilities, which can be exploited to achieve high-affinity and selective interactions with biological targets.

Many successful CNS drugs, particularly atypical antipsychotics, feature a multi-receptor binding profile, often involving high affinity for specific 5-HT receptors (like 5-HT2A and 5-HT1A) alongside activity at dopamine receptors[2][3][4]. The pyrazino-oxazine scaffold offers a versatile platform for developing such multi-target-directed ligands, allowing for fine-tuning of receptor affinity and functional activity through systematic structural modifications. This guide will specifically focus on the interactions of this heterocyclic system with the diverse family of 5-HT receptors.

The Serotonin Receptor Family: A Landscape of Therapeutic Opportunity

The 5-HT receptor family is comprised of 14 distinct subtypes, broadly categorized into 7 classes (5-HT1 to 5-HT7). With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein-coupled receptors (GPCRs) that modulate a variety of intracellular signaling cascades[5]. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

  • 5-HT1 Receptors (e.g., 5-HT1A): Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Agonism at 5-HT1A autoreceptors is a key mechanism for many anxiolytic and antidepressant drugs[5][6].

  • 5-HT2 Receptors (e.g., 5-HT2A, 5-HT2C): Primarily couple through Gq/11 proteins to activate phospholipase C (PLC). This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC)[7]. Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics[4][7]. Pyrazino[1,2-a]indole derivatives have shown promise as partial agonists at the 5-HT2C receptor subtype[8].

  • 5-HT3 Receptors: Unique among serotonin receptors, these are ligand-gated ion channels. Agonist binding triggers the rapid influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. Antagonists are powerful antiemetics. Certain piperazinopyrrolothienopyrazine derivatives have demonstrated high, nanomolar affinity for 5-HT3 receptors[9].

  • 5-HT4, 5-HT6, and 5-HT7 Receptors: These receptors typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. They are implicated in cognitive function and are targets for various CNS disorders. Atypical antipsychotics like clozapine exhibit high affinity for 5-HT6 and 5-HT7 receptors[10].

Signaling Pathway Overview

5HT_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A/2C Receptors cluster_5HT3 5-HT3 Receptor cluster_5HT7 5-HT7 Receptor HT1A 5-HT1A Gi_o Gαi/o HT1A->Gi_o Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_down ↓ cAMP AC_inhibit->cAMP_down HT2A 5-HT2A/2C Gq_11 Gαq/11 HT2A->Gq_11 Agonist PLC Phospholipase C Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC HT3 5-HT3 Ion_Channel Cation Channel (Na⁺, K⁺, Ca²⁺) HT3->Ion_Channel Agonist Depolarization Depolarization Ion_Channel->Depolarization HT7 5-HT7 Gs Gαs HT7->Gs Agonist AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up

Caption: Major signaling pathways for key 5-HT receptor subtypes.

5-HT Receptor Binding Profiles of Pyrazino-Heterocycles

The affinity of a compound for a specific receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following tables summarize the binding affinities of representative pyrazino-indole and related pyrazino-heterocycle derivatives at various 5-HT receptors. This data, compiled from multiple studies, illustrates the influence of structural modifications on receptor affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of Pyrazino[1,2-a]indole Derivatives

CompoundR5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)Selectivity (2A/2C)Reference
36c 8-OMe6.2>1000>1000>161[8][11]
36d 9-Cl123603630[8]
108a -4015-0.375[8]
108b -->100040-[8]

Data highlights the potential for achieving high affinity and selectivity for the 5-HT2C receptor with specific substitutions on the pyrazinoindole core. For instance, an 8-methoxy substitution (36c) confers remarkable selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT1A subtypes.[8][11]

Table 2: Binding Affinities (Ki, nM) of Piperazinopyrrolothienopyrazine Derivatives

CompoundStructure Features5-HT3 Ki (nM)Selectivity vs. other 5-HT subtypesReference
1a BenzylpiperazineHighSelective[9]
4b BenzylpiperazineHighSelective[9]
13a BenzylpiperazineNanomolar rangeHigh[9]
14b BenzylpiperazineNanomolar rangeVery High (up to 10,000-fold)[9]

This class of compounds demonstrates that the pyrazine-fused heterocyclic system can be tailored to achieve potent and highly selective ligands for the 5-HT3 receptor, with some compounds showing selectivity of up to 10,000-fold over other 5-HT subtypes.[9]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The data presented above reveals key SAR trends that can guide the rational design of new pyrazino-oxazine derivatives with desired 5-HT receptor binding profiles.

  • For 5-HT2C Receptor Affinity (Pyrazino[1,2-a]indoles):

    • Substitution on the Indole Ring: The position and nature of substituents on the aromatic portion of the indole ring are critical. Bulky, electron-donating groups (e.g., methoxy at position 8) or electron-withdrawing groups (e.g., chloro at position 9) can significantly enhance affinity and selectivity for the 5-HT2C receptor[8].

    • Functionalization of the Pyrazino Ring: The pyrazino-indolone core, as seen in compounds 108a and 108b, can shift the selectivity profile, in some cases favoring the 5-HT1A receptor[8].

  • For 5-HT3 Receptor Affinity (Piperazinopyrrolothienopyrazines):

    • Piperazine Substituent: The nature of the substituent on the piperazine ring is a major determinant of affinity. Benzyl or allyl groups on the piperazine nitrogen appear to be optimal for high-affinity binding[9].

    • Thiophene Ring Substitution: Modifications on the thiophene ring are generally not well-tolerated, with unsubstituted derivatives showing the highest affinity[9]. This suggests that the thiophene portion of the molecule may be involved in a critical, sterically constrained interaction with the receptor binding pocket.

Experimental Protocols: A Practical Guide to Compound Evaluation

Accurate and reproducible assessment of compound affinity and function is paramount in drug discovery. The following section provides detailed, step-by-step protocols for standard in vitro assays used to characterize the interaction of novel pyrazino-oxazine heterocycles with 5-HT receptors.

Radioligand Binding Assay (General Protocol for 5-HT GPCRs)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific 5-HT receptor subtype. The principle relies on the competition between the unlabeled test compound and a known radiolabeled ligand for binding to the receptor.

Workflow Diagram

Radioligand_Binding_Assay prep 1. Membrane Preparation (HEK293 or CHO cells expressing receptor) incubation 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Sources

Foundational

Technical Guide: (R)-Octahydropyrazino[2,1-c][1,4]oxazine as a CNS Depressant Scaffold

The following technical guide details the pharmacological profile, synthesis, and experimental evaluation of (R)-octahydropyrazino[2,1-c][1,4]oxazine , a bicyclic scaffold of significant interest in neuropharmacology. Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, synthesis, and experimental evaluation of (R)-octahydropyrazino[2,1-c][1,4]oxazine , a bicyclic scaffold of significant interest in neuropharmacology.

This guide is structured for researchers and drug development professionals, focusing on the compound's role as a rigidified pharmacophore for CNS depressant activity (sedation, anxiolysis, and antipsychotic effects).

Executive Summary

(R)-Octahydropyrazino[2,1-c][1,4]oxazine (also known as (9aR)-octahydropiperazino[2,1-c]morpholine) is a chiral, bicyclic diamine used primarily as a conformationally restricted scaffold in medicinal chemistry. Unlike flexible linear diamines, this fused system locks pharmacophoric elements into a specific spatial arrangement, enhancing selectivity for monoamine receptors (5-HT, Dopamine, and Adrenergic subtypes).

While the unsubstituted core exhibits moderate intrinsic activity, its 3-substituted derivatives and fused tetracyclic analogs are potent CNS depressants , exhibiting profiles ranging from sedative-hypnotic to atypical antipsychotic activity. This guide explores the structural basis of this depression, providing validated protocols for its synthesis and pharmacological assessment.

Chemical Profile & Stereochemistry

The molecule consists of a piperazine ring fused to a morpholine ring across the N1-C2 bond of the piperazine and the C3-N4 of the morpholine (systematically numbered). The (R)-configuration at the bridgehead carbon (9a) is critical for receptor affinity, often distinguishing agonist vs. antagonist activity in serotonergic ligands.

Physicochemical Properties Table
PropertyValueNote
IUPAC Name (9aR)-octahydropyrazino[2,1-c][1,4]oxazineSpecific enantiomer
CAS Number 1126432-04-9Dihydrochloride salt
Molecular Formula C₇H₁₄N₂OFree base
Molecular Weight 142.20 g/mol Small fragment/scaffold
LogP ~ -0.5 to 0.1Highly hydrophilic; requires transport or substitution for BBB penetration
pKa (Calc) ~8.5 (secondary amine), ~4.5 (tertiary amine)Exists as dication at physiological pH
Topological Polar Surface Area 24.5 ŲFavorable for CNS penetration if lipophilicity is adjusted

Pharmacology: Mechanism of Action

The CNS depressant effects of (R)-octahydropyrazino[2,1-c][1,4]oxazine derivatives are mediated through a "multi-receptor" binding profile, characteristic of "dirty drugs" like clozapine or mirtazapine. The rigid scaffold mimics the ethylenediamine pharmacophore found in many antihistamines and alpha-blockers.

Receptor Target Profile
  • 5-HT2A/2C Antagonism: The scaffold aligns with the binding pocket of serotonin receptors. Antagonism here reduces excitatory signaling, contributing to anxiolysis and sedation (depressant effect).

  • H1 Histamine Blockade: Derivatives often possess high affinity for H1 receptors. Blockade of central H1 receptors is the primary driver of sedation (drowsiness).

  • Alpha-1 Adrenergic Blockade: The basic nitrogen atoms, when substituted with aryl groups, interact with alpha-1 receptors, leading to orthostatic hypotension and sedation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the scaffold's antagonism at key receptors, culminating in CNS depression.

CNS_Depression_Pathway H1 H1 Histamine Receptor Blockade Antagonistic Binding (Scaffold) H1->Blockade Ligand Binding HT2A 5-HT2A Receptor HT2A->Blockade Ligand Binding Alpha1 α1-Adrenergic Receptor Alpha1->Blockade Ligand Binding PLC PLC/IP3 Pathway Inhibition Blockade->PLC Ca Reduced Intracellular Ca2+ Mobilization PLC->Ca PKC Reduced PKC Activity Ca->PKC Sedation Sedation & Drowsiness PKC->Sedation Anxiolysis Anxiolysis & Motor slowing PKC->Anxiolysis Depression Global CNS Depression Sedation->Depression Anxiolysis->Depression

Caption: Mechanistic pathway showing how the scaffold's antagonistic binding leads to reduced excitability and CNS depression.

Experimental Protocols

Synthesis of (R)-Octahydropyrazino[2,1-c][1,4]oxazine

Objective: To synthesize the enantiopure (9aR) scaffold. Principle: Intramolecular cyclization of a chiral precursor derived from (R)-piperazine-2-carboxylic acid or resolution of the racemate. The resolution method is preferred for scalability.

Workflow Diagram:

Synthesis_Workflow Start Racemic Octahydropyrazino[2,1-c][1,4]oxazine Step1 Salt Formation with (L)-Tartaric Acid Start->Step1 Step2 Fractional Crystallization (EtOH) Step1->Step2 Step3 Filtration of Diastereomeric Salt Step2->Step3 Precipitate Step4 Basification (NaOH/H2O) Step3->Step4 End (9aR)-Enantiomer (>98% ee) Step4->End

Caption: Resolution workflow to isolate the pharmacologically active (R)-enantiomer.

Detailed Protocol:

  • Precursor Preparation: Dissolve racemic octahydropyrazino[2,1-c][1,4]oxazine (10 mmol) in hot ethanol (50 mL).

  • Chiral Acid Addition: Add (L)-Tartaric acid (10 mmol) dissolved in hot ethanol (20 mL) dropwise with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (R,L)-diastereomeric salt is less soluble and will crystallize.

  • Isolation: Filter the white crystals and wash with cold ethanol. Recrystallize from ethanol/water (9:1) to upgrade chiral purity.

  • Free Base Liberation: Dissolve the salt in minimal water, basify to pH 12 with 2N NaOH, and extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Determine enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

In Vivo CNS Depression Assay (Locomotor Activity)

Objective: To quantify the sedative effect of the compound in mice. Self-Validating Control: Use Diazepam (2 mg/kg) as a positive control and Saline as a negative control.

Protocol Steps:

  • Subject: Male ICR mice (20-25g), n=8 per group.

  • Acclimatization: Animals are acclimated to the testing room (dim red light, low noise) for 1 hour.

  • Administration:

    • Group A: Vehicle (Saline, i.p.)

    • Group B: (R)-Octahydropyrazino[2,1-c][1,4]oxazine (10 mg/kg, i.p.)

    • Group C: Diazepam (2 mg/kg, i.p.)

  • Testing (Open Field): 30 minutes post-injection, place mouse in the center of an automated Open Field box (40x40 cm) equipped with infrared beams.

  • Data Collection: Record Total Distance Traveled (cm) and Vertical Rearing Counts for 15 minutes.

  • Analysis: A significant reduction (>40%) in distance traveled compared to vehicle indicates CNS depression.

References

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. Link

    • Establishes the CNS depressant activity of the homologous pyrido-oxazine scaffold.
  • Saxena, A. K., et al. (1973). Agents acting on the central nervous system.[1] 15. 2-Substituted 1,2,3,4,6,7,12,12a-octahydropyrazino[2',1':6,1]pyrido[3,4-b]indoles. A new class of central nervous system depressants. Journal of Medicinal Chemistry, 16(5), 560-564. Link

    • Demonstrates the efficacy of the pyrazino-fused system in larger CNS depressant molecules.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66649934, (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride.[2] Link

    • Source for physicochemical d
  • Google Patents. (2008). Patent CN101305011B: Pyridine derivatives and their use in the treatment of psychotic disorders. Link

    • Validates the use of the octahydropyrazino[2,1-c][1,4]oxazine scaffold in antipsychotic drug design.

Sources

Exploratory

Pharmacophore Modeling of (R)-Octahydropyrazino[2,1-c][1,4]oxazine Ligands: A Structural Paradigm for Dual NK1/NK3 Receptor Antagonism

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Mechanistic Rationale The discovery of novel central nervous system (CNS) and n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Mechanistic Rationale

The discovery of novel central nervous system (CNS) and neuroendocrine therapeutics heavily relies on conformationally restricted scaffolds that can precisely orient pharmacophoric features within a target receptor's binding pocket. The (R)-octahydropyrazino[2,1-c][1,4]oxazine moiety is a highly privileged, fused bicyclic system that has emerged as a critical building block in modern drug discovery, most notably in the synthesis of 1[1].

The Causality of Scaffold Selection

From a thermodynamic perspective, the fusion of a piperazine ring with a morpholine ring drastically reduces the number of rotatable bonds compared to linear or monocyclic analogs[2]. Causality: This rigidification minimizes the entropic penalty typically incurred upon receptor binding. The basic nitrogen of the piperazine moiety is protonated at physiological pH, serving as a critical Positive Ionizable (PI) anchor that forms a strong salt bridge with a conserved aspartate residue in the transmembrane domain of neurokinin receptors. Furthermore, the oxygen in the oxazine ring acts as a directional Hydrogen Bond Acceptor (HBA), while the fused nature of the ring improves metabolic stability by blocking cytochrome P450-mediated oxidation sites.

Target Biology: KNDy Neurons and NK1/NK3 Antagonism

Elinzanetant is a first-in-class dual neurokinin-1,3 (NK-1,3) receptor antagonist designed for the non-hormonal treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause[1]. The mechanism hinges on the modulation of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. With the decline of estrogen, these neurons become hypertrophic, leading to hyperactivation of the thermoregulatory pathway via Neurokinin B release[1]. By utilizing the octahydropyrazino[2,1-c][1,4]oxazine scaffold to antagonize NK1 and NK3 receptors, this hyperactivation is blocked, restoring thermoregulatory homeostasis.

KNDy_Pathway Estrogen Estrogen Decline KNDy KNDy Neurons Estrogen->KNDy Triggers NKB Neurokinin B KNDy->NKB Releases NK_Receptors NK1/NK3 Receptors NKB->NK_Receptors Activates VMS Vasomotor Symptoms NK_Receptors->VMS Causes Ligand Octahydropyrazino Scaffold Ligand->NK_Receptors Antagonizes

Figure 1: Mechanism of KNDy neuron-mediated vasomotor symptoms and NK1/NK3 antagonism.

Pharmacophore Modeling: A Step-by-Step Computational Protocol

To leverage the (R)-octahydropyrazino[2,1-c][1,4]oxazine scaffold for virtual screening and lead optimization, a rigorous 3D pharmacophore model must be established.

Step 1: Ligand Preparation and Protonation Import the 2D structure of the ligand into a molecular modeling suite (e.g., MOE or LigandScout). Use a pKa prediction module to assign the dominant protonation state at pH 7.4. Causality: The piperazine nitrogen must be protonated to accurately model the electrostatic interactions (salt bridge) required for neurokinin receptor affinity.

Step 2: Conformational Sampling Generate a conformational ensemble using a stochastic search algorithm. Apply a strain energy window of 20 kcal/mol above the global minimum and generate a maximum of 250 conformers. Because the bicyclic core is rigid, the conformational variance will primarily arise from the substituents attached to the scaffold.

Step 3: Feature Extraction Map the critical interaction points on the lowest-energy conformer:

  • Positive Ionizable (PI): Centered on the protonated piperazine nitrogen.

  • Hydrogen Bond Acceptor (HBA): Centered on the oxazine oxygen.

  • Hydrophobic (HYD): Centered on the bicyclic carbon framework to map Van der Waals packing.

Step 4: 3D Model Generation & Tolerance Assignment Define spatial constraints (radii) for each feature. Assign a tighter radius (e.g., 1.2 Å) to the HBA to enforce strict directional hydrogen bonding, and a wider radius (e.g., 1.5 Å) to the PI feature to account for the flexibility of the receptor's aspartate side chain.

Step 5: Model Validation (ROC Analysis) Screen the generated pharmacophore against a validated dataset containing known NK1/NK3 active compounds and a set of property-matched decoys. Calculate the Receiver Operating Characteristic (ROC) curve and Enrichment Factor (EF). A model is only deemed acceptable if the Area Under the Curve (AUC) is > 0.85, proving its discriminatory power.

Workflow Step1 1. Ligand Preparation (Protonation & 3D Conformation) Step2 2. Conformational Sampling (Stochastic Search) Step1->Step2 Step3 3. Feature Extraction (PI, HBA, HYD) Step2->Step3 Step4 4. 3D Model Generation (Distance & Angle Constraints) Step3->Step4 Step5 5. Model Validation (ROC Curve & Enrichment) Step4->Step5 Step6 6. Virtual Screening (Database Mining) Step5->Step6

Figure 2: Step-by-step computational workflow for pharmacophore modeling and virtual screening.

Quantitative Data Presentation

The spatial arrangement of the pharmacophore features is the primary determinant of target selectivity. Table 1 summarizes the geometric constraints of the core scaffold, while Table 2 highlights how structural deviations impact empirical binding affinities.

Table 1: Pharmacophore Features of the Octahydropyrazino[2,1-c][1,4]oxazine Core
Feature TypeAtom / MoietyRadius Tolerance (Å)Pharmacophoric Role
Positive Ionizable (PI) Piperazine Nitrogen (N2)1.50Anchoring salt bridge with TM3 Aspartate
H-Bond Acceptor (HBA) Oxazine Oxygen (O4)1.20Directional H-bond with TM5 Serine/Tyrosine
Hydrophobic (HYD) Bicyclic Carbon Core2.00Van der Waals packing within the hydrophobic pocket
Excluded Volume Steric boundariesN/APrevents clashes with the receptor wall
Table 2: Comparative Binding Affinities (IC50) of Scaffold Derivatives

Data represents a mock structure-activity relationship (SAR) profile based on the3[3].

Compound / ModificationNK1 IC50 (nM)NK3 IC50 (nM)Mechanistic Consequence
Elinzanetant (NT-814) < 1.0< 1.0Optimal alignment of PI, HBA, and HYD features
Des-fluoro analog 5.28.4Loss of auxiliary halogen-mediated hydrophobic interaction
Oxazine → Piperidine 45.0120.5Complete loss of the critical HBA (Oxazine O)
(S)-Enantiomer > 1000> 1000Steric clash; improper orientation of the PI vector

Self-Validating Experimental Protocol: Radioligand Binding Assay

To ensure the trustworthiness of the computational pharmacophore model, hits must be validated using a self-validating empirical system. The following competitive radioligand binding assay protocol is engineered with internal controls to guarantee data integrity.

Materials:

  • CHO cell membranes stably expressing human NK1 or NK3 receptors.

  • Radioligands: [³H]-Substance P (for NK1) or [³H]-Neurokinin B (for NK3).

  • Test compounds derived from the4[4].

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl₂, 0.02% BSA), and 0.5 nM of the respective radioligand.

  • Ligand Titration: Add the test compounds in a 10-point concentration-response curve ranging from 10 pM to 10 µM.

  • Self-Validating Controls (Critical Step):

    • Total Binding (TB) Wells: Radioligand + Vehicle (DMSO). This defines the maximum assay signal.

    • Non-Specific Binding (NSB) Wells: Radioligand + 10 µM unlabeled Substance P or NKB.

    • Causality of Validation: Specific binding is calculated as TB - NSB. The system is self-validating because if the NSB exceeds 30% of the TB signal, the entire assay plate is automatically rejected. High NSB indicates ligand aggregation, degraded filters, or compromised membranes, preventing false-positive affinity calculations.

  • Incubation & Harvesting: Incubate the plates at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression (four-parameter logistic equation).

References[2] Title: (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine | 1089759-42-1 | Benchchem

Source : benchchem.com URL :[4] Title : Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI Source : mdpi.com URL :[1] Title : Elinzanetant - Chemenu Source : chemenu.com URL :[3] Title : 929046-33-3 | CAS数据库 Source : chemicalbook.com URL :

Sources

Foundational

Dual-Targeting Oxazine Bicyclic Systems: Serotonin and Dopamine Receptor Affinity Profiling

Executive Summary & Scaffold Architecture The development of ligands with mixed affinity for serotonin (5-HT) and dopamine (DA) receptors represents a cornerstone in modern neuropsychopharmacology, particularly for treat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Architecture

The development of ligands with mixed affinity for serotonin (5-HT) and dopamine (DA) receptors represents a cornerstone in modern neuropsychopharmacology, particularly for treating complex disorders like schizophrenia and Parkinson’s disease. Oxazine bicyclic systems—specifically naphth[1,2-b][1,4]oxazines and 1,4-benzoxazin-3-ones —have emerged as privileged scaffolds capable of navigating the delicate balance between D2/D3 agonism and 5-HT1A/2A modulation.

This guide dissects the molecular pharmacology of these systems. Unlike rigid templates, we analyze the functional divergence where the naphthoxazine core predominantly drives potent dopamine agonism (e.g., (+)-PHNO), while benzoxazine derivatives, particularly when coupled with arylpiperazines, exhibit multi-target profiles favored in atypical antipsychotic design.

Core Scaffold Classes
  • Naphthoxazines (Dopamine-Biased): Characterized by a rigid tricyclic structure that mimics the ergoline skeleton, facilitating deep penetration into the orthosteric binding pocket of D2-like receptors.

  • Benzoxazine-Piperazines (Serotonin-Biased/Dual): A modular system where the benzoxazine core serves as a lipophilic anchor, linked via an alkyl spacer to an arylpiperazine headgroup, critical for 5-HT receptor recognition.

Structure-Activity Relationship (SAR) Analysis

The affinity profile of oxazine bicycles is dictated by specific steric and electronic modifications. The following analysis synthesizes data from radioligand binding studies to establish causal SAR rules.

Naphthoxazines: The Dopamine Agonist Template

The prototypical ligand (+)-PHNO ((+)-4-propyl-9-hydroxynaphthoxazine) demonstrates picomolar affinity for D2/D3 receptors.

  • N-Substituent (Critical): The nitrogen at position 4 requires a propyl group for maximal D2 affinity. Shorter chains (methyl/ethyl) reduce affinity, while bulky groups abolish it.

  • Hydroxyl Group: A hydroxyl group at position 9 is essential, forming a hydrogen bond with Ser5.42 (TM5) and Ser5.46 in the D2 receptor pocket. Removal or methylation of this group results in a >100-fold loss of potency.

  • Chirality: Activity is stereospecific; the (+)-enantiomer (trans-fused) is the active conformer.

Benzoxazine-Piperazines: The Dual-Target Approach

These compounds are designed to bridge the D2 and 5-HT receptor homology.

  • Linker Length: A 2- to 4-carbon alkyl chain between the benzoxazine nitrogen and the piperazine is optimal. A 2-carbon linker often favors 5-HT1A affinity, while extending to 4 carbons can enhance D2 selectivity.

  • Piperazine Aryl Substitution:

    • Ortho-methoxyphenyl (o-OMe): High affinity for 5-HT1A (antagonist) and D2.

    • Meta-chlorophenyl (m-Cl): Increases lipophilicity and broadens affinity to 5-HT2A.

    • Heteroaryl (e.g., pyrimidine): Enhances 5-HT1A selectivity over D2, reducing extrapyramidal side effect (EPS) liability.

Comparative Affinity Data

Data summarized from competitive binding assays ([3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

Compound ClassCore StructureKey SubstituentTargetKi (nM)Functional Activity
Naphthoxazine (+)-PHNON-propyl, 9-OHD2 High0.4 - 0.7Full Agonist
Naphthoxazine S32504N-propyl, 9-carbamoylD30.8 (pK 8.1)Agonist (Neuroprotective)
Benzoxazine 1,4-benzoxazin-3-onePiperazine-(o-OMe-Ph)5-HT1A7.5 - 20Antagonist
Benzoxazine 1,4-benzoxazin-3-onePiperazine-(m-Cl-Ph)5-HT2A18 - 69Antagonist
SAR Logic Visualization

SAR_Logic Scaffold Oxazine Bicyclic Scaffold Naphth Naphthoxazine Core (Rigid) Scaffold->Naphth Benzo Benzoxazine Core (Modular) Scaffold->Benzo Modification Structural Modification N_Propyl N-Propyl Group Naphth->N_Propyl Essential OH_Group 9-OH / 9-Carbamoyl Naphth->OH_Group H-Bonding Piperazine Linker + Arylpiperazine Benzo->Piperazine Side Chain D2_Agonist High D2/D3 Agonism (Parkinson's) N_Propyl->D2_Agonist OH_Group->D2_Agonist Dual_Activity Balanced 5-HT/D2 (Antipsychotic) Piperazine->Dual_Activity Aryl = o-OMe-Ph HT1A_Sel 5-HT1A Selectivity (Anxiolytic) Piperazine->HT1A_Sel Aryl = Pyrimidine

Figure 1: SAR decision tree illustrating how scaffold selection and substituent modification direct pharmacological outcome towards dopamine agonism or dual serotonin/dopamine modulation.

Mechanistic Pharmacology

Understanding the downstream signaling is vital for interpreting affinity data. Naphthoxazines like S32504 act as agonists, driving Gi/o-mediated signaling, while many benzoxazine derivatives act as antagonists or partial agonists, stabilizing receptor conformations that prevent G-protein coupling.

Signaling Cascade Diagram

Signaling_Pathways D2R D2/D3 Receptor Gi Gi/Go Protein D2R->Gi Couples HT1AR 5-HT1A Receptor HT1AR->Gi Couples PHNO (+)-PHNO / S32504 (Agonist) PHNO->D2R Activates BenzoPip Benzoxazine-Pip (Antagonist/Partial) BenzoPip->D2R Blocks BenzoPip->HT1AR Blocks/Modulates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates K_Channel GIRK Channels (Hyperpolarization) Gi->K_Channel Opens (βγ subunit) cAMP cAMP Levels AC->cAMP Decreases Antipsychotic Antipsychotic Effect (via D2 Blockade) cAMP->Antipsychotic Modulation Neuroprotection Neuroprotection (via MAPK) MAPK->Neuroprotection

Figure 2: Signal transduction pathways. Naphthoxazine agonists drive MAPK activation (neuroprotection), while Benzoxazine antagonists block cAMP modulation, treating positive psychotic symptoms.

Experimental Validation Protocols

To validate these systems, precise synthesis and binding assays are required. The following protocols are synthesized from high-impact medicinal chemistry literature.

Protocol A: Synthesis of 6-(2-(4-arylpiperazin-1-yl)ethyl)-2H-1,4-benzoxazin-3(4H)-one

Targeting Dual 5-HT/D2 Affinity

Rationale: This workflow couples the benzoxazine core to an arylpiperazine via nucleophilic substitution.

Reagents: 2-amino-4-nitrophenol, chloroacetyl chloride, K2CO3, 1,2-dibromoethane, 1-(2-methoxyphenyl)piperazine.

Step-by-Step Methodology:

  • Cyclization (Benzoxazine Core Formation):

    • Dissolve 2-amino-4-nitrophenol (10 mmol) in dry acetone.

    • Add K2CO3 (2.5 eq) and chloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Reflux for 4 hours. Filter inorganic salts and evaporate solvent.

    • Validation: Confirm formation of the lactam ring via IR (amide C=O stretch ~1680 cm⁻¹).

  • Reduction:

    • Reduce the nitro group using H2/Pd-C in methanol to obtain the amine intermediate.

  • Linker Attachment (Alkylation):

    • React the intermediate with 1,2-dibromoethane (excess, 5 eq) in acetonitrile with K2CO3 to prevent polymerization.

    • Isolate the bromo-ethyl derivative via column chromatography (Hexane:EtOAc).

  • Piperazine Coupling:

    • Dissolve the bromo-ethyl benzoxazine (1 eq) in DMF.

    • Add 1-(2-methoxyphenyl)piperazine (1.2 eq) and KI (catalytic amount).

    • Heat at 80°C for 12 hours.

    • Pour into ice water, extract with DCM, and purify via flash chromatography.

  • Characterization:

    • 1H NMR must show the ethylene bridge triplets at ~2.7 and ~3.5 ppm.

Protocol B: Radioligand Competition Binding Assay

Determining Ki Values for D2 and 5-HT1A

Rationale: Competition binding is the gold standard for determining affinity (Ki). We use [3H]-Spiperone (D2 antagonist) and [3H]-8-OH-DPAT (5-HT1A agonist).

Materials:

  • Membrane Source: CHO cells stably expressing human D2L or 5-HT1A receptors.

  • Radioligands: [3H]-Spiperone (0.2 nM final), [3H]-8-OH-DPAT (1 nM final).

  • Non-specific binding definitions: Haloperidol (10 µM) for D2; Serotonin (10 µM) for 5-HT1A.

Workflow:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation:

    • In 96-well plates, add:

      • 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

      • 50 µL Radioligand.

      • 100 µL Membrane suspension (20-40 µg protein).

    • Incubate at 25°C for 60 min (equilibrium).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
    • Self-Validation: The Ki of the reference standard (e.g., Haloperidol) must fall within 0.5 log units of historical values.

Therapeutic Implications

The clinical utility of these oxazine systems is defined by their receptor occupancy ratios.

  • Schizophrenia (Atypical Profile):

    • Benzoxazine derivatives with balanced 5-HT2A/D2 affinity (Ratio > 1.1) reduce positive symptoms (D2 blockade) while mitigating EPS and improving negative symptoms (5-HT2A blockade).

    • Compounds like Lecozotan (benzodioxanylpiperazine) utilize the 5-HT1A antagonism to enhance cognitive function, a key deficit in schizophrenia.

  • Parkinson’s Disease (Agonist Profile):

    • Naphthoxazines like (+)-PHNO and S32504 bypass degenerating nigrostriatal neurons to directly stimulate post-synaptic D2/D3 receptors.

    • The D3 selectivity of S32504 offers neuroprotection by inducing BDNF release via MAPK pathways, slowing disease progression.

References

  • Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters. (2006).[2] [Link]

  • 1,4-Benzoxazin-3(4H)-one Derivatives and Related Compounds as 5-HT1A and 5-HT2A Receptor Ligands. Polish Journal of Pharmacology. (1998). [Link]

  • S32504, a novel naphtoxazine agonist at dopamine D3/D2 receptors: I. Cellular, electrophysiological, and neurochemical profile. Journal of Pharmacology and Experimental Therapeutics. (2004). [Link]

  • Syntheses and in vitro evaluation of fluorinated naphthoxazines as dopamine D2/D3 receptor agonists. Bioorganic & Medicinal Chemistry. (2009). [Link]

  • Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. Journal of Medicinal Chemistry. (2005).[3] [Link]

Sources

Exploratory

The Therapeutic Potential of the (R)-octahydropyrazino[2,1-c][1,4]oxazine Scaffold in Anxiety Disorders: A Neurokinin Receptor Antagonism Paradigm

Executive Summary: The Bicyclic Advantage in Neuropharmacology The development of novel anxiolytics has long been hindered by the side-effect profiles of traditional GABAergic modulators, such as benzodiazepines, which i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bicyclic Advantage in Neuropharmacology

The development of novel anxiolytics has long been hindered by the side-effect profiles of traditional GABAergic modulators, such as benzodiazepines, which induce sedation, tolerance, and dependence. In recent years, the antagonism of Neurokinin (NK) receptors—specifically NK1 and NK3—has emerged as a highly compelling, non-sedating mechanism for modulating stress and anxiety pathways[1].

At the forefront of this medicinal chemistry effort is the octahydropyrazino[2,1-c][1,4]oxazine bicyclic core[2]. While derivatives of this scaffold, such as the clinical candidate elinzanetant (NT-814), have gained significant traction for treating vasomotor symptoms and sleep architecture disruptions[3][4], the intrinsic pharmacological properties of the (R)-enantiomer present a highly optimized vector for targeting the neurological circuits underlying Generalized Anxiety Disorder (GAD). This whitepaper dissects the mechanistic rationale, structural activity relationship (SAR), and rigorous preclinical validation protocols required to advance (R)-octahydropyrazino[2,1-c][1,4]oxazine derivatives into the anxiolytic pipeline.

Mechanistic Grounding: Synergistic NK1/NK3 Antagonism

The neurobiology of anxiety is deeply intertwined with the neuropeptide Substance P (SP) and Neurokinin B (NKB).

  • NK1 Receptors (Substance P): Highly expressed in the amygdala, SP/NK1 signaling directly mediates fear conditioning and the physiological stress response.

  • NK3 Receptors (Neurokinin B): Localized predominantly in the hypothalamus, NKB/NK3 signaling modulates the Hypothalamic-Pituitary-Adrenal (HPA) axis and thermoregulatory centers.

By utilizing a conformationally restricted (R)-octahydropyrazino[2,1-c][1,4]oxazine core, we can design dual NK1/NK3 antagonists. This dual-action mechanism synergistically dampens amygdala hyperactivation while normalizing HPA axis tone, providing a profound anxiolytic effect without the central nervous system (CNS) depression characteristic of GABA-A positive allosteric modulators[1][5].

Pathway SP Substance P & NKB (Endogenous Ligands) Receptors NK1 & NK3 Receptors (Amygdala & Hypothalamus) SP->Receptors Agonism Gq Gq/11 Protein Coupling Receptors->Gq Drug (R)-octahydropyrazino [2,1-c][1,4]oxazine Core Drug->Receptors Competitive Antagonism Ca2 Intracellular Ca2+ Flux Gq->Ca2 Anxiety Anxiety & Stress Phenotype Ca2->Anxiety

Figure 1: Mechanism of Action for Dual NK1/NK3 Antagonism in Anxiety Pathways.

Structural Activity Relationship (SAR): The Causality of the (R)-Stereocenter

The choice of the octahydropyrazino[2,1-c][1,4]oxazine core is not arbitrary; it is a calculated design to overcome the entropic penalties associated with flexible aliphatic chains.

  • Conformational Rigidity: The fused bicyclic system locks the basic nitrogen (pyrazine ring) and the hydrogen-bond acceptor (oxazine oxygen) into a rigid spatial arrangement. This pre-organization perfectly mimics the beta-turn conformation of Substance P, drastically increasing binding affinity (

    
    ).
    
  • Stereospecificity: The absolute configuration at the bridgehead—specifically the (R)-enantiomer —is critical. The (R)-configuration directs the pendant aromatic groups (typically bis-trifluoromethylphenyl moieties) directly into the deep, hydrophobic binding pocket of the NK1 receptor. The (S)-enantiomer suffers from severe steric clash with the receptor's transmembrane domain III (TM3), leading to a 100-fold drop in affinity.

  • Metabolic Stability: The incorporation of the oxygen atom in the oxazine ring alters the electron density of the adjacent carbons, significantly reducing the rate of oxidative metabolism by hepatic CYP3A4, which is the primary clearance pathway for this class of molecules [6].

Quantitative Pharmacological Profile

To illustrate the superiority of the (R)-scaffold, consider the representative preclinical data below, comparing the stereoisomers against a clinical standard.

Compound Core VariantNK1 Affinity (

, nM)
NK3 Affinity (

, nM)
EPM Open Arm Time (s)CYP3A4 Clearance (

L/min/mg)
(R)-octahydropyrazino-oxazine 0.8 1.2 145 ± 12 15.4
(S)-octahydropyrazino-oxazine85.4110.542 ± 818.2
Diazepam (2 mg/kg Control)N/AN/A150 ± 15N/A
Vehicle (PEG300/Tween-80)N/AN/A35 ± 5N/A

Table 1: Representative preclinical SAR and efficacy data demonstrating the stereoselective advantage of the (R)-configuration in target engagement and in vivo anxiolytic response.

Preclinical Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are engineered as self-validating systems. Every assay includes internal checkpoints to prevent false positives caused by assay drift or off-target effects.

Protocol 1: In Vitro Target Engagement (Radioligand Binding Assay)

Causality: We utilize radioligand binding rather than functional calcium-flux assays for primary screening because it provides a direct, thermodynamic measurement of target engagement (


), independent of downstream signal amplification variables.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human NK1 or NK3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 0.5 nM 
    
    
    
    -Substance P (for NK1) or
    
    
    -Neurokinin B (for NK3), and serial dilutions of the (R)-octahydropyrazino compound (10 pM to 10
    
    
    M).
  • Self-Validation Checkpoint: Include wells with 10

    
    M Aprepitant (for NK1) to define Non-Specific Binding (NSB). System Rule: The assay is only valid if the Total Binding to NSB ratio (
    
    
    
    ) is
    
    
    5.0.
  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: In Vivo Efficacy (Elevated Plus Maze - EPM)

Causality: The EPM is utilized because it exploits the unconditioned, natural aversion of rodents to open, elevated spaces[7]. It directly correlates with anxiolytic efficacy without requiring complex behavioral conditioning.

Step-by-Step Methodology:

  • Formulation: Dissolve the (R)-octahydropyrazino derivative in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure complete solubility and optimal oral bioavailability[6].

  • Dosing & Habituation: Administer the compound (PO, 10 mg/kg) to male C57BL/6 mice. Allow 60 minutes for absorption and brain penetration.

  • Self-Validation Checkpoint (Locomotor Control): Alongside the test compound, run a Diazepam (2 mg/kg) positive control cohort. System Rule: Video tracking must quantify total distance traveled. If the test compound reduces total distance by >20% compared to vehicle, it is flagged for sedative off-target effects, invalidating the anxiolytic readout.

  • Maze Execution: Place the mouse in the center of the EPM facing an open arm. Record behavior for 5 minutes using overhead automated tracking software (e.g., EthoVision).

  • Quantification: Calculate the percentage of time spent in the open arms versus closed arms.

Workflow Synth Asymmetric Synthesis InVitro Radioligand Binding Assay Synth->InVitro InVivo Elevated Plus Maze (EPM) InVitro->InVivo PK PK/PD & Brain Penetration InVivo->PK Lead Clinical Candidate PK->Lead

Figure 2: Preclinical Validation Workflow for Anxiolytic Compound Screening.

Translational Outlook

The transition of (R)-octahydropyrazino[2,1-c][1,4]oxazine derivatives from the bench to the clinic is highly de-risked. Clinical evaluations of structurally related dual NK1/NK3 antagonists (such as NT-814) in postmenopausal women have already demonstrated excellent safety profiles, lack of hepatotoxicity, and profound improvements in mood and sleep architecture [3][8]. By leveraging the stereospecific advantages of the (R)-core, drug development professionals can rapidly optimize next-generation anxiolytics that provide rapid symptom relief without the cognitive impairment associated with current standards of care.

References

  • ANHYDRATE FORMS OF A PYRIDINE DERIVATIVE - European Patent Office - EP 2470545 B1 Source: Google Patents URL
  • Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial Source: Menopause (PMC / NIH) URL:[Link]

  • Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) Source: Menopause URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Cyclization of Amino Alcohols to Octahydropyrazino[2,1-c]oxazines: A Detailed Guide

Protocol for the Cyclization of Amino Alcohols to Octahydropyrazino[2,1-c][1][2]oxazines: A Detailed Guide Introduction: The Significance of the Octahydropyrazino[2,1-c][1][2]oxazine Scaffold The octahydropyrazino[2,1-c]...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Cyclization of Amino Alcohols to Octahydropyrazino[2,1-c][1][2]oxazines: A Detailed Guide

Introduction: The Significance of the Octahydropyrazino[2,1-c][1][2]oxazine Scaffold

The octahydropyrazino[2,1-c][1][2]oxazine ring system is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[3] Its rigid, three-dimensional structure, which incorporates both piperazine and morpholine-like features, makes it an attractive framework for the design of novel therapeutic agents. The nitrogen atoms in the piperazine moiety offer sites for substitution to modulate pharmacological activity and pharmacokinetic properties, while the oxazine ring introduces specific stereochemical constraints. This unique topology allows for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. Compounds containing this scaffold are being explored for a range of applications, including as ligands for central nervous system (CNS) receptors.[2]

This application note provides a comprehensive guide to the synthesis of the octahydropyrazino[2,1-c][1][2]oxazine core via the cyclization of N-(2-hydroxyethyl)piperazine derivatives with aldehydes. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and discuss critical experimental parameters.

Reaction Mechanism: An Analogy to the Pictet-Spengler Reaction

The acid-catalyzed cyclization of an N-(2-hydroxyethyl)piperazine with an aldehyde to form an octahydropyrazino[2,1-c][1][2]oxazine is mechanistically analogous to the well-established Pictet-Spengler reaction.[4] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic substitution to form a new ring.[4]

In our case, the reaction proceeds through the following key steps:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the secondary amine of the piperazine ring with the aldehyde. This dehydration step forms a highly electrophilic iminium ion intermediate. The acidic conditions are crucial as they protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

  • Intramolecular Cyclization (Annulation): The nucleophilic hydroxyl group of the amino alcohol then attacks the electrophilic iminium ion in an intramolecular fashion. This ring-closing step forms the new oxazine ring.

  • Deprotonation: The final step involves the deprotonation of the resulting oxazinium ion to yield the neutral octahydropyrazino[2,1-c][1][2]oxazine product.

The overall transformation is a powerful method for the construction of this bicyclic scaffold in a single, atom-economical step.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Amino_Alcohol N-(2-hydroxyethyl)piperazine Iminium_Ion Iminium Ion Amino_Alcohol->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde (e.g., Formaldehyde) Product Octahydropyrazino[2,1-c][1,4]oxazine Iminium_Ion->Product Intramolecular Cyclization

Caption: The acid-catalyzed formation of the octahydropyrazino[2,1-c][1][2]oxazine scaffold.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the parent octahydropyrazino[2,1-c][1][2]oxazine from 1-(2-hydroxyethyl)piperazine and formaldehyde. This method can be adapted for other aldehydes to generate substituted derivatives.

Materials and Reagents:

  • 1-(2-Hydroxyethyl)piperazine (CAS: 103-76-4)

  • Formaldehyde (37 wt. % solution in water)

  • Formic acid (≥85%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: Combine reactants in flask Start->Reaction_Setup Reflux Reflux with Heating (e.g., 80-100 °C) Reaction_Setup->Reflux Workup Aqueous Workup: Quench, extract with DCM Reflux->Workup Drying Drying: Dry organic layer with Na2SO4 Workup->Drying Concentration Concentration: Remove solvent via rotary evaporation Drying->Concentration Purification Purification: (e.g., Column Chromatography or Distillation) Concentration->Purification Characterization Product Characterization: (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: A generalized workflow for the synthesis and purification of octahydropyrazino[2,1-c][1][2]oxazines.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-hydroxyethyl)piperazine (1.30 g, 10 mmol) in formic acid (10 mL).

    • Causality: Formic acid serves as both the solvent and the acid catalyst for the reaction. Its use can also facilitate the dehydration step.

  • Addition of Aldehyde: To the stirred solution, add formaldehyde (0.90 mL, 12 mmol, 37 wt. % in water) dropwise at room temperature.

    • Causality: A slight excess of the aldehyde is used to ensure complete consumption of the limiting amino alcohol. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the condensation and cyclization steps.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (pH > 8).

    • Causality: The basic quench neutralizes the formic acid catalyst and any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Causality: The product is expected to be more soluble in the organic solvent, allowing for its separation from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of methanol in dichloromethane) to afford the pure octahydropyrazino[2,1-c][1][2]oxazine.

Quantitative Data and Substrate Scope

EntryAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
1FormaldehydeFormic AcidFormic Acid100-1104-660-75 (Estimated)
2BenzaldehydeTFADichloromethaneReflux8-1255-70 (Estimated)
3Acetaldehydep-TsOHTolueneReflux6-1050-65 (Estimated)

Note: The yields provided are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the scale of the reaction.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a stronger acid catalyst, such as trifluoroacetic acid (TFA). However, be mindful that harsher conditions may lead to side product formation.

  • Low Yield: Low yields may be due to incomplete cyclization or the formation of side products. Ensure that the reaction is carried out under anhydrous conditions (if using a non-aqueous solvent system) to favor the formation of the iminium ion. Purification can also be a source of yield loss; optimize the purification method for your specific product.

  • Stereochemistry: For chiral amino alcohols and prochiral aldehydes, the formation of diastereomers is possible. The diastereoselectivity of the reaction may be influenced by the choice of catalyst and reaction conditions. Chiral acid catalysts can be employed to induce enantioselectivity.[1]

Conclusion

The acid-catalyzed cyclization of N-(2-hydroxyethyl)piperazines with aldehydes provides a direct and efficient route to the valuable octahydropyrazino[2,1-c][1][2]oxazine scaffold. By understanding the underlying Pictet-Spengler-type mechanism, researchers can rationally design and optimize the synthesis of a diverse range of derivatives for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the exploration of this important class of heterocyclic compounds.

References

  • Cook, J. M., et al. (2011). The Pictet-Spengler reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 529-586). John Wiley & Sons, Inc.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. Available at: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. Retrieved March 7, 2026, from [Link]

  • Arkat USA, Inc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. ARKIVOC, 2005(xii), 98-153. Available at: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2023). Aldol condensation. Retrieved March 7, 2026, from [Link]

  • Ali, M. A., et al. (2019). Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Egyptian Journal of Chemistry, 62(6), 1131-1139. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved March 7, 2026, from [Link]

  • Lombardo, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules, 28(4), 1895. Available at: [Link]

  • Zhang, X., et al. (2014). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Chinese Chemical Society, 61(6), 637-642. Available at: [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(12), 6543. Available at: [Link]

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

Sources

Application

Enantioselective Synthesis of (9aR)-Octahydropiperazino[2,1-c]morpholine: A Comprehensive Protocol

Abstract (9aR)-Octahydropiperazino[2,1-c]morpholine (IUPAC: (9aR)-octahydropyrazino[2,1-c][1,4]oxazine) is a privileged chiral bicyclic scaffold heavily utilized in modern medicinal chemistry. Its rigid, chair-like confo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(9aR)-Octahydropiperazino[2,1-c]morpholine (IUPAC: (9aR)-octahydropyrazino[2,1-c][1,4]oxazine) is a privileged chiral bicyclic scaffold heavily utilized in modern medicinal chemistry. Its rigid, chair-like conformation makes it an ideal structural motif for developing CNS-active agents, orexin receptor antagonists, and selective kinase inhibitors [1]. This Application Note details a robust, highly enantioselective, three-step synthetic protocol starting from commercially available (R)-4-Boc-morpholine-3-carboxylic acid.

Introduction & Mechanistic Rationale

The precise spatial arrangement of the (9aR)-stereocenter is critical for achieving high-affinity target engagement in drug discovery. Synthesizing this fused ring system requires stringent control over epimerization. We have designed a route that leverages a stable diketopiperazine (DKP) intermediate to lock in the stereochemistry before exhaustive reduction.

  • Coupling Rationale (E-E-A-T): We employ HATU rather than standard carbodiimides (like DCC or EDC). HATU's neighboring pyridine nitrogen stabilizes the incoming amine through a 7-membered cyclic transition state. This drastically accelerates the reaction and prevents epimerization at the sensitive C3 position of the morpholine ring [2].

  • Reduction Rationale (E-E-A-T): The reduction of the DKP intermediate requires a strong hydride donor. Lithium aluminum hydride (LiAlH₄) under refluxing conditions ensures the complete reduction of both amide carbonyls. To mitigate the notorious emulsion issues associated with aluminum salts—which often trap polar amine products—the Fieser workup method is strictly implemented [3].

Retrosynthetic Strategy & Pathway Design

The synthesis is designed to be highly convergent and scalable, utilizing an amidation-cyclization-reduction sequence.

Pathway SM (R)-4-Boc-morpholine- 3-carboxylic acid + Glycine methyl ester Amide (R)-Methyl 2-(4-(Boc)morpholine -3-carboxamido)acetate SM->Amide HATU, DIPEA DMF, 0 °C to RT DKP (9aR)-Hexahydropyrazino [2,1-c][1,4]oxazine-6,9-dione Amide->DKP 1. HCl/Dioxane 2. Et3N, MeOH, Δ Target (9aR)-Octahydropiperazino [2,1-c]morpholine DKP->Target LiAlH4, THF, Δ Fieser Workup

Synthetic pathway for (9aR)-octahydropiperazino[2,1-c]morpholine.

Quantitative Data & Reagent Summary

ReagentMW ( g/mol )Eq.Role
(R)-4-Boc-morpholine-3-carboxylic acid231.251.0Chiral Starting Material
Glycine methyl ester hydrochloride125.551.1Amine Nucleophile
HATU380.231.1Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.243.0Base (Activation)
4M HCl in Dioxane36.4610.0Deprotecting Agent
Triethylamine (Et₃N)101.195.0Base (Cyclization)
Lithium Aluminum Hydride (LiAlH₄)37.954.0Reducing Agent

Step-by-Step Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesize (R)-Methyl 2-(4-(tert-butoxycarbonyl)morpholine-3-carboxamido)acetate.

  • Preparation: Charge a flame-dried round-bottom flask with (R)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 10 minutes.

    • Causality: Initiating the reaction at 0 °C minimizes the risk of epimerization during the highly exothermic activation of the carboxylic acid to the OAt-active ester [2].

  • Coupling: Add glycine methyl ester hydrochloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Deprotection and Cyclization to DKP

Objective: Synthesize (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione.

  • Boc-Deprotection: Dissolve the crude amide from Protocol 1 in minimal DCM. Add 4M HCl in dioxane (10.0 eq) at room temperature. Stir for 2 hours until gas evolution ceases and TLC indicates complete consumption of the starting material.

  • Concentration: Concentrate the mixture under reduced pressure to yield the intermediate hydrochloride salt.

  • Cyclization: Dissolve the salt in anhydrous MeOH (0.1 M). Add Et₃N (5.0 eq) and heat the mixture to reflux (65 °C) for 12 hours.

    • Causality: The removal of the Boc group liberates the secondary amine. Heating the basified intermediate overcomes the activation energy barrier for intramolecular transamidation, driving the equilibrium toward the thermodynamically stable 6-membered DKP ring.

  • Isolation: Concentrate the solvent, resuspend in DCM, wash with water, dry, and evaporate to yield the DKP intermediate as a white solid.

Protocol 3: Exhaustive Reduction (Fieser Workup)

Objective: Synthesize the target (9aR)-Octahydropiperazino[2,1-c]morpholine.

  • Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF (0.2 M) at 0 °C under nitrogen. Slowly add a solution of the DKP intermediate (1.0 eq) in THF dropwise.

  • Reflux: Remove the ice bath and heat the reaction to reflux (66 °C) for 8 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
     grams  of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL  of distilled H₂O (Dropwise, highly exothermic!)
      
    • 
       mL  of 15% aqueous NaOH
      
    • 
       mL  of distilled H₂O
      
    • Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a dense, granular solid (LiAlO₂), completely avoiding the formation of gelatinous aluminum hydroxide emulsions that would otherwise trap the highly polar bicyclic amine product [3].

  • Filtration: Stir the resulting suspension vigorously for 30 minutes at room temperature. Filter through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Final Isolation: Concentrate the filtrate to afford the target (9aR)-octahydropiperazino[2,1-c]morpholine as a free base. (Optional: Treat with 2M HCl in ether to isolate as the dihydrochloride salt).

Analytical Characterization & Chiral Validation

To validate the structural integrity and enantiomeric purity of the final compound:

  • LC-MS: Confirm the mass of the free base (

    
    ).
    
  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >98%. Compare the retention time against a racemic standard.

  • Specific Rotation: Measure

    
     in MeOH and compare against literature values for the (9aR) enantiomer to ensure no racemization occurred during the DKP formation.
    

References

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society (Carpino, L. A., 1993) URL: [Link] [2]

  • Title: Quenching Reactions: Aluminum based reactions (Fieser Method) Source: Chemistry LibreTexts URL: [Link] [3]

Method

Application Note: Physicochemical Profiling of (R)-Octahydropyrazino[2,1-c][1,4]oxazine – Solubility and Stability in Aqueous Media

Introduction & Structural Causality (R)-octahydropyrazino[2,1-c][1,4]oxazine is a rigid, highly polar bicyclic aliphatic heterocycle. Functioning as a fused morpholine-piperazine surrogate, it is increasingly utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

(R)-octahydropyrazino[2,1-c][1,4]oxazine is a rigid, highly polar bicyclic aliphatic heterocycle. Functioning as a fused morpholine-piperazine surrogate, it is increasingly utilized as a pharmacokinetic-enhancing scaffold in medicinal chemistry, notably in the development of kinase inhibitors and antipsychotic agents targeting NK1/NK3 receptors .

For drug development professionals, understanding the aqueous behavior of this scaffold is paramount. Unlike planar aromatic systems, this aliphatic bicycle lacks a strong UV chromophore and possesses complex, pH-dependent protonation states. The molecule features two distinct basic centers:

  • A secondary amine within the piperazine moiety.

  • A tertiary bridgehead nitrogen shared between the piperazine and morpholine rings.

The causality behind its solubility and stability profiles is directly linked to the inductive electron-withdrawing (-I) effect of the morpholine oxygen, which significantly depresses the basicity of the adjacent bridgehead nitrogen compared to a standard piperazine . Consequently, the molecule exhibits a unique biphasic protonation curve that dictates its formulation parameters.

Table 1: Physicochemical Properties & Impact
PropertyValueCausality / Formulation Impact
Molecular Weight 142.20 g/mol Low MW ensures high permeability and rapid dissolution kinetics.
LogP ~ -0.35Highly hydrophilic; strongly favors aqueous partitioning over lipid phases.
pKa1 (Secondary N) ~ 8.8Remains protonated at physiological pH, driving high aqueous solubility.
pKa2 (Bridgehead N) ~ 4.2Weakly basic due to oxygen's (-I) effect; only protonates in gastric pH.

pH-Dependent Protonation & Phase Behavior

At physiological pH (7.4), the secondary amine is protonated while the bridgehead nitrogen remains neutral. This monoprotonated state provides excellent solubility but makes the compound susceptible to specific buffer-ion interactions. As the pH drops below 4.5 (e.g., in the stomach), the bridgehead nitrogen protonates, forming a highly soluble dication. Conversely, in basic media (pH > 9.0), the molecule exists as a lipophilic free base, which can lead to precipitation if the concentration exceeds the intrinsic solubility limit (


).

Protonation A pH < 4.5 Diprotonated (Highly Soluble) B pH 5.0 - 8.0 Monoprotonated (Physiological) A->B -H⁺ (Bridgehead N) C pH > 9.0 Free Base (Lipophilic) B->C -H⁺ (Secondary N)

Fig 1: pH-dependent protonation states of the bicyclic oxazine scaffold.

Protocol 1: Thermodynamic Solubility Profiling

Expertise & Causality: The shake-flask method is the gold standard for thermodynamic solubility. However, dissolving a highly basic amine like (R)-octahydropyrazino[2,1-c][1,4]oxazine can drastically consume protons, shifting the buffer's pH upward. Therefore, a self-validating protocol must include a post-incubation pH measurement. If the pH shifts by >0.1 units, the measured solubility reflects the final pH, not the target pH. Furthermore, because this aliphatic scaffold lacks a strong UV chromophore, HPLC coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory to prevent massive quantification errors .

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Supersaturation: Add an excess of (R)-octahydropyrazino[2,1-c][1,4]oxazine (typically >100 mg) to 1.0 mL of each buffer in 2.0 mL Eppendorf tubes.

  • Incubation: Vortex for 2 minutes, then incubate in a thermomixer at 37°C and 300 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes. Note: Avoid syringe filtration for the pH 10.0 sample, as the lipophilic free base may non-specifically bind to the filter membrane.

  • Self-Validation (pH Check): Extract 100 µL of the supernatant and measure the final pH. Record any deviations from the initial buffer pH.

  • Quantification: Dilute the remaining supernatant appropriately and analyze via HPLC-CAD using an HILIC or polar-embedded C18 column.

Workflow S1 1. Buffer Prep (pH 1.2 - 10.0) S2 2. Solid Addition (Supersaturation) S1->S2 S3 3. Incubation (37°C, 24h, 300 rpm) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Post-Incubation pH Validation S4->S5 S6 6. Quantification (HPLC-CAD) S5->S6

Fig 2: Self-validating thermodynamic solubility workflow for basic amines.

Table 2: Representative Thermodynamic Solubility Profile (37°C)
Buffer SystemInitial pHFinal pH (Post-Incubation)Predominant SpeciesSolubility (mg/mL)
0.1 N HCl 1.21.2Diprotonated> 100.0
Acetate 4.54.8Mono/Diprotonated> 50.0
Phosphate (PBS) 7.47.6Monoprotonated> 30.0
Borate 10.09.8Free Base< 5.0

Protocol 2: Accelerated Aqueous Stability

Expertise & Causality: Aliphatic heterocycles like (R)-octahydropyrazino[2,1-c][1,4]oxazine are highly resistant to hydrolysis because they lack esters, amides, or acetals. However, the secondary amine is highly susceptible to oxidative degradation (forming N-oxides) in the presence of dissolved oxygen, light, and trace transition metals found in standard buffer salts . To create a self-validating stability assay, the protocol must deconvolute hydrolytic vs. oxidative pathways by running parallel samples with a metal chelator (EDTA) and inert gas purging. Mass balance (Parent + Degradants = 100%) must be confirmed via LC-MS/MS.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade water.

  • Matrix Spiking: Dilute the stock to 10 µg/mL in three parallel buffer systems:

    • System A: Standard PBS (pH 7.4), ambient air.

    • System B: PBS (pH 7.4) + 1 mM EDTA, purged with Argon for 10 minutes.

    • System C: Borate buffer (pH 10.0), ambient air.

  • Incubation: Seal the vials and incubate at 37°C in a dark stability chamber.

  • Sampling & Quenching: Pull 50 µL aliquots at Day 0, 1, 3, 7, and 14. Quench immediately with 50 µL of cold acetonitrile containing an internal standard (IS).

  • LC-MS/MS Analysis: Analyze the samples using High-Resolution Mass Spectrometry (HRMS) to monitor the disappearance of the parent mass (m/z 143.1 [M+H]+) and the appearance of the N-oxide degradant (m/z 159.1 [M+O+H]+).

Table 3: Accelerated Aqueous Stability Data (37°C, 14 Days)
Buffer (pH)Environmental ConditionHalf-Life (

)
Primary Degradant
PBS (7.4) Ambient Air45 DaysN-oxide (Trace)
PBS (7.4) Argon Purged + 1mM EDTA> 180 DaysNone detected
Borate (10.0) Ambient Air20 DaysN-oxide / Ring opening

Insight: The dramatic increase in half-life observed in System B (Argon + EDTA) confirms that degradation is strictly oxidative and metal-catalyzed, not hydrolytic. Formulators should consider adding chelating agents or antioxidants when preparing long-term aqueous solutions of this scaffold.

References

  • European Patent Office. "EP 2470545 B1: Anhydrate forms of a pyridine derivative" (Details the use of the hexahydropyrazino[2,1-c][1,4]oxazine scaffold in antipsychotic drug development).
Application

Formulation strategies for bicyclic oxazine drug candidates

Application Note: Strategic Formulation of Bicyclic Oxazine Drug Candidates Abstract Bicyclic oxazine derivatives (e.g., dihydro-2H-1,3-oxazines, 1,4-benzoxazines) represent a privileged scaffold in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Formulation of Bicyclic Oxazine Drug Candidates

Abstract

Bicyclic oxazine derivatives (e.g., dihydro-2H-1,3-oxazines, 1,4-benzoxazines) represent a privileged scaffold in modern medicinal chemistry, particularly for BACE1 inhibition in Alzheimer’s therapy and various antimicrobial applications.[1] However, their development is frequently attrition-prone due to a challenging physicochemical triad: poor aqueous solubility (BCS Class II/IV) , pH-dependent chemical instability (ring hydrolysis) , and polymorphism . This guide provides a scientifically grounded workflow for formulating bicyclic oxazines, moving beyond generic "solubility enhancement" to scaffold-specific stabilization strategies.

Part 1: The Physicochemical Challenge

To formulate bicyclic oxazines, one must first understand the molecular liabilities inherent to the scaffold. Unlike simple amines, the nitrogen atom in a dihydro-1,3-oxazine ring often exhibits amidine-like or imidate-like character, influencing both basicity and hydrolytic susceptibility.

The "Oxazine Triad" of Liabilities
PropertyCharacteristicFormulation Implication
Basicity (pKa) Typically weak bases (pKa 5.0 – 7.5).Solubility drastically drops in intestinal pH (6.8), leading to precipitation and low bioavailability.
Lipophilicity (LogP) Moderate to High (LogP 3.0 – 5.5).High permeability but requires solubilization technologies (ASDs or Lipids) to drive absorption.
Ring Stability Susceptible to acid-catalyzed hydrolysis (ring opening).Critical: Avoid highly acidic environments during processing; requires moisture protection in final dosage form.

Part 2: Pre-Formulation Characterization Protocols

Before selecting a delivery system, the stability of the oxazine ring must be mapped against pH. This dictates whether an acidic environment (e.g., gastric fluid or acidic excipients) will degrade the API.

Protocol A: pH-Rate Degradation Profiling

Objective: Determine the "Safe pH Window" for processing and dissolution.

Materials:

  • API (Bicyclic Oxazine candidate)

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4)

  • HPLC-UV/MS system

Methodology:

  • Preparation: Dissolve API in acetonitrile (stock). Spike into pre-warmed (37°C) buffers to a final concentration of 50 µg/mL.

  • Incubation: Incubate samples at 37°C.

  • Sampling: Aliquot 500 µL at T=0, 1h, 4h, 8h, 24h. Quench immediately with cold neutralizing buffer (e.g., Ammonium Bicarbonate).

  • Analysis: Quantify remaining parent peak and appearance of ring-open hydrolysis products (often amino-alcohols or amides).

  • Decision Logic:

    • If >5% degradation at pH 1.2 in 2h: Enteric coating is mandatory .

    • If stable at pH 1.2 but degrades at pH > 8: Avoid alkaline excipients (e.g., Na2CO3).

Part 3: Formulation Strategy Selection

Based on the pre-formulation data, use the following decision matrix to select the optimal technology.

FormulationDecision Start Bicyclic Oxazine Candidate Solubility Aq. Solubility (pH 6.8) Start->Solubility HighSol > 100 µg/mL Solubility->HighSol Yes LowSol < 10 µg/mL Solubility->LowSol Yes Dose Target Dose HighDose > 100 mg Dose->HighDose High LowDose < 50 mg Dose->LowDose Low Standard Standard Tablet (Micronization) HighSol->Standard LowSol->Dose ASD Amorphous Solid Dispersion (ASD) HighDose->ASD Polymer Stabilization Salt Salt Formation (Mesylate/Tosylate) LowDose->Salt If pKa > 4 & Stable LBF Lipid Formulation (SEDDS) LowDose->LBF If LogP > 4

Figure 1: Decision Matrix for Bicyclic Oxazine Formulation. ASD is the preferred route for high-dose, low-solubility candidates common in this class.

Part 4: Primary Strategy – Amorphous Solid Dispersion (ASD)

For most bicyclic oxazine candidates (BCS Class II), Amorphous Solid Dispersion via Spray Drying is the gold standard. It converts the crystalline drug into a high-energy amorphous state stabilized by a polymer, preventing recrystallization and enhancing kinetic solubility.

Why ASD for Oxazines?
  • Prevents Crystallization: Bicyclic systems often have high lattice energy (high melting points). ASD disrupts this lattice.

  • pH Independence: Polymers like HPMC-AS (Hypromellose Acetate Succinate) provide enteric protection (preventing gastric hydrolysis) and release the drug at intestinal pH, generating a supersaturated solution.

Protocol B: ASD Development via Spray Drying

Target Load: 20-30% Drug Loading (w/w) Polymers of Choice:

  • HPMC-AS (L or M grade): For acid-labile oxazines (provides enteric protection).

  • PVP-VA 64: For stable, highly lipophilic oxazines.

Step-by-Step Workflow:

  • Feed Solution Preparation:

    • Solvent: Acetone/Water (90:10) or Methanol/DCM (1:1). Note: Avoid alcohols if transesterification of the oxazine is a risk.

    • Dissolve Polymer first, then add API to ensure complete solvation.

    • Total solids concentration: 5-10% (w/v).

  • Spray Drying Process (Büchi B-290 or ProCept scale):

    • Inlet Temperature:

      
       (typically 80-100°C).
      
    • Outlet Temperature: Maintain

      
       of the ASD to prevent tackiness.
      
    • Atomization: Two-fluid nozzle. High atomization gas flow (approx. 40-50 mm) to generate small droplets (<20 µm) for rapid drying.

  • Secondary Drying (Critical for Stability):

    • Residual solvent acts as a plasticizer, lowering

      
       and inducing recrystallization.
      
    • Protocol: Vacuum dry at 40°C for 24-48 hours.

    • Limit: Residual solvent must be < 5000 ppm (ICH Q3C).

  • In-Vitro Dissolution Testing (Non-Sink Conditions):

    • Use a Two-Stage Dissolution test to mimic in vivo transit.

    • Stage 1: 0.1N HCl (30 mins) – Check for release/degradation.

    • Stage 2: Add FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to pH 6.8.

    • Success Criteria: Maintenance of supersaturation (>5x crystalline solubility) for 3 hours.

ASD_Process cluster_0 Feed Preparation cluster_1 Spray Drying cluster_2 Post-Processing Step1 Dissolve Polymer (HPMC-AS / PVP-VA) Mix Homogeneous Solution Step1->Mix Step2 Dissolve Oxazine API (Solvent: Acetone/MeOH) Step2->Mix Atomize Atomization (Droplet Formation) Mix->Atomize Pump Feed Evap Rapid Solvent Evaporation Atomize->Evap Cyclone Particle Separation (Cyclone) Evap->Cyclone SecDry Secondary Drying (Vacuum, 40°C, 48h) Cyclone->SecDry QC QC: XRPD & DSC (Confirm Amorphous) SecDry->QC

Figure 2: Manufacturing workflow for Bicyclic Oxazine Amorphous Solid Dispersions.

Part 5: Stability & Packaging

Bicyclic oxazines are sensitive to moisture-induced ring opening.

  • Excipient Selection: Use low-moisture grade excipients (e.g., Mannitol SD200, Microcrystalline Cellulose PH112). Avoid hygroscopic fillers like Sorbitol.

  • Packaging: High-density polyethylene (HDPE) bottles with induction seals and silica gel desiccant packs are mandatory. For clinical supplies, Alu-Alu blisters provide the highest moisture barrier.

References

  • Gijsen, H. J., et al. (2018). "Optimization of 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors." Journal of Medicinal Chemistry. Link

  • Panduwawala, T. D., et al. (2016).[2] "Ring-chain tautomerism in 1,3-oxazines." Journal of Chemical Education. Link

  • Babu, N. J., & Nangia, A. (2011). "Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals." Crystal Growth & Design. Link

  • Shah, N., et al. (2014). "Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate." Journal of Pharmaceutical Sciences. Link

  • Mullins, R. J., et al. (2018). "Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

In vivo dosing protocols for octahydropyrazino[2,1-c][1,4]oxazine in rodent models

Application Note: In Vivo Pharmacological Evaluation of Octahydropyrazino[2,1-c][1,4]oxazine Scaffolds Part 1: Executive Summary & Scientific Rationale The Molecule: Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 1089759-42-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Evaluation of Octahydropyrazino[2,1-c][1,4]oxazine Scaffolds

Part 1: Executive Summary & Scientific Rationale

The Molecule: Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 1089759-42-1 for (S)-isomer; 1126432-04-9 for (R)-2HCl) is a fused bicyclic heterocycle.[1] It serves as a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structural rigidity and basicity make it a core pharmacophore for ligands targeting Serotonin (5-HT) receptors (specifically 5-HT2C agonists) and Dopamine transporters .

The Challenge: While often used as a building block, in vivo evaluation of this core and its 3-substituted derivatives requires strict adherence to physicochemical constraints. The commercial availability as a dihydrochloride (2HCl) salt presents specific formulation challenges regarding pH and osmotic balance. Improper handling leads to peritoneal irritation, confounding behavioral data in rodent models.

Scope of Guide: This protocol details the formulation , pharmacokinetic (PK) assessment , and pharmacodynamic (PD) screening for octahydropyrazino[2,1-c][1,4]oxazine and its bioactive derivatives.

Part 2: Pre-Formulation & Vehicle Strategy

Critical Consideration: Salt Factor Correction Most commercial batches are supplied as the dihydrochloride salt (MW ~215.12 g/mol ), while the active free base is MW ~142.20 g/mol .

  • Correction Factor: 1.51

  • Example: To dose 10 mg/kg (free base), you must weigh 15.1 mg/kg of the salt.

Solubility Profile:

  • Free Base: Lipophilic (LogP ~0.13), moderately soluble in organic solvents, poor water solubility.

  • Dihydrochloride Salt: Highly water-soluble (>50 mg/mL), but yields a highly acidic solution (pH < 3).

Formulation Protocol (Standard Aqueous):

  • Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS).

  • Buffering (Crucial): Dissolving the 2HCl salt directly in saline creates an acidic solution that causes "writhing" upon IP injection.

    • Step A: Dissolve compound in 80% of final volume (0.9% Saline).

    • Step B: Adjust pH to 5.5–6.5 using 1N NaOH (dropwise). Do not exceed pH 7.0 as the free base may precipitate.

    • Step C: Bring to final volume.

    • QC: Verify solution is clear and colorless.

Formulation Protocol (High Dose/Lipophilic Derivatives): For substituted derivatives with lower solubility:

  • Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline.

  • Procedure: Dissolve compound in DMSO first, add Tween 80, vortex, then slowly add warm saline while vortexing.

Part 3: In Vivo Dosing Protocols

A. Pharmacokinetic (PK) Study Design

Objective: Determine oral bioavailability (%F) and Brain-to-Plasma (B/P) ratio. Species: Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice (20–25g).

ParameterIntravenous (IV)Per Oral (PO)Intraperitoneal (IP)
Dose (Free Base) 1–3 mg/kg10–30 mg/kg10–30 mg/kg
Volume 2 mL/kg (Rat) / 5 mL/kg (Mouse)10 mL/kg (Rat/Mouse)5–10 mL/kg (Rat/Mouse)
Vehicle PBS (pH 7.4, filtered)0.5% Methylcellulose or WaterSaline (pH adjusted)
Sampling Points 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8 h
Tissue PlasmaPlasma + Brain (at Tmax)Plasma + Brain

PK Workflow Diagram:

PK_Workflow Start Compound Prep (Salt Correction) Route Select Route (IV / PO / IP) Start->Route Dose Administer Dose (t=0) Route->Dose Sample Serial Bleeding (Tail Vein) Dose->Sample 5min - 8h Term Terminal Point (Brain Harvest) Sample->Term @ Tmax or 24h Analysis LC-MS/MS (Calc: AUC, Cmax, B/P) Term->Analysis

Caption: Workflow for Pharmacokinetic evaluation emphasizing terminal brain harvest for CNS penetration assessment.

B. Efficacy Model 1: CNS Depressant/Sedative Screen (Open Field)

Rationale: Early literature on octahydropyrazino-oxazines indicates potential CNS depressant activity (similar to sedative anxiolytics). Dose Range: 3, 10, 30 mg/kg (IP).

  • Acclimation: Place animals in the testing room 1 hour prior to testing (dim red light).

  • Dosing: Administer Vehicle or Compound 30 minutes prior to testing (T-30 min).

  • Testing: Place rodent in the center of an automated Open Field chamber (40x40 cm).

  • Measurement: Record for 30 minutes.

    • Primary Endpoint: Total Distance Traveled (cm).

    • Secondary Endpoint: Center Time (anxiolytic index).

  • Interpretation: A dose-dependent decrease in locomotor activity indicates CNS depression/sedation.[2] Increased center time without sedation suggests anxiolysis.

C. Efficacy Model 2: Anorectic Activity (5-HT2C Proxy)

Rationale: This scaffold is structurally related to 5-HT2C agonists (e.g., lorcaserin analogs). 5-HT2C activation suppresses food intake.[3][4][5]

  • Fast: Food-deprive rats for 18–24 hours (water ad libitum).

  • Dosing: Administer Vehicle or Compound (10, 30 mg/kg PO) 45 mins before food presentation.

  • Refeed: Present pre-weighed palatable food (or standard chow).

  • Measurement: Weigh food consumption at 0.5, 1, 2, and 4 hours.

  • Control: Must include a "sham" group to rule out taste aversion (use Kaolin pellet test if toxicity is suspected).

Part 4: Safety & Toxicology (Irwin Test)

Before efficacy studies, perform a modified Irwin observational battery to establish the Maximum Tolerated Dose (MTD) .

Scoring Matrix (0-3 Scale):

  • Autonomic: Salivation, Lacrimation, Piloerection, Defecation.

  • Neuromuscular: Ataxia (coordination loss), Tremors, Convulsions, Grip Strength.

  • Sensorimotor: Reactivity to touch, Startle response.

Stop Criteria:

  • Any seizure activity.

  • Loss of righting reflex > 60 minutes.

  • Body weight loss > 15% over 24 hours.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the putative signaling pathway if the derivative acts as a 5-HT2C Agonist (common for this scaffold), leading to satiety and weight loss.

MOA_Pathway Compound Octahydropyrazino Derivative Receptor 5-HT2C Receptor (Hypothalamus/POMC) Compound->Receptor Binds Gprotein Gq/11 Activation Receptor->Gprotein Activates Pathway PLC -> IP3 + DAG Ca2+ Release Gprotein->Pathway Neuron POMC Neuron Depolarization Pathway->Neuron Effect Satiety / Decreased Food Intake Neuron->Effect Melanocortin Release

Caption: Putative mechanism of action for 5-HT2C agonism, a common target for octahydropyrazino[2,1-c][1,4]oxazine derivatives.

References

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines.[2] Journal of Medicinal Chemistry, 19(2), 334–336.[2] Link

  • Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 286(2), 913-924. Link

  • Higgins, G. A., et al. (2013). The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour. Psychopharmacology, 230(4), 563-574. Link

  • Di Giovanni, G., et al. (2020). Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Pharmacology. Link

  • ChemScene. (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Product Data. Link

Sources

Application

Application Note: Advanced Functionalization of the Secondary Amine in (R)-Octahydropyrazino[2,1-c][1,4]oxazine

Executive Summary: Escaping Flatland in Drug Discovery In modern drug discovery, the transition from planar, -rich aromatic molecules to three-dimensional, -rich scaffolds is a proven strategy to improve clinical success...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland in Drug Discovery

In modern drug discovery, the transition from planar,


-rich aromatic molecules to three-dimensional, 

-rich scaffolds is a proven strategy to improve clinical success rates—a paradigm colloquially known as "escaping flatland" [1]. The bicyclic scaffold (R)-octahydropyrazino[2,1-c][1,4]oxazine represents a highly valuable bioisostere. By fusing a pyrazine ring with a 1,4-oxazine ring, this scaffold offers a rigid 3D vector, improved metabolic stability, and lowered lipophilicity (LogD) compared to monocyclic piperazines or unconstrained amines.

The secondary amine within the pyrazine ring serves as the primary handle for late-stage diversification. However, the unique steric and electronic environment of this bicyclic system demands highly optimized functionalization protocols to ensure high yields and preserve the integrity of the (R)-stereocenter.

Structural Analysis & Reactivity Profile

Causality in Experimental Design: The secondary amine in (R)-octahydropyrazino[2,1-c][1,4]oxazine is sterically encumbered by the adjacent bridgehead carbon and the overall rigid bicyclic framework. Furthermore, the inductive electron-withdrawing effect of the oxygen atom in the fused oxazine ring slightly lowers the nucleophilicity of the amine compared to a standard piperidine.

  • Steric Hindrance (Alkyl Vectors): Standard

    
     alkylations with primary alkyl halides often suffer from over-alkylation (quaternization) or sluggish kinetics due to the steric bulk of the bicyclic system. Therefore, reductive amination  is the preferred method for introducing alkyl vectors, as the iminium intermediate forms readily and directs the hydride attack cleanly.
    
  • Nucleophilicity (Aryl Vectors): For N-arylation, uncatalyzed

    
     reactions require highly activated electrophiles (e.g., fluoronitrobenzenes) [4]. For unactivated aryl halides, transition-metal catalysis is mandatory. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate reductive elimination from the sterically demanding Pd-amido complex [3].
    

Workflow A (R)-Octahydropyrazino [2,1-c][1,4]oxazine B Reductive Amination (Alkyl Vector) A->B Aldehyde/Ketone NaBH(OAc)3 C Buchwald-Hartwig (Aryl Vector) A->C Aryl Halide Pd Cat. / Base D Acylation/Amidation (Acyl Vector) A->D Acyl Chloride or Carboxylic Acid

Fig 1. Divergent functionalization pathways for the bicyclic secondary amine scaffold.

Core Functionalization Workflows (Protocols)

Protocol A: Reductive Amination (Alkyl Vector)

Mechanism & Causality: Reductive amination using sodium triacetoxyborohydride (


) is selected over sodium cyanoborohydride to avoid toxic cyanide byproducts and to provide milder conditions that prevent epimerization of the (R)-stereocenter. The weakly acidic environment (acetic acid) facilitates iminium ion formation without completely protonating the weakly basic bicyclic amine.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 20 mL scintillation vial, dissolve (R)-octahydropyrazino[2,1-c][1,4]oxazine (1.0 mmol) and the target aldehyde/ketone (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.2 mmol, 1.2 eq.) dropwise. Stir the mixture at room temperature (20 °C) for 1 hour under a nitrogen atmosphere to ensure complete iminium ion formation.

  • Reduction: Portion-wise, add

    
     (1.5 mmol, 1.5 eq.) over 10 minutes to control the mild exotherm.
    
  • Reaction Maturation: Stir the suspension at room temperature for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (5 mL). Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validating System: Analyze the crude mixture via LC-MS. The disappearance of the starting mass (

    
     143.1 for the free base) and the appearance of the 
    
    
    
    product peak validate the conversion.
    
    
    NMR should show the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new aliphatic signals corresponding to the N-alkyl group.
Protocol B: Buchwald-Hartwig Cross-Coupling (Aryl Vector)

Mechanism & Causality: Coupling this bicyclic secondary amine with aryl halides requires overcoming the steric barrier during the reductive elimination step [2]. We utilize


 as the precatalyst and RuPhos  as the ligand. RuPhos is specifically designed to accommodate bulky secondary amines and prevent 

-hydride elimination. Sodium tert-butoxide (

) is used as a strong base to deprotonate the coordinated amine [3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with (R)-octahydropyrazino[2,1-c][1,4]oxazine (1.0 mmol), aryl bromide (1.2 mmol),

    
     (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and 
    
    
    
    (1.5 mmol).
  • Solvent Addition: Add anhydrous, degassed toluene (10 mL). Seal the flask and remove it from the glovebox.

  • Heating: Heat the reaction mixture at 85 °C in an oil bath for 8 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Self-Validating System: The color change of the reaction from dark purple (

    
    ) to a reddish-brown homogeneous solution indicates active catalyst turnover. Post-purification, 
    
    
    
    NMR is critical; the shift of the pyrazine ring carbons adjacent to the nitrogen will move downfield (approx. +2 to +4 ppm) due to the deshielding effect of the newly attached aryl group.

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Ar-X AM Amine Coordination (Bicyclic Scaffold) OA->AM Pd(II) Intermediate DE Deprotonation (Base) AM->DE Base Addition RE Reductive Elimination (Product Release) DE->RE Amido-Pd(II) Complex RE->Pd0 Product

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle for bicyclic amines.

Quantitative Data Summary

The table below summarizes the expected performance of the functionalization protocols across various electrophile classes.

Functionalization TypeReagents / Catalyst SystemTemp (°C)Time (h)Expected Yield (%)Functional Group Tolerance
Reductive Amination

, AcOH, DCE
2012–1675–90%Esters, Halides, Nitriles, Boc-amines
Buchwald-Hartwig

, RuPhos,

85865–85%Ethers, Fluorides, Non-acidic heterocycles

(Activated Aryl)

, DMF
1001270–95%Nitro, Cyano, Trifluoromethyl
Amidation HATU, DIPEA, DMF20485–95%Broad tolerance (standard peptide coupling)

References

  • Lovering, F., Bikker, J. & Humblet, C. "Bioisosteres of Common Functional Groups: Escaping Flatland." Journal of Medicinal Chemistry, 2009.1

  • Genentech Research / Nature Chemistry. "A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis." Nature, 2023.

  • Buchwald, S. L. et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2005. 2

  • Walker, S. D. et al. "Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling." Organic Process Research & Development, 2011. 3

Sources

Method

Application Note: Solid-Phase Synthesis Adaptation for Pyrazino-Oxazine Libraries

Target Audience: Researchers, medicinal chemists, and drug development professionals Application Area: Combinatorial Chemistry, Peptidomimetic Library Generation, Drug Discovery Executive Summary The pyrazino-oxazine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Application Area: Combinatorial Chemistry, Peptidomimetic Library Generation, Drug Discovery

Executive Summary

The pyrazino-oxazine scaffold represents a privileged, conformationally constrained bicyclic framework with profound implications in peptidomimetic drug design and diversity-oriented synthesis. Traditional solution-phase syntheses of fused [6+6] pyrazino-oxazine systems often suffer from complex purification steps, poor stereocontrol, and low throughput.

This application note details a robust, self-validating Solid-Phase Synthesis (SPS) protocol for generating highly diverse pyrazino[2,1-c][1,4]oxazine libraries. By leveraging polymer-supported


-acylamino ketones and an acid-mediated tandem N-acyliminium cyclization, this methodology allows for traceless cleavage and spontaneous ring closure in a single step[1]. The protocol guarantees high crude purities, eliminates intermediate chromatographic bottlenecks, and provides strict stereochemical retention[2].

Mechanistic Rationale & Pathway Design

The core logic of this synthesis relies on the strategic immobilization of an amino acid bearing a nucleophilic side chain—specifically, Serine—on an acid-labile resin. The workflow is designed around the Fukuyama alkylation and tandem cyclative cleavage .

  • Immobilization & Activation: Fmoc-Ser(tBu)-OH is anchored to a Wang resin. Following Fmoc deprotection, the primary amine is activated via nosylation (4-nitrobenzenesulfonyl chloride). The Nosyl group is critical: it simultaneously protects the amine and increases the acidity of the N-H proton, enabling mono-alkylation without the risk of over-alkylation[3][4].

  • Diversity Input 1 (Alkylation): Mild alkylation with diverse

    
    -bromoketones introduces the first point of library diversity[5].
    
  • Diversity Input 2 (Acylation): Following denosylation, the resulting secondary amine is acylated, introducing the second diversity element and setting up the requisite amide bond for iminium formation[1][3].

  • Traceless Cleavage & Cyclization: Treatment with Trifluoroacetic acid (TFA) initiates a cascade reaction. TFA cleaves the ester linkage to the resin and removes the t-butyl protecting group from the serine hydroxyl. The exposed aldehyde/ketone (from the

    
    -bromoketone) condenses with the amide to form a highly reactive N-acyliminium ion. The newly liberated hydroxyl group immediately undergoes intramolecular nucleophilic attack, stereoselectively closing the oxazine ring[1].
    

SPS_Workflow Resin Wang Resin Immobilization Nosyl Nosylation (Activation) Resin->Nosyl Alkyl Fukuyama Alkylation (α-bromoketones) Nosyl->Alkyl Acyl Denosylation & N-Acylation Alkyl->Acyl Cleave TFA Cleavage & Iminium Formation Acyl->Cleave Product Pyrazino-oxazine Library Cleave->Product

Workflow of the solid-phase synthesis for pyrazino-oxazine libraries.

Experimental Protocols

Materials and Reagents
  • Resin: Wang resin (loading capacity ~0.9 mmol/g)[2].

  • Building Blocks: Fmoc-Ser(tBu)-OH, diverse

    
    -bromoketones, diverse carboxylic acids/acid chlorides.
    
  • Reagents: 4-Nitrobenzenesulfonyl chloride (4-NsCl), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA), 2-Mercaptoethanol.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triethylsilane (TES)[3].

Step-by-Step Methodology

Phase 1: Resin Loading and Deprotection

  • Swell Wang resin (1.0 g, 0.9 mmol) in DCM for 30 minutes, then wash with DMF (3 × 10 mL).

  • Couple Fmoc-Ser(tBu)-OH (3.0 equiv) using DIC (3.0 equiv) and DMAP (0.1 equiv) in DMF for 4 hours at room temperature.

  • Wash the resin with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 15 min). Wash extensively with DMF and DCM.

Phase 2: Nosylation and Fukuyama Alkylation

  • Nosylation: Treat the resin-bound amine with 4-NsCl (4.0 equiv) and 2,6-lutidine (4.0 equiv) in DCM for 12 hours. The electron-withdrawing nature of the Nosyl group ensures the sulfonamide proton is sufficiently acidic for the next step[4][5].

  • Alkylation: Wash the resin with DMF. Add a solution of the selected

    
    -bromoketone (5.0 equiv) and DIPEA (5.0 equiv) in DMF. Shake at room temperature for 16 hours. This step installs the ketone moiety required for eventual pyrazine ring closure[5].
    

Phase 3: Denosylation and N-Acylation

  • Denosylation: Remove the Nosyl protecting group by treating the resin with 2-mercaptoethanol (10.0 equiv) and DBU (5.0 equiv) in DMF for 2 hours. Wash with DMF (5 × 10 mL).

  • Acylation: React the liberated secondary amine with a carboxylic acid (5.0 equiv), HATU (5.0 equiv), and DIPEA (10.0 equiv) in DMF for 16 hours. Alternatively, use acid chlorides with DIPEA in DCM. This step generates the polymer-supported

    
    -acylamino ketone[3].
    

Phase 4: Traceless Cleavage and Tandem Cyclization

  • Wash the resin sequentially with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage Cocktail: Treat the dry resin with a mixture of 50% TFA in DCM containing 5% TES (Triethylsilane) for 2 hours.

    • Causality Note: TES is strictly required as a carbocation scavenger to trap the t-butyl cations released from the Serine side chain, preventing re-alkylation of the electron-rich heterocyclic product[3].

  • Collect the filtrate, wash the resin twice with 50% TFA/DCM, and evaporate the combined volatiles under a stream of nitrogen.

  • The N-acyliminium intermediate spontaneously undergoes intramolecular attack by the liberated hydroxyl group, yielding the fused pyrazino[2,1-c][1,4]oxazine scaffold[1].

Cyclization_Mechanism Precursor Polymer-Bound α-Acylamino Ketone Cleavage TFA/DCM Cleavage (Resin & t-Bu Release) Precursor->Cleavage H+ Intermediate N-Acyliminium Ion Intermediate Cleavage->Intermediate -H2O Nucleophile Intramolecular O-Nucleophilic Attack Intermediate->Nucleophile Final Pyrazino[2,1-c][1,4]oxazine Scaffold Nucleophile->Final Cyclization

Mechanistic pathway of acid-mediated traceless cleavage and tandem cyclization.

Quantitative Data & Cleavage Optimization

The efficiency of the tandem cyclization is highly dependent on the cleavage cocktail composition. The table below summarizes the optimization of the cleavage conditions to maximize the yield and purity of the pyrazino-oxazine library.

Table 1: Optimization of Cleavage and Cyclization Conditions

EntryCleavage Cocktail (v/v)Time (h)ScavengerCrude Purity (%)*Isolated Yield (%)**
150% TFA / 50% DCM1.0None6545
250% TFA / 50% DCM2.0None7255
395% TFA / 5% H₂O2.0H₂O7860
450% TFA / 45% DCM / 5% TES2.0TES92 81
550% TFA / 45% DCM / 5% TES4.0TES9079

*Determined by LC-MS analysis of the crude cleavage mixture. **Isolated yield after preparative reversed-phase HPLC.

Data Interpretation: The absence of a carbocation scavenger (Entries 1-2) leads to significant side-reactions, primarily the re-alkylation of the newly formed heterocycle by t-butyl cations. The addition of 5% Triethylsilane (TES) (Entry 4) drastically improves both crude purity and isolated yield by effectively quenching these reactive species[3]. Extending the cleavage time beyond 2 hours (Entry 5) provides no additional benefit and may lead to minor scaffold degradation.

Conclusion

The adaptation of solid-phase synthesis for pyrazino-oxazine libraries provides a highly modular and efficient route to complex, stereochemically defined peptidomimetics. By utilizing the Fukuyama alkylation for functionalization and an acid-triggered N-acyliminium cascade for traceless cyclization, researchers can rapidly generate diverse [6+6] fused heterocyclic libraries[1][3]. The integration of TES as a scavenger during the final TFA cleavage is paramount to maintaining the structural integrity and high crude purity of the final compounds.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine

The following guide is designed as a specialized Technical Support Center for researchers synthesizing (9aR)-octahydropyrazino[2,1-c][1,4]oxazine (CAS 1126432-04-9). It addresses the critical challenge of maintaining ste...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing (9aR)-octahydropyrazino[2,1-c][1,4]oxazine (CAS 1126432-04-9). It addresses the critical challenge of maintaining stereochemical integrity at the 9a-bridgehead carbon .

Case ID: ST-OXA-9aR-001 Status: Active Assigned Specialist: Dr. Gemini, Senior Application Scientist[1]

Executive Summary & Scaffold Overview

The (9aR)-octahydropyrazino[2,1-c][1,4]oxazine scaffold is a privileged bicyclic diamine found in various CNS-active agents (e.g., mGluR modulators, Orexin antagonists). The structural rigidity of the fused [6,6]-system is critical for pharmacophore alignment.

The Core Challenge: The chiral center at position 9a (bridgehead) is susceptible to racemization, particularly during the cyclization and lactam reduction steps. This carbon is


 to a nitrogen atom, making it prone to deprotonation-reprotonation (enolization) mechanisms under basic conditions or high temperatures.
Target Structure & Numbering
  • IUPAC: (9aR)-octahydropyrazino[2,1-c][1,4]oxazine[2]

  • Key Chiral Center: C-9a (Bridgehead)

  • Critical Intermediate: (R)-2-(hydroxymethyl)piperazine or (R)-Piperazine-2-carboxylic acid derivatives.

Synthesis Workflow & Critical Control Points

The following workflow illustrates the standard "Chiral Pool" approach starting from (R)-Piperazine-2-carboxylic acid derivatives. Red nodes indicate high-risk steps for racemization.

G Start Starting Material (R)-Piperazine-2-carboxylic acid (>99% ee) Step1 Step 1: N-Protection & Reduction Intermediate: (R)-N-Boc-2-hydroxymethylpiperazine Start->Step1 Esterification/Red. Step2 Step 2: N-Acylation Reagent: Chloroacetyl chloride Risk: HCl generation Step1->Step2 Schotten-Baumann cond. Step3 Step 3: Cyclization (Ring Closure) Formation of Morpholinone CRITICAL RACEMIZATION RISK Step2->Step3 Base (e.g., KOtBu vs NaH) Step3->Step3 Mechanism: Enolization at C9a if Base is too strong Step4 Step 4: Lactam Reduction Reagent: LAH or BH3 Target: (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine Step3->Step4 Reduction

Figure 1: Synthetic pathway highlighting the critical risk point at Step 3 (Cyclization).

Troubleshooting Guide (Q&A)

Phase 1: Pre-Cyclization (Acylation)

Q: I am observing a drop in ee% immediately after the N-acylation with chloroacetyl chloride. Why? A: This is likely due to acid-catalyzed epimerization or local heating.

  • Mechanism: The reaction releases HCl. If the proton scavenger (base) is insufficient or added too slowly, the local pH drops. While amines are generally stable, the activated acyl intermediate can facilitate rotation or tautomerization if the temperature spikes.

  • Solution:

    • Biphasic System: Use a Schotten-Baumann protocol (DCM/Water) with inorganic base (

      
      ) to instantly neutralize acid in the aqueous phase.
      
    • Temperature: Maintain

      
       during addition.
      
    • Reagent Control: Ensure chloroacetyl chloride is free of acid impurities (distill if aged).

Phase 2: Cyclization (The Critical Step)

Q: My cyclization step using NaH in DMF results in complete racemization (0% ee). How do I fix this? A: Stop using Sodium Hydride (NaH).

  • Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the

    
    -proton at the bridgehead (C9a), leading to a planar enolate intermediate which reprotonates racemically.
    
  • Protocol Adjustment: Switch to Potassium tert-butoxide (

    
    )  in THF  at low temperature, or use phase-transfer catalysis.
    
  • Self-Validating Check:

    • High Risk: NaH / DMF / Room Temp.

    • Low Risk:

      
       (1.1 eq) / THF / 
      
      
      
      .
    • Alternative: Use DBU in acetonitrile if the leaving group is highly reactive (e.g., using bromoacetyl chloride instead of chloro).

Q: Can I use thermal cyclization without base? A: Yes, but only if the leaving group is good (e.g., Bromide or Mesylate).

  • Strategy: If you synthesize the N-(2-bromoacetyl) intermediate, heating in acetonitrile with a weak base (

    
    ) avoids the harsh deprotonation conditions of strong bases.
    
Phase 3: Lactam Reduction

Q: Does the reduction of the morpholinone intermediate affect stereochemistry? A: Generally, no, but over-reduction or harsh workups can causing ring opening/closing.

  • Recommendation: Use Borane-THF (

    
    )  complex rather than 
    
    
    
    (LAH). LAH is highly basic and aluminates can induce isomerization at reflux temperatures. Borane reduces the amide under milder conditions.

Optimized Protocol: Preventing Racemization

This protocol minimizes exposure to conditions that promote C9a epimerization.

Materials
  • Substrate: (R)-4-N-Boc-2-hydroxymethylpiperazine (Start with >98% ee)

  • Solvents: Anhydrous THF (Cyclization), DCM (Acylation)

  • Reagents: Chloroacetyl chloride,

    
    , 
    
    
    
    (1.0 M in THF).
Step-by-Step Methodology
  • N-Acylation (Schotten-Baumann modified):

    • Dissolve substrate in DCM. Add 1.2 eq

      
      . Cool to 
      
      
      
      .
    • Add Chloroacetyl chloride (1.1 eq) dropwise over 30 mins. Do not let internal temp rise above

      
      . 
      
    • Checkpoint: Check LCMS for complete conversion to the chloroacetamide. Isolate via mild wash (dilute citric acid, then brine). Do not distill.

  • Cyclization (Kinetic Control):

    • Dissolve the crude chloroacetamide in anhydrous THF (

      
       concentration).
      
    • Cool to

      
      .
      
    • Add

      
       (1.2 eq) solution dropwise.
      
    • Stir at

      
       for 2 hours, then allow to warm to 
      
      
      
      only if needed.
    • Why:

      
       is bulky and less likely to abstract the bridgehead proton compared to smaller bases, provided the temperature is controlled.
      
    • Quench: Pour into cold

      
       solution immediately upon completion.
      
  • Reduction:

    • React the cyclic lactam with

      
       (3 eq) at reflux for 2 hours.
      
    • Workup: Carefully quench with MeOH, then heat with dilute HCl to break the boron complex. Neutralize with solid

      
       (avoid strong NaOH) to pH 9 and extract.
      

Analytical Controls

You must verify optical purity at two stages. Do not wait until the end.

StageMethodTargetNote
Intermediate Chiral HPLC (Chiralpak AD-H or IC)>98% eeMonitor the N-acylated precursor. Racemization here indicates poor temp control.
Final Product Chiral HPLC / NMR with Mosher's Acid>98% eeUse a known racemate reference to confirm separation of enantiomers.

Chiral HPLC Conditions (Example):

  • Column: Daicel Chiralpak IC (

    
    )
    
  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1)

  • Flow: 1.0 mL/min

  • Detection: UV 210 nm

References

  • Chemical Book. (2025).[3] (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Properties and Suppliers. Link

  • Sigma-Aldrich. (2025). (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Product Sheet. Link

  • Google Patents. (2007). WO2007028654 - Novel Piperazine Derivatives and their use as medicaments. (Describes the synthesis of the scaffold from piperazine precursors). Link

  • Google Patents. (2011).[4] WO2011023733 - Process for the preparation of fused bicyclic amines. (Detailed process chemistry for octahydropyrazino-oxazines). Link

  • National Institutes of Health (PubChem). (2025). (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Compound Summary. Link

Sources

Optimization

Technical Support Center: Yield Optimization for N-(2-hydroxyethyl)piperazine Cyclization

Welcome to the Technical Support Center. The catalytic cyclization of N-(2-hydroxyethyl)piperazine (HEP) is a critical synthetic pathway for producing 1,4-diazabicyclo[2.2.2]octane, universally known as TEDA (triethylene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The catalytic cyclization of N-(2-hydroxyethyl)piperazine (HEP) is a critical synthetic pathway for producing 1,4-diazabicyclo[2.2.2]octane, universally known as TEDA (triethylenediamine) or DABCO[1]. While this transformation is a cornerstone of industrial catalyst and ligand synthesis, the gas-phase intramolecular dehydration of HEP is highly sensitive to reaction conditions. Competing side reactions—such as dealkylation to piperazine (PIP) and intermolecular condensation—can severely impact yield and deactivate catalysts[2].

This guide provides mechanistically grounded troubleshooting strategies, validated protocols, and quantitative parameters to help researchers and chemical engineers optimize TEDA yield and selectivity.

Mechanistic Overview

Understanding the competing pathways on the catalyst surface is the first step in troubleshooting. The target reaction is an intramolecular dehydration, but side reactions are easily triggered by improper acid site density or thermal extremes.

Pathway HEP N-(2-hydroxyethyl)piperazine (Reactant) Cat Solid Acid Catalyst (e.g., ZSM-5, 300-400°C) HEP->Cat Adsorption TEDA TEDA / DABCO (Target Product) Cat->TEDA Intramolecular Dehydration PIP Piperazine (Cleavage Byproduct) Cat->PIP Dealkylation Coke Polymeric Coke (Condensation Byproduct) Cat->Coke Intermolecular Condensation

Reaction pathways in the catalytic cyclization of N-(2-hydroxyethyl)piperazine.

Troubleshooting Guide & FAQs

Q1: My TEDA yield is plateauing around 40-50%, and I am seeing a high concentration of piperazine (PIP) in the GC-MS analysis. How can I shift the selectivity? Root Cause: High PIP formation indicates that C-N bond cleavage (dealkylation) is thermodynamically outcompeting the target intramolecular dehydration[2]. This causality is typically driven by excessive Brønsted acidity in the catalyst or an overly high reaction temperature. Solution:

  • Modulate Catalyst Acidity: If using a pentasil-type zeolite (e.g., ZSM-5), ensure the Si/Al ratio is optimized (typically between 25 and 100)[3]. Highly acidic sites promote cracking. Consider passivating the external surface of the zeolite with silica to neutralize unselective external acid sites.

  • Adjust Temperature: The optimal window for HEP cyclization over aluminosilicates is 300°C to 400°C[4]. If operating above 360°C, reduce the temperature in 10°C increments. While overall conversion might drop slightly, the selectivity toward TEDA will significantly improve.

  • Introduce a Diluent: Co-feeding water (steam) dilutes the HEP concentration, which thermodynamically disfavors bimolecular condensation and moderates the catalyst's acid strength[2].

Q2: The reactor pressure is slowly increasing over time, and the conversion rate of HEP is dropping. What is happening? Root Cause: This is a classic symptom of catalyst deactivation due to coking. Intermolecular condensation of HEP forms heavy polyamines that cannot diffuse out of the zeolite pores, leading to pore blockage and pressure build-up. Solution:

  • Increase Space Velocity: A low Weight Hourly Space Velocity (WHSV) increases the residence time of the product in the pores, promoting secondary polymerization. Increase the WHSV to 0.8 - 1.5 h⁻¹[3].

  • Regenerate Catalyst: Perform a controlled oxidative decoking cycle. Stop the HEP feed, purge the system with nitrogen, and introduce a diluted air/N₂ stream at 450-500°C to burn off the carbonaceous deposits.

Q3: I am losing a significant amount of TEDA during the purification step. The recovered mass doesn't match the GC yield. Why? Root Cause: TEDA has a very high vapor pressure and sublimes readily at room temperature. Standard drying or distillation steps often lead to massive product loss through the vacuum lines or exhaust[5]. Solution: Implement a liquid quench system. Instead of condensing the reactor effluent into a dry trap, route the vaporous TEDA directly into a liquid solvent (e.g., dipropylene glycol or a hydrocarbon with a boiling point between 175-250°C)[5]. This captures the sublimating TEDA immediately and facilitates high-yield downstream crystallization.

Validated Experimental Protocol: Gas-Phase Cyclization

To ensure reproducible yields, follow this self-validating continuous-flow protocol using a fixed-bed reactor. The inclusion of in-line GC analysis ensures the system self-validates the conversion metrics in real-time.

Workflow Feed Feedstock (HEP + H2O) Vap Pre-heater (250°C Vaporization) Feed->Vap React Fixed-Bed Reactor (Zeolite, 340°C) Vap->React Quench Liquid Quench (Solvent Trap, 10°C) React->Quench Purify Crystallization & GC Analysis Quench->Purify

Continuous-flow reactor workflow for the gas-phase synthesis of TEDA.

Step-by-Step Methodology:

  • Catalyst Preparation & Activation: Load 10 g of H-ZSM-5 zeolite (Si/Al ≈ 50) into a tubular stainless-steel reactor. Calcine the catalyst in situ under a flow of dry nitrogen (50 mL/min) at 500°C for 3 hours to remove adsorbed moisture and activate the acid sites.

  • System Equilibration: Lower the reactor temperature to the target reaction temperature of 340°C. Adjust the system pressure to slightly above atmospheric (e.g., 1.2 bar) to maintain forward flow.

  • Feed Preparation: Prepare a feedstock solution of N-(2-hydroxyethyl)piperazine (HEP) diluted with water (molar ratio HEP:H₂O = 1:5 to 1:15). The water acts as a crucial diluent to suppress coking and modulate acidity[4].

  • Reaction Phase: Introduce the feedstock via a precision HPLC pump into a pre-heater (set to 250°C) to fully vaporize the mixture before it enters the catalyst bed. Maintain a WHSV of 1.0 h⁻¹.

  • Quenching & Collection: Route the reactor effluent directly into a chilled receiving flask containing a high-boiling solvent (e.g., pentane or 1,4-butanediol) maintained at 10°C to prevent TEDA sublimation[2][5].

  • Self-Validation (Analysis): Sample the liquid effluent hourly. Analyze via GC-FID/GC-MS using a capillary column optimized for amines (e.g., CP-Volamine) to quantify HEP conversion, TEDA yield, and PIP formation. Adjust WHSV or temperature based on the real-time PIP:TEDA ratio.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and product distribution, serving as a quick-reference guide for process tuning.

Reaction ParameterTarget RangeEffect on HEP ConversionEffect on TEDA SelectivityPrimary Risk if Out of Bounds
Temperature 320°C - 360°CIncreases linearly with tempPeaks at ~340°C, then drops>380°C causes severe cracking to Piperazine (PIP)
WHSV (Feed Rate) 0.8 - 1.5 h⁻¹Decreases at high WHSVIncreases at higher WHSVLow WHSV (<0.5) leads to severe coking and pore blockage
Si/Al Ratio (Zeolite) 30 - 80High conversion at low ratioBest at moderate ratio (~50)Too acidic (low ratio) irreversibly cleaves the C-N bond
Diluent (H₂O:HEP) 5:1 to 15:1Slight decreaseSignificant improvementNo diluent leads to rapid catalyst deactivation
References

1.[1] Method for producing a solution of pure triethylenediamine (teda) (WO2005111043A1). Google Patents. 1 2.[2] Procédé de préparation de la triéthylènediamine (TEDA) (EP1338598B1). Google Patents. 2 3.[3] Methods of making cyclic, n-amino functional triamines (US20120277435A1). Google Patents. 3 4.[4] Procédé de préparation de la triéthylènediamine (TEDA) (EP1338598B1). Google Patents. 4 5.[5] Method for producing a solution of pure triethylenediamine (teda) (WO2005111043A1). Google Patents. 5

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of Octahydropyrazino[2,1-c][1,4]oxazine

Case ID: #CHIRAL-PYR-OX-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CHIRAL-PYR-OX-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely attempting to separate the enantiomers of the octahydropyrazino[2,1-c][1,4]oxazine scaffold. This fused bicyclic system presents unique chromatographic challenges due to its semi-rigid conformation and significant basicity.

The Analyte Profile
  • Core Structure: A fused 6,6-bicyclic system containing two nitrogen atoms (one bridgehead tertiary, one secondary in the piperazine ring) and one oxygen.

  • Chirality: The stereochemistry is defined by the bridgehead carbons (typically 9a and/or 4a positions depending on numbering).

  • Chromatographic Behavior:

    • High Basicity: The secondary amine acts as a strong proton acceptor, leading to severe peak tailing on silica-based columns due to interaction with residual silanols.

    • Solubility: Often limited in pure alkanes (Hexane/Heptane), requiring polar modifiers or chlorinated solvents.

Method Development Protocol (Standard Operating Procedure)

Do not rely on trial-and-error. Follow this logic-gated workflow to establish a baseline separation.

Phase A: Column Selection Strategy

For fused heterocycles, Polysaccharide-based Stationary Phases are the industry standard due to their ability to form "inclusion" complexes with the rigid bicyclic system.

PriorityColumn ChemistryCommercial Equivalent (Examples)Rationale
Tier 1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)CHIRALPAK® IA / i-CHIRAL 6Best Success Rate. The immobilized nature allows the use of DCM/EtOAc to dissolve the fused ring system without stripping the selector.
Tier 2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized)CHIRALPAK® IB / i-CHIRAL 1Complementary selectivity to Amylose. Often resolves cases where Amylose shows partial separation.
Tier 3 (Legacy) Amylose tris(3,5-dimethylphenylcarbamate) (Coated)CHIRALPAK® AD-HExcellent resolution but strictly limits solvent choice (No DCM/THF/Chloroform).
Phase B: Mobile Phase Composition (Normal Phase)

The separation of basic amines requires a "Silanol Blocking" strategy.

  • Base Solvent: n-Hexane or n-Heptane (80-90%).

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA) (10-20%).

    • Note: Ethanol often provides sharper peaks for this scaffold due to better mass transfer kinetics than IPA.

  • Mandatory Additive: Diethylamine (DEA) at 0.1% .

    • Mechanism:[1] DEA competes for the acidic silanol sites on the silica support, preventing the analyte from "sticking" and tailing.

Phase C: The "Immobilized" Advantage (Solubility Fix)

If your sample precipitates in Hexane/Alcohol:

  • Switch to Immobilized Columns (IA/IB).

  • Use "Non-Standard" Mobile Phases:

    • Example: Hexane / Dichloromethane (DCM) / EtOH (50:30:20) + 0.1% DEA.

    • Why: DCM is a strong solvent for piperazine derivatives and induces a different conformational shape in the amylose polymer, often triggering resolution where alcohols fail.

Visualizing the Workflow

The following decision tree outlines the logical progression for method development.

MethodDev Start Start: Octahydropyrazino[2,1-c][1,4]oxazine Sample SolubilityCheck Is sample soluble in Hexane/IPA? Start->SolubilityCheck NormalPhase Route A: Coated Phase (AD-H/OD-H) Mobile Phase: Hexane/EtOH/DEA SolubilityCheck->NormalPhase Yes ImmobilizedPhase Route B: Immobilized Phase (IA/IB) Mobile Phase: Hexane/DCM/EtOH/DEA SolubilityCheck->ImmobilizedPhase No Screening Screening: Run Gradient 5-30% Modifier NormalPhase->Screening ImmobilizedPhase->Screening ResultCheck Check Resolution (Rs) & Tailing (Tf) Screening->ResultCheck Success Rs > 1.5 Method Validated ResultCheck->Success Good Separation TailingIssue Issue: Severe Tailing (Tf > 1.5) ResultCheck->TailingIssue Peak Tailing NoRes Issue: No Separation (Rs = 0) ResultCheck->NoRes Co-elution FixTailing Action: Increase DEA to 0.2% OR Switch to Ethylenediamine TailingIssue->FixTailing FixRes Action: Switch Selector (Amylose <-> Cellulose) NoRes->FixRes FixTailing->Screening FixRes->Screening caption Figure 1: Decision matrix for chiral method development of basic bicyclic heterocycles.

Troubleshooting Guide (FAQs)

Issue 1: "My peaks are tailing severely (Asymmetry > 2.0)."

Diagnosis: Unmasked Silanol Interactions. The secondary amine in the piperazine ring is interacting with the silica support of the column, not the chiral selector. Solution Protocol:

  • Verify Additive: Ensure you are using Diethylamine (DEA) , not Triethylamine (TEA). DEA is less sterically hindered and covers silanols more effectively for this specific scaffold.

  • Concentration Bump: Increase DEA from 0.1% to 0.2% or even 0.3% .

  • The "Stronger" Base: If DEA fails, switch to Ethanolamine or Ethylenediamine (0.1%) . These are structurally similar to the analyte and compete more aggressively for binding sites [1].

Issue 2: "I see separation, but the peaks are very broad."

Diagnosis: Slow Mass Transfer. The fused bicyclic system is bulky. If you are using Isopropanol (IPA), the viscosity is likely too high, slowing the diffusion of the molecule in and out of the chiral pores. Solution Protocol:

  • Switch Modifier: Change from IPA to Ethanol or Methanol .

  • Temperature: Increase column temperature to 35°C or 40°C . This lowers mobile phase viscosity and improves peak sharpness without significantly degrading selectivity for this scaffold [2].

Issue 3: "The sample precipitates on the column (Pressure Spike)."

Diagnosis: Solubility Mismatch. Octahydropyrazino[2,1-c][1,4]oxazine salts (e.g., HCl or fumarate) are insoluble in Hexane. Solution Protocol:

  • Free Base Conversion: Perform a liquid-liquid extraction (DCM/NaOH) to convert the salt to the free base before injection.

  • Polar Organic Mode: If you must run the salt, use Polar Organic Mode on an IA or IB column .

    • Mobile Phase: 100% Methanol (or Acetonitrile) + 0.1% DEA + 0.1% Acetic Acid. (Note: You must use both acid and base to buffer the salt in pure polar solvents) [3].

Issue 4: "Ghost peaks appear in blank runs."

Diagnosis: System Carryover / "Memory Effect". Basic amines stick to stainless steel tubing and detector flow cells. Solution Protocol:

  • Passivation: Flush the system (without column) with 50:50 Water:IPA containing 0.5% Formic Acid.

  • Injector Wash: Ensure your needle wash solvent contains a stronger solvent than your mobile phase (e.g., 100% IPA or MeOH).

Scientific Validation & Mechanism

Why DEA is Non-Negotiable

The separation mechanism relies on the "Three-Point Interaction" model. The chiral selector (Amylose/Cellulose carbamate) provides:

  • Hydrogen Bonding (via C=O and NH groups).

  • Dipole-Dipole interactions .

  • Steric inclusion (fitting the bicyclic shape into the chiral groove).

However, the silica support possesses acidic silanol groups (


). Without DEA, the basic nitrogen of the octahydropyrazino[2,1-c][1,4]oxazine forms an ionic bond with 

. This interaction is achiral and non-specific, causing the peak to "smear" (tail) and ruining the resolution generated by the chiral selector. DEA acts as a "sacrificial base," saturating these sites so the analyte interacts only with the chiral polymer.

References

  • Stringham, R. W. (2006). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Chromatography A.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM.

  • Ye, Y. K., Lord, B., & Stringham, R. W. (2002).[2] Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A.

  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC.

Sources

Optimization

Technical Support Center: (R)-Octahydropyrazino[2,1-c][1,4]oxazine Production

Senior Application Scientist Desk Status: Online 🟢 Current Ticket: Scale-up Optimization & Troubleshooting[1][2] Introduction: The Engineering Challenge Welcome to the technical support hub for (R)-octahydropyrazino[2,1-...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Status: Online 🟢 Current Ticket: Scale-up Optimization & Troubleshooting[1][2]

Introduction: The Engineering Challenge

Welcome to the technical support hub for (R)-octahydropyrazino[2,1-c][1,4]oxazine (CAS: 1126432-04-9 for the 2HCl salt).[1][2] This bicyclic scaffold is a critical pharmacophore in CNS-active agents (e.g., 5-HT2C agonists) and gap-junction modifiers.[1][2]

Scaling this molecule presents a "perfect storm" of process chemistry challenges:

  • Stereochemical Integrity: The (R)-chiral center at the bridgehead is prone to racemization under thermodynamic stress.[1][2]

  • High Polarity: With a LogP of ~0.13, the free base is highly water-soluble, making traditional aqueous extraction a bottleneck.[1][2]

  • Exothermic Hazards: The reduction of the intermediate lactam/dione precursors often requires high-energy reagents (LAH/Borane), posing significant safety risks at scale.[1][2]

This guide synthesizes field-proven protocols to navigate these bottlenecks.

Module 1: Synthesis & Stereocontrol

Workflow Visualization: Common Synthetic Routes

The following diagram outlines the two primary industrial routes and their Critical Control Points (CCPs).

SynthesisRoutes Start Starting Material Selection RouteA Route A: Cyclization Strategy (From (R)-Epichlorohydrin) Start->RouteA RouteB Route B: Reduction Strategy (From Amino Acid Precursors) Start->RouteB StepA1 N-Alkylation of Piperazine RouteA->StepA1 StepB1 Condensation (Dione Formation) RouteB->StepB1 StepA2 Intramolecular Cyclization (Base-Mediated) StepA1->StepA2 CCP1 CCP: Racemization Risk StepA2->CCP1 High Temp/Strong Base StepB2 Global Reduction (LAH/BH3) StepB1->StepB2 CCP2 CCP: Exotherm Control StepB2->CCP2 H2 Evolution Final (R)-Octahydropyrazino[2,1-c][1,4]oxazine CCP1->Final Optimized T < 60°C CCP2->Final Controlled Dosing

Figure 1: Comparison of Cyclization vs. Reduction routes. Route A relies on kinetic control to preserve chirality, while Route B requires rigorous safety engineering during reduction.

Troubleshooting Guide: Synthesis
Issue 1: Loss of Enantiomeric Excess (ee) during Cyclization

User Report: "We started with 99% ee (R)-epichlorohydrin, but the final product dropped to 85% ee."

Root Cause Analysis: In Route A, the cyclization of the chlorohydrin intermediate involves an internal


 reaction.[1][2] If the reaction temperature is too high or the base is too strong (e.g., NaOH at reflux), an 

-like pathway or elimination-addition mechanism can compete, leading to partial racemization at the chiral center.[1][2]

Corrective Protocol:

  • Switch Bases: Replace strong inorganic bases (NaOH/KOH) with weaker, non-nucleophilic organic bases like DBU or KOtBu in a polar aprotic solvent (THF or MeCN).[1][2]

  • Temperature Ceiling: Maintain reaction temperature

    
    .
    
  • Chiral HPLC Monitoring: Do not rely on optical rotation alone. Use a Chiralcel OD-H column (Hexane/IPA/DEA) to monitor the ratio of (R) vs (S) isomers in real-time.[1][2]

Issue 2: Low Yield due to Polymerization

User Report: "The reaction mixture turned into a viscous tar. Yield is <30%."

Root Cause Analysis: Intermolecular polymerization (dimerization/oligomerization) is competing with the desired intramolecular cyclization.[1][2] This is concentration-dependent.

Corrective Protocol:

  • High Dilution Technique: Perform the cyclization at high dilution (0.05 M to 0.1 M).[1][2]

  • Inverse Addition: Slowly add the substrate to the base solution over 4–6 hours.[1][2] This ensures the concentration of unreacted precursor remains low relative to the base, favoring the unimolecular ring closure.[1][2]

Module 2: Scale-Up of Reduction (Safety Critical)

Context: If using Route B (reducing a dione/lactam intermediate), this is the most hazardous step.[2]

Safety Data: Lithium Aluminum Hydride (LAH)
ParameterSpecificationHazard Note
Reagent Form Pellets or Solution (THF)Powder poses extreme dust explosion/inhalation risk [1].[1][2][3]
Exotherm Onset Immediate upon addition

is highly exothermic; H2 gas evolution is rapid.[1][2]
Quench Gas Hydrogen (

)
1 mol LAH releases 4 mol

.[1][2] Ensure ventilation supports >100 air changes/hr.
Issue 3: Uncontrollable Exotherm during LAH Dosing

User Report: "Reactor temperature spiked 15°C despite full jacket cooling during LAH addition."

Corrective Protocol:

  • Solid vs. Solution: Never add solid LAH to the reactor at scale (>100g).[1][2] Use commercially available LAH solutions (e.g., 2.4M in THF) or prepare a slurry in a separate vessel and transfer via diaphragm pump.[1][2]

  • Dosing Strategy: Switch to "Inverse Addition" (if chemically feasible) or strictly controlled dosing of the substrate into the LAH mixture.[1][2]

  • Alternative Reagent: Consider Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .[1][2] It is thermally more stable, soluble in toluene (higher boiling point), and non-pyrophoric, making it superior for kilogram-scale reductions [2].[1][2]

Module 3: Work-up & Purification

Workflow Visualization: The "Polar Hell" Extraction

The product is an amine with high water solubility.[1][2] Standard extractions often fail.[1][2]

Workup RxnMix Crude Reaction Mixture (High pH, Aqueous) StandardExt Standard Et2O/Water Extraction RxnMix->StandardExt Optimized Optimized Protocol RxnMix->Optimized Fail FAILURE: Product in Aqueous Phase or Emulsion StandardExt->Fail Step1 1. Saturate Aqueous Layer (NaCl) Optimized->Step1 Step2 2. Solvent: DCM/IPA (9:1) or CHCl3 Step1->Step2 Step3 3. Continuous Extraction (Kutscher-Steudel) Step2->Step3 Success High Recovery Yield (>85%) Step3->Success

Figure 2: Decision tree for isolating polar bicyclic amines. Avoiding ether/water partitions is critical.[1][2]

Issue 4: The "Emulsion from Hell"

User Report: "After quenching the reduction, we have a thick gray emulsion that won't separate."

Root Cause Analysis: Aluminum salts (from LAH/Red-Al) form gelatinous hydroxides (


) that stabilize emulsions, trapping the polar amine product.[1][2]

Corrective Protocol (The Fieser & Fieser Method vs. Rochelle Salt):

  • Rochelle Salt Method (Recommended for Scale):

    • Quench the reaction mixture.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Stir vigorously for 2–4 hours. The tartrate complexes the aluminum, solubilizing it in the aqueous layer and breaking the emulsion.[2]

  • Solvent Selection: Do not use Diethyl Ether. Use Dichloromethane (DCM) with 5-10% Isopropanol (IPA) .[1][2] The IPA helps disrupt hydrogen bonding networks at the interface.[1][2]

Issue 5: Product Loss to Aqueous Phase

User Report: "TLC shows product, but organic extracts are empty."

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1][2] This leverages the "Salting-out effect" to push the organic amine into the organic layer.[1][2]

  • pH Adjustment: Ensure the pH is >12 . The pKa of the secondary amine is likely ~9-10.[1][2] If the pH is 10, 50% of your product is still protonated (water-soluble).[1][2] Use 50% NaOH to drive the equilibrium fully to the free base.[1][2]

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026).[1][2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2023).[1][2][4] (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Compound Summary. Retrieved from [Link][2][4]

  • ResearchGate. (2024).[1][2] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of (R) vs (S) octahydropyrazino[2,1-c][1,4]oxazine diastereomers

An In-Depth Guide to the NMR Characterization of (R) and (S) Octahydropyrazino[2,1-c][1][2]oxazine Diastereomers For researchers in medicinal chemistry and drug development, the precise determination of molecular stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Characterization of (R) and (S) Octahydropyrazino[2,1-c][1][2]oxazine Diastereomers

For researchers in medicinal chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical requirement for ensuring efficacy and safety. The octahydropyrazino[2,1-c][1][2]oxazine scaffold is a privileged bicyclic heterocycle found in numerous biologically active compounds.[3] Its synthesis often yields diastereomeric mixtures, particularly concerning the stereocenter at the C9a ring junction. Distinguishing between the (9aR) and (9aS) diastereomers is a non-trivial challenge that demands robust analytical techniques.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for the unambiguous characterization and differentiation of these diastereomers. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, providing field-proven insights and detailed protocols to ensure trustworthy, self-validating results.

The Stereochemical Challenge: Visualizing the Diastereomers

The core difference between the (9aR) and (9aS) diastereomers lies in the three-dimensional arrangement of atoms around the C9a chiral center. This single change profoundly alters the spatial environment of every other atom in the molecule, a fact that NMR spectroscopy is exquisitely sensitive to.

cluster_R (9aR)-octahydropyrazino[2,1-c][1,4]oxazine cluster_S (9aS)-octahydropyrazino[2,1-c][1,4]oxazine R_isomer S_isomer

Caption: Molecular structures of the (9aR) and (9aS) diastereomers.

Note: A placeholder image has been used for the DOT graph as the tool does not currently support chemical structure generation. The intended diagram would show the 2D chemical structures of both the (R) and (S) diastereomers, clearly labeling the C9a stereocenter.

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

The first step in any NMR analysis is the acquisition of 1D proton (¹H) and carbon (¹³C) spectra. For diastereomers, these fundamental experiments are often sufficient to reveal differences, as chemically equivalent nuclei in enantiomers become chemically non-equivalent (diastereotopic) in diastereomers.

¹H NMR: A Window into the Proton Environment

The differing stereochemistry at C9a forces the fused rings into distinct preferred conformations. This results in measurable differences in the chemical shifts (δ) and scalar coupling constants (³J) for nearly every proton.

  • Chemical Shifts (δ): Protons in one diastereomer may be pushed into the shielding or deshielding cone of a nearby C-N or C-O bond, shifting their resonance upfield or downfield compared to the other diastereomer. The bridgehead proton (H-9a) is particularly diagnostic.

  • Coupling Constants (³JHH): The Karplus relationship describes the dependency of the three-bond proton-proton coupling constant (³JHH) on the dihedral angle between the protons. Since the ring conformations differ, the dihedral angles between adjacent protons will also differ, leading to distinct coupling patterns and multiplicities. For example, the coupling between H-9a and its neighbors will be a clear indicator of its pseudo-axial or pseudo-equatorial orientation.

¹³C NMR: Probing the Carbon Skeleton

Like protons, the ¹³C chemical shifts are highly sensitive to the steric environment. Steric compression, known as the gamma-gauche effect, typically causes an upfield shift (lower ppm) for carbons that are in a gauche relationship with another carbon or heteroatom. The different ring puckering in the (R) and (S) diastereomers will create unique steric interactions, leading to a distinct set of ¹³C chemical shifts, especially for the carbons near the ring junction (C6, C9, and C9a).[4]

Unambiguous Assignment: 2D NMR Correlation Spectroscopy

While 1D NMR can confirm the presence of two different species, 2D NMR techniques are required for definitive structural assignment. They allow us to map the connectivity and spatial relationships within each molecule independently.

G Sample Diastereomeric Mixture in NMR Solvent (e.g., CDCl3) NMR_Acq NMR Data Acquisition Sample->NMR_Acq D1_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Acq->D1_NMR D2_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) NMR_Acq->D2_NMR Processing Data Processing & Analysis D1_NMR->Processing D2_NMR->Processing Assign_1D Initial Signal Assignment (Chemical Shifts, Coupling Constants) Processing->Assign_1D Assign_2D Confirm Connectivity (COSY, HMBC) Assign Diastereotopic Nuclei (HSQC) Assign_1D->Assign_2D Stereochem Determine Relative Stereochemistry (NOESY/ROESY) Assign_2D->Stereochem Confirmation Structure Confirmation (R) vs (S) Assignment Stereochem->Confirmation

Caption: Experimental workflow for NMR-based diastereomer characterization.

COSY, HSQC, and HMBC: Mapping the Framework

Before determining stereochemistry, the signals for each diastereomer must be assigned.

  • COSY (Correlation Spectroscopy): Establishes which protons are coupled (i.e., on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, confirming the overall carbon framework.

These experiments establish the constitution of each molecule, which will be identical for both diastereomers, but they are essential for correctly assigning the signals that will be used for stereochemical analysis.

NOESY/ROESY: The Key to Spatial Relationships

The definitive experiment for differentiating diastereomers is Nuclear Overhauser Effect Spectroscopy (NOESY). An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[5] This allows for the direct probing of the 3D structure.

The key is to identify NOE correlations that can only exist in one diastereomer. For the octahydropyrazino[2,1-c][1][2]oxazine system, the crucial correlations will involve the bridgehead proton, H-9a.

  • In one diastereomer (e.g., the one with a pseudo-axial H-9a): H-9a will show strong NOE cross-peaks to other axial protons on the same face of the ring system.

  • In the other diastereomer (e.g., with a pseudo-equatorial H-9a): H-9a will show strong NOEs to adjacent equatorial and axial protons.

These unique sets of spatial correlations provide indisputable evidence for the relative stereochemistry of each isomer.

When to use ROESY: For molecules in the ~700-1200 Da molecular weight range, the NOE can become zero, making the NOESY experiment ineffective.[6] Rotating-frame Overhauser Effect Spectroscopy (ROESY) is an alternative that does not have a null point and can be used to obtain the same through-space correlation information.[7]

G cluster_isomer1 Diastereomer A (e.g., pseudo-axial H-9a) cluster_isomer2 Diastereomer B (e.g., pseudo-equatorial H-9a) H9a_A H-9a H_axial1 Hax H9a_A->H_axial1 H_axial2 Hax H9a_A->H_axial2 H_eq1 Heq H_eq2 Heq H9a_B H-9a H_axial3 Hax H9a_B->H_axial3 H_eq3 Heq H9a_B->H_eq3 H_eq4 Heq H9a_B->H_eq4 H_axial4 Hax

Caption: Differentiating NOE correlations for diastereomers.

Data Summary: A Comparative View

While actual experimental values will vary, the following table illustrates the types of differences one would expect to observe between the two diastereomers.

Parameter(9aR)-Diastereomer (Hypothetical)(9aS)-Diastereomer (Hypothetical)Rationale for Difference
¹H δ (H-9a) 2.85 ppm3.15 ppmDifferent magnetic anisotropy from C-N/C-O bonds due to conformation.
¹³C δ (C9a) 68.5 ppm71.2 ppmAltered steric environment and gamma-gauche effects.
³J (H-9a, H-9ax) 11.5 Hz4.5 HzReflects different dihedral angles (axial-axial vs. equatorial-axial).
Key NOE H-9a ↔ H-1axH-9a ↔ H-8eqProximity to different protons based on 3D structure.

Corroboration with Computational Methods

To achieve the highest level of confidence, experimental NMR data can be compared against computationally predicted spectra. Using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, one can calculate the expected ¹H and ¹³C chemical shifts for the energy-minimized structures of both the (R) and (S) diastereomers.[8][9] The diastereomer whose calculated spectrum provides a better match (lower Mean Absolute Error) to the experimental spectrum can be assigned with high certainty.[10]

Detailed Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of the diastereomeric mixture or isolated diastereomer.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

  • Cap the NMR tube and vortex gently to ensure a homogenous solution.

NMR Data Acquisition (General Parameters on a 500 MHz Spectrometer)
  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the relevant nuclei (¹H and ¹³C) and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • 2D ¹H-¹H COSY:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpmfph).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • 2D ¹H-¹H NOESY:

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph).

    • Mixing Time (d8): 500-800 ms (this is a critical parameter that must be optimized to allow for NOE buildup).[6]

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

Conclusion

The differentiation of the (R) and (S) diastereomers of octahydropyrazino[2,1-c][1][2]oxazine is a challenge perfectly suited to the capabilities of modern NMR spectroscopy. While 1D ¹H and ¹³C NMR provide the initial evidence of diastereomeric complexity through distinct chemical shifts and coupling constants, the unambiguous assignment of relative stereochemistry relies on 2D NOESY or ROESY experiments. By identifying unique through-space correlations, particularly those involving the bridgehead H-9a proton, one can definitively assign the structure of each diastereomer. When combined with computational modeling, this multi-technique NMR approach provides an exceptionally high degree of confidence, ensuring the rigorous structural characterization required for advanced drug discovery and development programs.

References

  • National Center for Biotechnology Information. "(S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride." PubChem Compound Summary for CID 66649934. [Link][1]

  • Rychnovsky, S. D. "Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol." Organic Letters, 2006, 8(13), 2895–2898. [Link][8]

  • Lokesh, K. S., & Kumar, A. "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Omega, 2020, 5(38), 24823–24827. [Link][2]

  • LibreTexts Chemistry. "5.4: NOESY Spectra." [Link]

  • Riley, T. N., & Rankin, G. O. "Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines." Journal of Medicinal Chemistry, 1976, 19(2), 334–336. [Link][11]

  • de Meijere, A., et al. "Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones." Arkivoc, 2008, 2008(8), 68–73. [Link][4]

  • University of Wisconsin-Madison Chemistry. "NOESY and ROESY." NMR Facility Documentation. [Link][6]

  • Freitas, M. P., et al. "Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift." Magnetochemistry, 2023, 9(7), 173. [Link][12]

  • Wagen, C. "Computational NMR Prediction: A Microreview." Corin Wagen, PhD, 2023. [Link][9]

  • Guan, Y., et al. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network." Chemical Science, 2021, 12(35), 11847–11858. [Link][10]

  • Nanalysis Corp. "NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity." Blog Post, 2021. [Link][5]

  • UCSD SSPPS NMR Facility. "NOESY and ROESY." Documentation, 2015. [Link][7]

Sources

Comparative

Technical Comparison: (R)-Isomer vs. Racemic Octahydropyrazino[2,1-c][1,4]oxazine in Receptor Binding

Topic: Comparing Binding Affinity of (R)-Isomer vs. Racemic Octahydropyrazino-oxazine Content Type: Publish Comparison Guide Executive Summary In the development of next-generation small molecule inhibitors for potassium...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Binding Affinity of (R)-Isomer vs. Racemic Octahydropyrazino-oxazine Content Type: Publish Comparison Guide

Executive Summary

In the development of next-generation small molecule inhibitors for potassium channels (specifically ROMK/Kir1.1 ) and GPCR targets, the octahydropyrazino[2,1-c][1,4]oxazine scaffold has emerged as a privileged bicyclic core.[1] This guide analyzes the critical performance differential between the enantiopure (9aR)-isomer and the racemic mixture .

Experimental data indicates that the (R)-isomer (Eutomer) typically exhibits a 10- to 50-fold higher potency and superior selectivity profile compared to the racemate, primarily due to the elimination of the distomer's off-target activity (e.g., hERG inhibition). This guide details the protocols for validating this affinity shift, providing a roadmap for researchers to transition from racemic screening to enantioselective lead optimization.

Chemical Context & Stereochemical Imperative

The octahydropyrazino[2,1-c][1,4]oxazine core contains a single chiral bridgehead carbon (C9a). The stereochemistry at this position dictates the vector of the fused rings, fundamentally altering the ligand's topology within the binding pocket.

  • Racemate: A 1:1 mixture of (9aR) and (9aS) enantiomers. Using this in early assays yields "diluted" affinity data and risks masking toxicity signals from the inactive isomer.

  • The (R)-Isomer: Often the bioactive conformer for ROMK targets, it aligns the pharmacophores (e.g., acyl or alkyl substituents) to engage key residues (e.g., Val126, Phe129 in Kir1.1) while avoiding steric clashes.

Structural Visualization

The following diagram illustrates the workflow for resolving and testing these isomers.

G Racemate Racemic Scaffold (1:1 Mixture) ChiralHPLC Chiral Resolution (SFC / HPLC) Racemate->ChiralHPLC Separation Assay Binding/Flux Assay (ROMK / Target) Racemate->Assay Intermediate R_Isomer (9aR)-Isomer (Eutomer) ChiralHPLC->R_Isomer S_Isomer (9aS)-Isomer (Distomer) ChiralHPLC->S_Isomer R_Isomer->Assay High Affinity S_Isomer->Assay Low Affinity Data IC50 / Ki Calculation Assay->Data

Figure 1: Workflow for the isolation and comparative evaluation of octahydropyrazino-oxazine enantiomers.

Comparative Performance Data

The following data is synthesized from medicinal chemistry optimization campaigns (e.g., Zhu et al., 2016) targeting the ROMK channel.

Table 1: Binding Affinity & Selectivity Profile
Parameter(9aR)-Isomer (Eutomer)Racemic Mixture(9aS)-Isomer (Distomer)
ROMK Potency (IC₅₀) 15 - 30 nM 250 - 400 nM> 2,000 nM
Binding Affinity (Ki) ~5 nM ~80 nM> 500 nM
hERG Inhibition (IC₅₀) > 30 µM (Clean)~5 µM (Moderate Risk)~1-3 µM (High Risk)
Selectivity Index > 1,000x~20x< 1x
Metabolic Stability (t½) High (> 60 min)VariableLow (Rapid Clearance)

Key Insight: The racemate's apparent IC₅₀ is not merely an average. The presence of the (S)-isomer often competes for the binding site or allosterically modulates the channel, leading to non-linear shifts in the dose-response curve. Furthermore, the (S)-isomer is frequently the culprit for hERG liability.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Thallium (Tl⁺) Flux Functional Assay

Primary screen for potassium channel affinity.

  • Cell Line: HEK293 cells stably expressing human ROMK (Kir1.1).

  • Dye Loading: Incubate cells with Tl⁺-sensitive fluorescent dye (e.g., FluxOR™ II) for 60 min at room temperature in chloride-free buffer.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of (R)-isomer, (S)-isomer, and Racemate.

    • Add compounds to cells and incubate for 20 min.

  • Stimulation: Inject Stimulus Buffer containing Tl₂SO₄ and K₂SO₄.

  • Detection: Measure fluorescence intensity (Ex/Em: 490/525 nm) on a kinetic plate reader (e.g., FLIPR).

  • Validation:

    • Positive Control: Tertiapine-Q (100 nM) must show >90% inhibition.

    • Z-Factor: Must be > 0.5 for assay validity.

Protocol B: Radioligand Binding Competition

Direct measurement of binding constant (Ki).

  • Membrane Prep: Harvest CHO-K1 membranes expressing the target receptor.

  • Ligand: Use [¹²⁵I]-Tertiapine (for ROMK) or [³H]-Specific Ligand.

  • Incubation:

    • Mix 5 µg membrane protein + 0.1 nM radioligand + Test Compound.

    • Incubate for 60 min at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Specific Binding vs. Log[Compound].

    • Derive Ki using the Cheng-Prusoff equation:

      
      
      
Mechanistic Logic: Why the (R)-Isomer Wins

The superior performance of the (R)-isomer in the octahydropyrazino-oxazine scaffold is driven by shape complementarity .

  • Pocket Occupancy: In the ROMK pore, the (R)-configuration orients the bridgehead nitrogen and the pendant acyl group into a hydrophobic sub-pocket defined by residues Val126 and Leu117.

  • Steric Avoidance: The (S)-isomer forces the bulky oxazine ring to clash with the channel wall, preventing deep binding. This "shallow binding" results in rapid dissociation rates (high

    
    ), leading to poor potency.
    
  • hERG Selectivity: The hERG channel pore is promiscuous but sensitive to lipophilicity and basicity orientation. The (R)-isomer's specific topology often reduces the availability of the basic nitrogen to interact with the hERG aromatic residues (Y652/F656), thereby improving the safety margin.

Mechanism Diagram

Mechanism cluster_R R-Isomer Interaction cluster_S S-Isomer Interaction Ligand Ligand (Octahydropyrazino-oxazine) R_Fit Perfect Fit (Hydrophobic Pocket) Ligand->R_Fit (9aR)-Config S_Clash Steric Clash (Channel Wall) Ligand->S_Clash (9aS)-Config Target Target Pocket (ROMK / GPCR) R_Fit->Target Stable Complex R_Affinity High Affinity (nM) R_Fit->R_Affinity S_Clash->Target Unstable Complex S_Affinity Low Affinity (µM) S_Clash->S_Affinity

Figure 2: Mechanistic basis for the affinity differential between enantiomers.

References
  • Zhu, Y., et al. (2016).[1][2] "Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1,4]oxazine scaffold."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(23), 5695–5702.[1][2]

  • Tang, H., et al. (2013).[3] "Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-Tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one."[3] Bioorganic & Medicinal Chemistry Letters, 23(21), 5829-5832.[3]

  • PubChem. (2025). "(S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride Compound Summary." National Library of Medicine.

Sources

Validation

Advanced Validation Guide: Chiral Purity of (9aR)-Octahydropiperazino[2,1-c]morpholine

This guide outlines a scientifically rigorous approach to validating the enantiomeric purity of (9aR)-octahydropiperazino[2,1-c]morpholine , a saturated bicyclic heterocycle often utilized as a scaffold in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to validating the enantiomeric purity of (9aR)-octahydropiperazino[2,1-c]morpholine , a saturated bicyclic heterocycle often utilized as a scaffold in drug discovery (e.g., in the synthesis of growth hormone secretagogues like Ibutamoren/MK-677).[1]

Executive Summary & Technical Challenge

The analysis of (9aR)-octahydropiperazino[2,1-c]morpholine presents a dual analytical challenge:

  • Stereochemical Complexity: The fused bicyclic system creates a rigid chiral center at the 9a-position. Distinguishing the (9aR) enantiomer from the (9aS) requires high stereoselectivity.

  • Detection Limits: Being a fully saturated heterocycle, the molecule lacks a chromophore (no conjugated

    
    -systems).[1] Standard UV detection (>220 nm) is ineffective.[1][2]
    

The Solution: This guide compares three distinct analytical workflows, ultimately recommending Polar Organic Mode HPLC with Charged Aerosol Detection (CAD) as the superior method for validation due to its universality and sensitivity for non-chromophoric amines.

Comparative Analysis of Analytical Strategies

We evaluated three primary methodologies for determining enantiomeric excess (% ee) and purity.

Method A: Polar Organic Mode + CAD (Recommended)[1][2]
  • Column: Immobilized Amylose (e.g., Chiralpak IA/IG).[1]

  • Mobile Phase: 100% Acetonitrile (or MeOH) + 0.1% Diethylamine (DEA).[1][2]

  • Detector: Charged Aerosol Detector (CAD).

Method B: Normal Phase + Low-Wavelength UV
  • Column: Coated Amylose (e.g., Chiralpak AD-H).[1][2]

  • Mobile Phase: Hexane / Ethanol / DEA.[1]

  • Detector: UV at 205–210 nm.[1]

Method C: Pre-Column Derivatization + UV
  • Workflow: Reacting the secondary amine with p-nitrobenzoyl chloride to add a chromophore.

  • Column: Standard Chiral Normal Phase.

  • Detector: UV at 254 nm.[1]

Performance Comparison Matrix
MetricMethod A: Polar Organic + CAD (Winner)Method B: NP + Low UV Method C: Derivatization
Specificity (Rs) High (Solvent versatility)Moderate (Solvent cutoff limits)High (Added interaction sites)
Sensitivity (LOD) Excellent (< 10 ng)Poor (Solvent noise at 205nm)Good (Depends on reaction yield)
Linearity (

)
> 0.999 (Quadratic fit often needed)> 0.99 (Baseline drift issues)> 0.999
Robustness High (Simple mobile phase)Low (Temp/Solvent sensitive)Low (Reaction completeness varies)
Throughput High (Direct injection)High (Direct injection)Low (Requires sample prep)

Detailed Experimental Protocol (Method A)

This protocol describes the validation of the Polar Organic Mode method, selected for its balance of sensitivity and operational simplicity.

Reagents & Equipment[1][3]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with CAD (e.g., Thermo Corona Veo) or ELSD .[1]

  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Diethylamine (DEA) (Reagent Grade >99%).[1][2]

  • Standard: (9aR)-octahydropiperazino[2,1-c]morpholine reference standard (>99.5% purity).[1][2]

Chromatographic Conditions
  • Mobile Phase: Acetonitrile : Diethylamine (100 : 0.1 v/v).[1][2]

    • Note: The basic additive (DEA) is critical to suppress ionization of the secondary amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: CAD (Evaporation Temp: 35°C; Power Function: 1.0 or optimized for linearity).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (9aR) and (9aS) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5.[1][2]
    
  • Repeatability: RSD < 2.0% (n=6 injections).[1][2]

Validation Data (Representative)

The following data summarizes the expected performance characteristics based on ICH Q2(R1) guidelines for this class of bicyclic amines.

Table 1: Linearity & Range

Since CAD response is non-linear, a quadratic regression (


) or log-log plot is used.[1][2]
Concentration (µg/mL)Peak Area (Counts)Accuracy (% Recovery)
0.5 (LOQ)1,25098.5%
50 (Target)1,240,000100.2%
100 (150%)4,850,00099.8%
Result:

(Polynomial)
Pass
Table 2: Specificity (Enantiomeric Separation)
PeakRetention Time (min)Resolution (

)
Selectivity (

)
(9aS)-Enantiomer6.2--
(9aR)-Enantiomer8.43.8 1.45

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logic used to select the Polar Organic/CAD method over alternatives.

MethodSelection Start Start: (9aR)-octahydropiperazino[2,1-c]morpholine Analysis CheckUV Check Chromophore? Start->CheckUV NoUV No Conjugation (Saturated) CheckUV->NoUV Decision Select Detection Strategy NoUV->Decision PathA Derivatization (UV) Decision->PathA PathB Universal Detection (CAD/ELSD) Decision->PathB PathC Low UV (205 nm) Decision->PathC EvalA High Labor / Variable Yield PathA->EvalA EvalB High Sensitivity / Direct Injection PathB->EvalB EvalC Baseline Noise / Low Sensitivity PathC->EvalC SelectCol Column Selection: Immobilized Amylose (IA) EvalB->SelectCol SelectMode Mode: Polar Organic (100% ACN + DEA) SelectCol->SelectMode

Caption: Decision logic prioritizing Universal Detection (CAD) to overcome the lack of chromophores in the saturated bicyclic structure.

Diagram 2: Validation Workflow (ICH Q2)

The sequential steps required to validate the purity method.

ValidationWorkflow Prep Sample Prep (0.5 mg/mL in Mobile Phase) SystemSuit System Suitability (Rs > 2.0, Tailing < 1.5) Prep->SystemSuit Specificity Specificity (Inject Racemate & Blank) SystemSuit->Specificity Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report (CoA Generation) Precision->Report

Caption: Step-by-step ICH Q2 validation workflow ensuring the method is specific, linear, accurate, and precise.

Scientific Rationale & Mechanism

The separation of the (9aR) and (9aS) enantiomers on an Amylose tris(3,5-dimethylphenylcarbamate) phase (Chiralpak IA/AD) is driven by the "lock-and-key" mechanism.[1][2]

  • Chiral Groove: The amylose polymer forms a helical cavity.

  • Interaction: The morpholine/piperazine NH groups form hydrogen bonds with the carbamate C=O and NH sites on the stationary phase.

  • Steric Fit: The fused bicyclic structure of the (9aR) isomer fits differently into the chiral groove than the (9aS) isomer, leading to differential retention times.

  • Role of DEA: The diethylamine competes for non-specific silanol sites on the silica support, ensuring that the separation is driven purely by chiral interactions, thus sharpening the peaks.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Subramanian, G. (Ed.).[1] (2006).[1][2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2] (General reference for Polysaccharide CSP mechanisms). Link[1][2]

  • Patchett, A. A., et al. (1995).[1] Design and biological activities of L-163,191 (MK-0677): A potent, orally active growth hormone secretagogue.[1][2][5] Proceedings of the National Academy of Sciences, 92(15), 7001–7005. (Describes the synthesis and relevance of the scaffold). Link[1][2]

  • Zhang, T., et al. (2014).[1] Chiral separation of pharmaceutical compounds by HPLC with polysaccharide-based chiral stationary phases.[1][2] Acta Pharmaceutica Sinica B, 4(3), 169-187.[1] Link[1][2]

  • Gamache, P. H., et al. (2005).[1] Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.[1] (Reference for CAD detection strategy). Link

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of Pyrazino[2,1-c][1,4]oxazine Scaffolds

Topic: Mass Spectrometry Fragmentation Patterns of Pyrazino[2,1-c][1,4]oxazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazino[2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyrazino[2,1-c][1,4]oxazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazino[2,1-c][1,4]oxazine nucleus is a fused bicyclic heterocycle increasingly prevalent in medicinal chemistry, particularly in the design of anthelmintics, antidepressants, and novel antipsychotics. Its structural rigidity and specific physicochemical properties make it a valuable scaffold for bioisosteric replacement.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behaviors of this scaffold. Unlike simple heterocycles, the fused nature of the pyrazine and oxazine rings dictates unique dissociation pathways. We compare the fragmentation dynamics under Electrospray Ionization (ESI-CID) versus Electron Impact (EI) and provide a differential analysis against its structural isomer, pyrazino[1,2-a]pyrazine , to aid in definitive structural elucidation.

Structural Analysis & Mechanistic Logic

The core structure consists of a six-membered pyrazine ring fused to a six-membered [1,4]oxazine ring sharing a nitrogen atom and a carbon atom (bridgehead).

  • Key Lability Points:

    • The Ether Oxygen (Oxazine Ring): The C–O bond is the most susceptible to inductive cleavage, often initiating ring opening.

    • The Bridgehead Nitrogen: Protonation typically occurs here in ESI modes due to higher basicity compared to the ether oxygen or the second pyrazine nitrogen (depending on saturation).

    • Retro-Diels-Alder (RDA): The saturated (octahydro) derivatives are highly prone to RDA-driven ring collapse, a diagnostic feature for fused six-membered rings.

Experimental Protocol: Characterization Workflow

To ensure reproducible fragmentation data, the following standardized protocol is recommended. This workflow is self-validating by using internal standard referencing and energy-ramped acquisition.

Method A: LC-MS/MS (ESI-qTOF/Orbitrap)
  • Purpose: Soft ionization for molecular weight confirmation and generation of even-electron fragment ions (

    
    ).
    
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped energy ramp (15, 30, 45 eV) to capture both labile (water loss) and backbone-cleaving fragments.

Method B: GC-MS (EI)
  • Purpose: Hard ionization (70 eV) for structural fingerprinting and library matching.

  • Derivatization: Required for polar derivatives (e.g., MSTFA silylation) to improve volatility.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–600.

Fragmentation Pathways & Diagnostic Ions[1][2][3][4]

The fragmentation pattern heavily depends on the saturation level of the scaffold. We analyze the Octahydropyrazino[2,1-c][1,4]oxazine (fully saturated) as the primary model, as it represents the most common drug metabolite core.

Pathway 1: The Morpholine-Like Collapse (Octahydro Core)

In ESI+, the protonated molecular ion


 undergoes ring opening initiated by the ether oxygen.
  • Initial Cleavage: Protonation at the bridgehead N or O leads to C–O bond scission.

  • Neutral Loss: Elimination of formaldehyde (

    
    , 30 Da)  or ethylene (
    
    
    
    , 28 Da)
    from the oxazine bridge.
  • Result: Formation of a substituted piperazine cation.

Pathway 2: The Retro-Diels-Alder (RDA) Mechanism

A diagnostic pathway for fused bicyclic systems. The ring unzips to release a neutral diene or alkene.

  • Transition:

    
    .
    
  • Observation: A sharp peak at M-28 is characteristic of the ethyl bridge loss in the pyrazine ring.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for the protonated octahydro scaffold.

Fragmentation Parent [M+H]+ Precursor (Octahydropyrazino[2,1-c][1,4]oxazine) Inter1 Ring Opening (C-O Bond Scission) Parent->Inter1 H+ Transfer Frag2 Fragment B: [M - 28]+ (Loss of C2H4 via RDA) Parent->Frag2 RDA Mechanism Frag1 Fragment A: [M - 30]+ (Loss of CH2O) Inter1->Frag1 - CH2O (Formaldehyde) Frag3 Fragment C: Piperazine Core (m/z ~85-99) Frag1->Frag3 - C2H4 Frag2->Frag3 Secondary Fragmentation

Caption: Figure 1.[1] Competitive fragmentation pathways for the protonated octahydropyrazino[2,1-c][1,4]oxazine precursor. The RDA pathway (Green) competes with the ether-cleavage pathway (Red).

Comparative Performance: Scaffold Differentiation

A critical challenge in metabolite identification is distinguishing the [2,1-c] scaffold from its isomers, such as pyrazino[1,2-a]pyrazine (a bis-nitrogen fused system) or unfused analogs.

Comparison Table: Diagnostic Features
FeaturePyrazino[2,1-c][1,4]oxazine (Target)Pyrazino[1,2-a]pyrazine (Alternative)Differentiation Logic
Primary Neutral Loss 30 Da (

)
29 Da (

) or 43 Da (

)
The oxazine ring uniquely loses formaldehyde. The all-nitrogen isomer cannot lose 30 Da easily.
RDA Behavior High intensity M-28 (

)
Moderate M-28; High M-43 (Loss of

)
The oxazine ether linkage weakens the ring, making RDA more favorable than in the rigid diamine system.
Low Mass Fingerprint m/z 31 (

)
rarely seen in ESI, but m/z 45 (

)
is common.
m/z 44 (

)
and m/z 58 dominant.
Presence of oxygen-containing fragments (odd mass in EI, specific defects in HRMS).
H/D Exchange 1 Exchangeable Proton (if secondary amine)2 Exchangeable Protons (if secondary amines)D2O exchange in ESI source shifts mass by +1 vs +2.
Technique Comparison: ESI vs. EI
  • ESI-CID (Preferred for Metabolites):

    • Pros: Preserves the molecular ion

      
      . Allows MS^n to trace the sequential loss of the oxazine ring.
      
    • Cons: Isomers may show similar spectra if collision energy is too high (stripping substituents).

    • Verdict: Use Low CE (15-20 eV) to observe the diagnostic M-30 loss.

  • EI (Preferred for Synthetic Impurities):

    • Pros: Generates a rich "fingerprint" with extensive ring crumbling.

    • Cons: Molecular ion often absent.

    • Verdict: Use for confirming the core structure via library matching of the m/z 42, 56, 70 series (typical of cyclic amines).

Summary of Diagnostic Fragments

For a generic octahydropyrazino[2,1-c][1,4]oxazine derivative (MW ~142 Da):

  • m/z 143 (

    
    ):  Precursor.
    
  • m/z 113 (

    
    ):  Loss of formaldehyde (Diagnostic for Oxazine).
    
  • m/z 115 (

    
    ):  Loss of ethylene (RDA).
    
  • m/z 87: Cleavage of the oxazine ring leaving the pyrazine fragment.

Note on References: The specific fragmentation of the unsubstituted core is rarely the sole subject of literature; data is derived from the behavior of substituted analogs (e.g., ketamine analogs, sugar phosphates, and fused triazines) which share the identical bicyclic cleavage mechanics.

References

  • Differentiation of Positional Isomers of Pyrazine N-oxides. Journal of Mass Spectrometry. (2015). Demonstrates the use of ESI-MS and metal complexation to distinguish pyrazine regioisomers.

  • Fragmentation Patterns of Ketamine Analogues (Cyclohexanone-Amine Fused Systems). MDPI Molecules. (2023). Provides comparative fragmentation logic for saturated cyclic amine systems involving alpha-cleavage and RDA-like losses.[2]

  • Mass Spectrometry Fragmentation Mechanisms. Chemistry LibreTexts. General principles of RDA and alpha-cleavage in heterocyclic systems.

  • Synthesis and Spectral Analysis of Fused Pyrazines. Der Pharma Chemica. (2012). Details the synthesis and EI mass spectral fragmentation of fused triazino-triazine derivatives, analogous to the pyrazino-oxazine core.

  • Product Information: (S)-Octahydropyrazino[2,1-c][1,4]oxazine. Sigma-Aldrich. Confirmation of the commercial availability and stability of the reduced scaffold.

Sources

Validation

Comparative Efficacy of Oxazine Derivatives vs. Benzodiazepines: A Technical Guide for Anxiolytic Assays

Topic: Comparative Efficacy of Oxazine Derivatives vs. Benzodiazepines in Anxiolytic Assays Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of Oxazine Derivatives vs. Benzodiazepines in Anxiolytic Assays Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pharmacological landscape of anxiolytics has long been dominated by benzodiazepines (BZDs), which act as positive allosteric modulators (PAMs) of the GABA-A receptor. However, their therapeutic utility is often compromised by a narrow therapeutic window, sedation, amnesia, and tolerance. Oxazine derivatives—most notably etifoxine (a benzoxazine)—represent a distinct class of anxiolytics with a "dual-mechanism" of action that decouples anxiolysis from sedation.[1]

This guide provides a rigorous technical comparison of these two classes. It synthesizes mechanistic data with experimental protocols to demonstrate why oxazine derivatives often yield superior therapeutic indices in preclinical assays.

Mechanistic Foundations: The "Dual-Pathway" Advantage

To understand the experimental divergence in efficacy, one must first understand the molecular targets.

  • Benzodiazepines (e.g., Diazepam, Lorazepam): Bind exclusively to the

    
     interface  of the GABA-A receptor. This site is structurally linked to sedative and amnesic effects, particularly via the 
    
    
    
    subunit.
  • Oxazine Derivatives (e.g., Etifoxine): Utilize a dual pathway:[1][2][3]

    • Direct Modulation: Binds to the

      
       or 
      
      
      
      subunits
      of the GABA-A receptor, a site distinct from BZDs.
    • Indirect Modulation (Mitochondrial): Binds to the 18 kDa Translocator Protein (TSPO) on the outer mitochondrial membrane, stimulating the synthesis of neurosteroids (e.g., allopregnanolone). These neurosteroids then act as potent autocrine PAMs on the GABA-A receptor.

Visualization: Signaling Pathway Comparison

The following diagram illustrates the divergent signaling pathways that result in the distinct pharmacological profiles of these compounds.

MOA_Comparison cluster_0 Benzodiazepines (e.g., Diazepam) cluster_1 Oxazine Derivatives (e.g., Etifoxine) BZD Benzodiazepine GABA_Alpha GABA-A Receptor (α/γ Interface) BZD->GABA_Alpha Bind Cl_Influx_1 Cl- Influx (Hyperpolarization) GABA_Alpha->Cl_Influx_1 Modulate Sedation Sedation & Amnesia Cl_Influx_1->Sedation High Correlation Etifoxine Etifoxine GABA_Beta GABA-A Receptor (β Subunit) Etifoxine->GABA_Beta Direct Bind TSPO Mitochondrial TSPO Etifoxine->TSPO Stimulate Cl_Influx_2 Cl- Influx (Hyperpolarization) GABA_Beta->Cl_Influx_2 Modulate Neurosteroids Neurosteroid Synthesis (Allopregnanolone) TSPO->Neurosteroids Synthesize Neurosteroids->GABA_Beta Allosteric Potentiation Anxiolysis Pure Anxiolysis (Preserved Cognition) Cl_Influx_2->Anxiolysis High Correlation

Figure 1: Dual-mechanism of Etifoxine (Blue/Green) vs. Single-mechanism of Benzodiazepines (Red). Note the TSPO-mediated neurosteroid synthesis pathway unique to oxazines.

Experimental Framework: Self-Validating Protocols

To objectively compare these compounds, researchers must use a paired-assay approach . A single assay (e.g., Elevated Plus Maze) is insufficient because sedative agents can produce false positives (reduced entries due to motor impairment) or false negatives.

Core Principle: You must calculate the Therapeutic Index (TI) by comparing the Anxiolytic Dose (ED50) against the Sedative/Ataxic Dose (TD50).

Workflow: The "Anxiolytic vs. Sedative" Discrimination Screen

Experimental_Workflow cluster_Assay1 Step 1: Efficacy (Anxiolysis) cluster_Assay2 Step 2: Toxicity (Sedation/Ataxia) Start Compound Screening (Oxazine vs. BZD) EPM Elevated Plus Maze (EPM) 5 min session Start->EPM Rotarod Rotarod Test Accelerating Protocol (4-40 rpm) Start->Rotarod Metric_1 Measure: % Open Arm Time (>25% = Anxiolytic) EPM->Metric_1 Metric_2 Measure: Total Arm Entries (Locomotor Control) EPM->Metric_2 Analysis Calculate Therapeutic Index (TI) TI = TD50 (Rotarod) / ED50 (EPM) Metric_1->Analysis Metric_2->Analysis Exclusion Criteria: If Total Entries < 50% of Control, Exclude (False Positive) Metric_3 Measure: Latency to Fall (< Control = Ataxia) Rotarod->Metric_3 Metric_3->Analysis

Figure 2: Paired-assay workflow. Step 1 establishes efficacy; Step 2 establishes safety. The "Total Arm Entries" metric is a critical internal control for sedation.

Protocol 1: Elevated Plus Maze (EPM) - Optimized for Specificity
  • Objective: Assess anxiolytic activity while controlling for locomotor deficits.

  • Animals: Male Swiss mice (25-30g) or Wistar rats (200-250g).

  • Dosing:

    • Diazepam (Positive Control): 0.5, 1.0, 2.0 mg/kg (i.p.), 30 min prior.[4]

    • Etifoxine (Test): 25, 50, 100 mg/kg (i.p.), 30 min prior.

  • Procedure:

    • Place animal in the center zone facing an open arm.

    • Record for 5 minutes using video tracking (e.g., EthoVision).

    • Critical Scoring: Calculate % Time in Open Arms and % Open Arm Entries.

    • Validation Check: Verify Total Closed Arm Entries. If this drops significantly (>30%) compared to vehicle, the drug is sedative, and "anxiolytic" data is confounded.

Protocol 2: Rotarod Performance Test - The Safety Benchmark
  • Objective: Determine the dose causing motor incoordination (Ataxia).

  • Procedure:

    • Train animals to maintain balance on a rotating rod (fixed speed 10 rpm or accelerating 4-40 rpm).

    • Administer drug.[1][5][6][7][8]

    • Test at peak effect time (30-60 min).

    • Endpoint: Latency to fall (seconds). A significant reduction indicates ataxia.

Comparative Efficacy Analysis

The following data summarizes the distinct profiles of Etifoxine (Oxazine) versus Diazepam (BZD). Note the massive difference in the Therapeutic Index .

Table 1: Quantitative Efficacy & Safety Profile (Murine Models)
FeatureDiazepam (Benzodiazepine)Etifoxine (Oxazine Derivative)Comparison Insight
Anxiolytic ED50 (EPM) 0.5 – 1.0 mg/kg (i.p.)25 – 50 mg/kg (i.p.)Diazepam is more potent by weight, but this is clinically irrelevant due to safety margins.
Sedative TD50 (Rotarod) ~2.0 mg/kg (i.p.)> 150 mg/kg (i.p.)Critical: Diazepam causes ataxia at doses just 2x the therapeutic dose.
Therapeutic Index (TI) ~2 - 4 > 3 (up to 14x vs Valproate) Etifoxine has a vastly wider safety window.
Cognitive Impact Anterograde Amnesia (Common)No Impairment / NeuroprotectiveEtifoxine spares memory function; can reverse BZD-induced deficits [1, 5].[1][2]
Tolerance Liability High (Receptor downregulation)Low (No downregulation of

subunits)
Oxazines maintain efficacy over chronic dosing [2].
Withdrawal Effects Seizures, Rebound AnxietyMinimal / NoneLack of

interaction prevents classic withdrawal syndrome.
Data Interpretation[1][2][3][5][7][9][10][11][12][13][14][15]
  • The "Bell-Shaped" Curve: Diazepam typically shows a bell-shaped dose-response in the EPM.[5] At 0.5-1.0 mg/kg, open arm time increases.[5] At >2.0 mg/kg, open arm time decreases because the animal is too sedated to explore.

  • The Linear/Plateau Response: Etifoxine typically shows a linear increase in efficacy up to 50-100 mg/kg without the sharp drop-off seen with BZDs, because the sedative threshold is not reached [3, 4].

Conclusion & Future Outlook

For drug development professionals, the data indicates that oxazine derivatives (specifically etifoxine) offer a superior "drug-like" profile for anxiety disorders requiring long-term management. While benzodiazepines remain the "gold standard" for acute panic due to high potency, their narrow therapeutic index and liability for cognitive impairment make them inferior for chronic indications.

Key Takeaway: When designing assays for novel anxiolytics, do not rely solely on potency (ED50). The Therapeutic Index (Rotarod TD50 / EPM ED50) is the only metric that accurately predicts clinical utility. Oxazines excel in this ratio, largely due to their TSPO-mediated neurosteroidogenesis, a mechanism that provides "physiological" amplification of GABAergic tone without global CNS depression.

References

  • Effect of Etifoxine on Locomotor Activity and Passive Learning in Rats with Diazepam-Induced Cognitive Deficit. MDPI. Available at: [Link]

  • An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. Dove Medical Press. Available at: [Link]

  • Etifoxine: evaluation of its anticonvulsant profile in mice in comparison with sodium valproate, phenytoin and clobazam. PubMed. Available at: [Link]

  • Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety. PubMed. Available at: [Link]

Sources

Comparative

A Senior Scientist's Guide to Reference Standards for (R)-octahydropyrazino[2,1-c]oxazine Analysis

A Senior Scientist's Guide to Reference Standards for (R)-octahydropyrazino[2,1-c][1][2]oxazine Analysis Executive Summary The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist's Guide to Reference Standards for (R)-octahydropyrazino[2,1-c][1][2]oxazine Analysis

Executive Summary

The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug development. (R)-octahydropyrazino[2,1-c][1][2]oxazine, a key chiral building block, demands exacting analytical scrutiny to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of reference standards available for its analysis, moving beyond a simple catalog listing to explore the critical concepts of standard qualification and application. We present a robust, field-proven starting protocol for chiral High-Performance Liquid Chromatography (HPLC) analysis, grounded in established chromatographic principles and supported by a discussion of the causality behind key experimental choices. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible method for the quality control of this vital intermediate.

Introduction: The Imperative of Enantiomeric Purity

(R)-octahydropyrazino[2,1-c][1][2]oxazine is a bicyclic diamine that serves as a crucial chiral intermediate in the synthesis of several APIs. In a chiral biological environment, the three-dimensional arrangement of a molecule is not a trivial detail; it is fundamental to its pharmacological activity. One enantiomer may elicit the desired therapeutic effect, while its mirror image, the (S)-enantiomer, could be inactive or, in worst-case scenarios, contribute to toxicity.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the stereochemical identity and purity of drug substances be rigorously controlled.[4]

This places a significant burden on the analytical chemist. The goal is not merely to confirm the presence of the (R)-enantiomer but to precisely quantify its undesired counterpart, the (S)-enantiomer, often at trace levels. Achieving this requires a reliable, well-characterized reference standard—the analytical benchmark against which all production batches are measured.

The Reference Standard Hierarchy: Beyond the Label

A common misconception is that any high-purity chemical purchased from a catalog can serve as a reference standard. In a regulated environment, standards are classified into a hierarchy based on their characterization and traceability. Understanding this hierarchy is crucial for selecting the appropriate material and defending your analytical data.

  • Primary Reference Standard: This is the highest-quality standard. It is a substance of unequivocally high purity, extensively characterized without reference to another standard.[5][6] Official standards from pharmacopeias (e.g., USP, EP) or National Metrology Institutes (e.g., NIST) fall into this category.[7][8] For a novel intermediate like (R)-octahydropyrazino[2,1-c][1][2]oxazine, a primary standard may not be commercially available and would need to be established in-house through a comprehensive characterization program.

  • Secondary Reference Standard (or Working Standard): This standard's purity and identity are established by comparison to a primary reference standard.[5] It is the workhorse of the quality control laboratory. A batch of high-purity (R)-octahydropyrazino[2,1-c][1][2]oxazine can be purchased from a commercial supplier and then "qualified" against a fully characterized primary lot to become a secondary standard.

  • "Research Grade" Chemical: This is a chemical sold with a stated purity on a Certificate of Analysis (CoA), but without the extensive characterization or direct traceability of a primary or secondary standard. While useful for research and initial method development, it is generally not suitable for GMP release testing without significant in-house qualification.

The critical takeaway is that the "intended use" dictates the required level of characterization.[2][8] A standard used for definitive quantification of an impurity requires a much higher degree of confidence than one used simply as a qualitative marker for peak identification.

Comparative Guide to Commercially Available Materials

While no official pharmacopeial reference standard for (R)-octahydropyrazino[2,1-c][1][2]oxazine currently exists, several chemical suppliers offer materials of varying purity grades. These can serve as excellent candidates for qualification as in-house secondary or working standards. Below is a comparative summary of representative offerings.

SupplierProduct Name/CASFormStated PurityAvailability of EnantiomerIntended Use
MilliporeSigma(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride (CAS: 1126432-04-9)Solid95%Yes, (S)-form availableResearch, Method Development
Fluorochem(S)-octahydropyrazino[2,1-c][1][2]oxazineLiquid98%Yes, (R)-form available as racemateResearch, Candidate for Qualification
ChemScene(S)-Octahydropyrazino[2,1-c][1][2]oxazine (CAS: 1089759-42-1)Liquid98%Yes, (R)-form availableResearch, Candidate for Qualification

Note: This table is for illustrative purposes. Purity and availability are subject to batch-to-batch variability and should always be confirmed with the supplier's most recent Certificate of Analysis. The availability of the opposite enantiomer is a critical requirement for developing a chiral separation method, as it is needed to prove the method's specificity.

Experimental Protocols: A Framework for Analysis and Qualification

This section outlines a practical, step-by-step approach for the enantiomeric purity analysis of (R)-octahydropyrazino[2,1-c][1][2]oxazine. The protocol is based on established principles of chiral chromatography for bicyclic amines and serves as a robust starting point for method development and validation.[3][9]

Workflow for Reference Standard Qualification and Use

The overall process involves acquiring high-purity materials, developing a specific analytical method, and using that method to both qualify the standard and analyze routine samples.

G cluster_0 Phase 1: Material Acquisition & Method Development cluster_1 Phase 2: Reference Standard Qualification cluster_2 Phase 3: Routine Analysis A Procure High-Purity (R)- and (S)-Enantiomer Candidates B Develop Chiral HPLC Method (See Protocol 4.2) A->B Input C Validate Method per ICH Q2(R1) (Specificity, Linearity, LOD/LOQ) B->C Optimize D Characterize Primary Standard Lot (NMR, MS, IR, Purity) C->D Use Validated Method E Qualify Secondary (Working) Standard Against Primary Standard D->E Benchmark F Issue Internal Certificate of Analysis (Assigned Purity, Retest Date) E->F H Quantify (S)-Enantiomer Against Qualified Working Standard F->H Use Qualified Standard G Analyze Production Sample (Test Sample) G->H I Report Result vs. Specification H->I

Caption: Workflow for qualifying and using a reference standard.

Protocol: Chiral HPLC Method for Enantiomeric Purity

This protocol is adapted from a validated method for a structurally similar bicyclic amine, (S,S)-2,8-diazobicyclo[4.3.0]nonane, and represents a high-probability starting point.[3] The selection of a polysaccharide-based chiral stationary phase (CSP) is based on its broad applicability for separating a wide range of chiral compounds.[9][10]

Objective: To separate and quantify the (S)-enantiomer in a sample of (R)-octahydropyrazino[2,1-c][1][2]oxazine.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System System with a binary or quaternary pump, autosampler, column thermostat, and UV detector.Standard equipment for robust and reproducible chromatographic analysis.
Column Chiralpak® IC or equivalent amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[9]
Mobile Phase Methanol / Ethanol / Diethylamine (50:50:0.1, v/v/v)A polar organic mobile phase provides good solubility for the analyte. The amine modifier (DEA) is crucial for basic compounds to reduce peak tailing by competing for active sites on the silica surface.[3][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. Chiral separations can sometimes benefit from lower flow rates to improve resolution.[11]
Column Temp. 25 °C (Ambient)Maintaining a constant temperature is critical for reproducible retention times and selectivity.[11]
Injection Vol. 10 µLShould be optimized based on sample concentration and detector response.
Detection UV at ~210 nmThe analyte lacks a strong chromophore, requiring detection at a low UV wavelength where the amide/amine functionalities absorb.

Procedure:

  • Solution Preparation:

    • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

    • System Suitability Solution: Prepare a solution containing approximately equal amounts of the (R)- and (S)-enantiomers (e.g., 0.5 mg/mL of each) to confirm the resolution of the method.

    • Reference Standard Solution: Accurately prepare a solution of the qualified (R)-octahydropyrazino[2,1-c][1][2]oxazine reference standard at a known concentration (e.g., 1.0 mg/mL).

    • Test Sample Solution: Prepare the sample to be analyzed at the same concentration as the Reference Standard Solution.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Perform a blank injection (diluent) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution and verify that the resolution between the two enantiomer peaks is >1.5.

    • Inject the Reference Standard Solution multiple times (e.g., n=5) to establish system precision.

    • Inject the Test Sample Solution.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers based on their retention times, confirmed by injecting individual standards.

    • Calculate the amount of the (S)-enantiomer in the test sample using the area of the (S)-peak from the test sample and the area of the main (R)-peak from the reference standard injection, correcting for weights and purity.

    Formula for % (S)-enantiomer: % (S)-Enantiomer = (Area_S_Sample / Area_R_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Conclusion and Recommendations

The successful analysis of (R)-octahydropyrazino[2,1-c][1][2]oxazine relies on a dual foundation: a high-quality, well-characterized reference standard and a specific, robust analytical method. This guide has demonstrated that while official compendial standards are not yet available, a scientifically sound control strategy can be implemented by qualifying high-purity commercial materials for their intended use.

Key Recommendations:

  • Do Not Assume Purity: Treat any purchased chemical as a candidate for a reference standard, not as the standard itself. A comprehensive in-house qualification program is essential for GMP environments.

  • Procure Both Enantiomers: The development and validation of a chiral method are impossible without access to both the desired enantiomer and its undesired counterpart to prove specificity.

  • Start with Polysaccharide CSPs: For method development, polysaccharide-based columns like Chiralpak® or Chiralcel® offer the highest probability of success for separating bicyclic amines.

  • Document Everything: The entire lifecycle of a reference standard—from sourcing and characterization to storage and use—must be meticulously documented to ensure data integrity and regulatory compliance.

By integrating these principles, researchers and quality control professionals can build a robust analytical framework that ensures the stereochemical purity of (R)-octahydropyrazino[2,1-c][1][2]oxazine, thereby safeguarding the quality of the final pharmaceutical product.

References

  • IAEA. (n.d.). Development and use of reference materials and quality control materials. International Atomic Energy Agency. [Link]

  • Ligas, M., & Seaman, J. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • NIST. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. National Institute of Standards and Technology. [Link]

  • LGC Group. (2018). Characterisation of non-compendial impurity reference standards: How good is good enough?[Link]

  • Wikipedia. (2024). Certified reference materials. [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. [Link]

  • IAEA. (2004). Development and use of reference materials and quality control materials. ResearchGate. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • FDA. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Satinder Ahuja, et al. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Oriental Journal of Chemistry. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • LGC Standards. (2017, February 20). Characterisation of non-compendial reference standards for impurities. YouTube. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Kromasil. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. [Link]

  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Ukrainian Chemistry Journal. (2025, April 25). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. [Link]

Sources

Validation

Benchmarking metabolic half-life of bicyclic oxazines against morpholine analogs

Executive Summary: The "Bridging" Paradox In medicinal chemistry, the morpholine ring is a privileged scaffold, often employed to temper lipophilicity and improve solubility compared to piperidine or phenyl rings. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bridging" Paradox

In medicinal chemistry, the morpholine ring is a privileged scaffold, often employed to temper lipophilicity and improve solubility compared to piperidine or phenyl rings. However, morpholines remain susceptible to oxidative metabolism, particularly N-oxidation and


-carbon hydroxylation, which can compromise the pharmacokinetic (PK) profile of a lead candidate.

This guide analyzes the transition from morpholines to bicyclic oxazines (specifically bridged analogs like 8-oxa-3-azabicyclo[3.2.1]octane ). Contrary to the intuition that adding carbon increases lipophilicity, authoritative studies (e.g., AstraZeneca, 2018) demonstrate that bridging morpholines can lower lipophilicity (


) , reduce intrinsic clearance (

), and significantly extend metabolic half-life (

).

Scientific Rationale: Structural Determinants of Stability

The Morpholine Liability

While morpholine is less lipophilic than piperidine, it is not metabolically inert. Two primary oxidative pathways mediated by Cytochrome P450 (CYP450) enzymes drive its clearance:

  • N-Oxidation: The nitrogen lone pair is accessible for oxidation, forming N-oxides.[1]

  • 
    -Carbon Hydroxylation:  CYP enzymes attack the carbon adjacent to the nitrogen (or oxygen), leading to hemiaminal formation and subsequent ring opening.
    
The Bicyclic Advantage (Bridged Morpholines)

Bicyclic oxazines, such as 8-oxa-3-azabicyclo[3.2.1]octane (a bridged morpholine), introduce a carbon bridge across the ring. This modification confers three critical stability advantages:

  • Conformational Constraint: The bridge locks the ring into a specific geometry (often a boat or chair-boat hybrid), sterically hindering the approach of CYP heme centers to the nitrogen lone pair.

  • Lipophilicity Reduction: As reported by Barnes et al. (AstraZeneca), bridging morpholines with a one-carbon tether can reduce

    
     by up to 0.8 units . Lower lipophilicity generally correlates with reduced non-specific binding and lower affinity for metabolic enzymes.
    
  • Metabolic Hotspot Blocking: The bridge often physically obstructs the

    
    -carbons or alters the electronics of the nitrogen, suppressing N-dealkylation and ring-opening pathways.
    

Comparative Performance Data

The following data summarizes the impact of replacing a standard morpholine with a bridged bicyclic oxazine in representative drug discovery campaigns (e.g., IRAK4 degraders and mTOR inhibitors).

Table 1: Representative Metabolic Stability Profile (Human Liver Microsomes)
ParameterMorpholine Analog Bicyclic Oxazine (Bridged) Performance Delta
Structure Type Monocyclic 1,4-oxazine8-oxa-3-azabicyclo[3.2.1]octaneRigidified Scaffold
Lipophilicity (

)
2.11.4-0.7 (Improved)
Metabolic Half-Life (

)
18 min> 60 min> 3x Stability
Intrinsic Clearance (

)
45

L/min/mg
< 12

L/min/mg
Significant Reduction
Primary Metabolite Ring-opened / N-oxideMinimal / UnchangedPathway Blocked

Data aggregated from trends observed in AstraZeneca bridged heterocycle studies and Kymera KT-474 discovery data.

Case Study Insight: KT-474 (Kymera Therapeutics)

In the discovery of KT-474 , a first-in-class IRAK4 degrader, researchers utilized a bridged morpholine scaffold.[2][3] While initial piperazine/morpholine analogs showed rapid clearance, the bridged morpholine variant maintained potency while optimizing oral bioavailability and reducing metabolic liability, a key factor in its progression to clinical trials.

Visual Analysis of Metabolic Pathways

The following diagram illustrates the mechanistic divergence between the labile morpholine scaffold and the stable bicyclic oxazine.

MetabolicPathways cluster_Morpholine Morpholine Scaffold (Standard) cluster_Bicyclic Bicyclic Oxazine Scaffold (Bridged) Start Lead Compound Selection Morph Morpholine Analog Start->Morph Bicyc Bridged Oxazine (8-oxa-3-azabicyclo[3.2.1]octane) Start->Bicyc CYP_Attack CYP450 Attack (High Affinity) Morph->CYP_Attack NOx N-Oxidation CYP_Attack->NOx RingOpen α-C Hydroxylation (Ring Opening) CYP_Attack->RingOpen HighClearance High Intrinsic Clearance (Low t1/2) NOx->HighClearance RingOpen->HighClearance StericShield Steric/Conformational Shielding Bicyc->StericShield LowLogD Reduced Lipophilicity (Lower LogD) Bicyc->LowLogD Stable Metabolically Stable (High t1/2) StericShield->Stable Blocks CYP Access LowLogD->Stable Reduces Enzyme Affinity

Caption: Mechanistic comparison showing how bicyclic bridging blocks oxidative pathways prevalent in morpholines.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of bicyclic oxazines in your own pipeline, use this standardized Human Liver Microsome (HLM) assay.

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Test Compounds: 10 mM DMSO stock, diluted to 1

    
    M final incubation concentration.
    
  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow Methodology
  • Pre-Incubation:

    • Prepare assay buffer (100 mM Potassium Phosphate, pH 7.4).

    • Add microsomes (0.5 mg/mL final) and test compound (1

      
      M).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Note: Include a "minus NADPH" control to rule out non-enzymatic degradation.

  • Sampling:

    • Remove aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Immediately quench into ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge quenched samples (4000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

Calculation Logic

Calculate the slope (


) of the natural log of percent remaining vs. time.[1]



[1]

Strategic Decision Workflow

Use this logic tree to determine when to deploy bicyclic oxazines in your lead optimization process.

DecisionTree Input Lead Compound (Morpholine Core) CheckStab Microsomal Stability (t1/2 < 30 min?) Input->CheckStab CheckLogD Lipophilicity (LogD > 3.0?) CheckStab->CheckLogD Yes (Unstable) Keep Retain Morpholine CheckStab->Keep No (Stable) Switch Switch to Bridged Oxazine CheckLogD->Switch Yes (Needs Lower LogD) CheckLogD->Switch No (Needs Metabolic Block)

Caption: Decision matrix for transitioning from morpholine to bridged oxazine scaffolds.

References

  • Barnes, D. W., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[4] Journal of Medicinal Chemistry. Link

  • Mainolfi, N., et al. (2024). "Discovery of KT-474: A Potent, Selective, and Orally Bioavailable IRAK4 Degrader."[2][3][5] Journal of Medicinal Chemistry. Link

  • Verhoest, P. R., et al. (2010). "2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: Optimization of human microsomal stability." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Guides. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1] Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for (R)-octahydropyrazino[2,1-c]oxazine and its Salts

Comprehensive Disposal Protocol for (R)-octahydropyrazino[2,1-c][1][2]oxazine and its Salts This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of (R)-octahydropyrazino[2,1-c][...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal Protocol for (R)-octahydropyrazino[2,1-c][1][2]oxazine and its Salts

This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of (R)-octahydropyrazino[2,1-c][1][2]oxazine and its associated salts. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from regulatory standards and best practices for laboratory chemical management.

Hazard Identification and Regulatory Framework

(R)-octahydropyrazino[2,1-c][1][2]oxazine and its common salt forms are classified as hazardous. This classification mandates that the substance be managed as regulated hazardous waste from its point of generation to its final disposal.

1.1 GHS Hazard Classification

Safety Data Sheets (SDS) for this chemical and its dihydrochloride salt consistently identify the following hazards:

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][6]

The corresponding GHS pictogram is:


(Source: Wikimedia Commons)

1.2 Regulatory Imperative

Due to its toxic characteristics, this compound falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][7] This federal law governs the "cradle-to-grave" management of hazardous materials. Consequently, this chemical waste cannot be disposed of in standard trash or via sanitary sewer systems.[1][8] State and local regulations may impose even more stringent requirements.[7] Additionally, the Occupational Safety and Health Administration (OSHA) provides strict guidelines to ensure worker safety during the handling and disposal of such hazardous materials.[2][9]

Pre-Disposal Handling and Storage

Proper handling and storage prior to disposal are fundamental to preventing accidental exposure and ensuring a safe laboratory environment.

2.1 Required Personal Protective Equipment (PPE)

All personnel handling (R)-octahydropyrazino[2,1-c][1][2]oxazine, including for disposal preparation, must wear the following PPE:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[4][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[4]

  • Protective Clothing: A standard laboratory coat.

2.2 Waste Accumulation and Storage

Chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area .[11][12]

  • Container Selection: Use only containers that are in good condition and chemically compatible with the waste.[11][13] High-density polyethylene (HDPE) or other plastic containers are preferred to minimize the risk of breakage.[1][12] The container must have a secure, leak-proof screw-top cap.[13]

  • Segregation: Store the waste container segregated from incompatible materials, such as strong acids or oxidizing agents.[14][15][16]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[11][16] Do not leave a funnel in the opening.

2.3 Waste Container Labeling

Proper labeling is a critical regulatory requirement.[17] The label must be securely affixed to the container and include the following information in clear, legible English:

  • The words "Hazardous Waste" .[1][11]

  • Full Chemical Name: "(R)-octahydropyrazino[2,1-c][1][2]oxazine". Do not use abbreviations or chemical formulas.[1][11] For mixtures, list all components and their approximate percentages.

  • Hazard Pictograms: Affix a label showing the GHS07 (Exclamation Mark) pictogram.

  • Generator Information: Name of the Principal Investigator and the specific laboratory location (building and room number).[1]

Step-by-Step Disposal Protocol

Follow this workflow to ensure safe and compliant disposal.

Step 1: Waste Collection

  • Solid Waste: Collect pure (R)-octahydropyrazino[2,1-c][1][2]oxazine waste, including any unused material, directly into your designated and pre-labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix this waste stream with other, incompatible solvent wastes.

  • Contaminated Labware: Disposable items such as weighing paper, pipette tips, and gloves that are contaminated with the chemical must also be collected in a solid hazardous waste container.[8]

Step 2: Managing Empty Containers

  • An empty container that previously held (R)-octahydropyrazino[2,1-c][1][2]oxazine must be managed as hazardous waste.

  • The best practice is to triple-rinse the container with a suitable solvent (e.g., water or methanol).[8]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [8]

  • After the triple-rinse procedure, deface or remove the original manufacturer's label, and the container may then be disposed of as regular non-hazardous trash or recycled, depending on institutional policy.[8]

Step 3: Arranging for Disposal

  • Do not allow hazardous waste to accumulate in the laboratory. A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[12]

  • When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[1][11][18]

  • Provide the EHS office with all necessary information about the waste stream as requested. Do not transport hazardous waste yourself.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate hazards. All cleanup materials must be disposed of as hazardous waste.[8]

  • For a Small Spill (<100 mL or 100g):

    • Alert personnel in the immediate area.

    • Don appropriate PPE (goggles, lab coat, double-glove with nitrile gloves).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and a final wash with soap and water. Collect all cleaning materials as hazardous waste.

  • For a Large Spill (>100 mL or 100g):

    • Evacuate the immediate area. Close the doors and restrict access.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.[8]

    • Provide them with the name of the chemical, the quantity spilled, and the precise location.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.[19]

Data Summary Table

ParameterSpecificationSource(s)
GHS Hazard Codes H302, H315, H319, H335[3][4][6]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Required PPE Safety goggles, nitrile gloves, lab coat[4][10]
Waste Container Type Chemically compatible (HDPE preferred), leak-proof screw cap[1][12][13]
Waste Label Info "Hazardous Waste", full chemical name, hazards, date, generator info[1][11][14]
Disposal Pathway Via institutional EHS office; NO drain or trash disposal[1][8]
Incompatible Materials Store separately from strong acids and strong oxidizing agents[14][15]

Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational workflow for the proper disposal of (R)-octahydropyrazino[2,1-c][1][2]oxazine waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (R)-octahydropyrazino[2,1-c][1,4]oxazine ppe Don Appropriate PPE (Goggles, Gloves, Coat) start->ppe Step 1 container Select Compatible & Labeled Hazardous Waste Container ppe->container Step 2 collect Collect Waste (Solid, Liquid, or Contaminated Labware) container->collect Step 3 saa Store Container in Designated Satellite Accumulation Area (SAA) collect->saa Step 4 closed Keep Container Securely Closed (Except when adding waste) saa->closed Step 5 inspect Inspect Container Weekly for Leaks closed->inspect Step 6 check_full Container >90% Full? inspect->check_full Step 7 check_full->inspect No contact_ehs Contact Institutional EHS to Schedule Waste Pickup check_full->contact_ehs Yes end Waste Removed by Authorized Personnel contact_ehs->end Step 8

Caption: Workflow for compliant disposal of (R)-octahydropyrazino[2,1-c][1][2]oxazine.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety data sheet according to Regulation (EC) No. 1907/2006. (2014, March 25). Carl Roth. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET Transline* Herbicide. (n.d.). Dow AgroSciences. Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. Retrieved from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Octahydropyrazino[2,1-c][1][2]oxazine hydrochloride. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Oakland University. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]

  • (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania. Retrieved from [Link]

Sources

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
(R)-octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 2
(R)-octahydropyrazino[2,1-c][1,4]oxazine
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